molecular formula C10H14N2O2 B1593771 4-Butyl-2-nitroaniline CAS No. 3663-22-7

4-Butyl-2-nitroaniline

Cat. No.: B1593771
CAS No.: 3663-22-7
M. Wt: 194.23 g/mol
InChI Key: RAKSJFYIAHRHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-2-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSJFYIAHRHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074602
Record name Benzenamine, 4-butyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-22-7
Record name 4-Butyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-2-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-butyl-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-butyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Butyl-2-nitroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4YCA6UEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Unveiling the Structural Nuances of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-Butyl-2-nitroaniline

4-tert-Butyl-2-nitroaniline (C₁₀H₁₄N₂O₂) is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of dyes, pigments, and various pharmacologically active compounds.[1] Its chemical behavior, reactivity, and potential applications are intrinsically linked to its three-dimensional structure and conformational preferences. The strategic placement of a bulky tert-butyl group, a strongly electron-withdrawing nitro group, and an electron-donating amino group on the aniline scaffold creates a molecule with distinct electronic and steric properties.

This technical guide provides a comprehensive exploration of the molecular structure and conformation of 4-tert-Butyl-2-nitroaniline. We will delve into the critical intramolecular interactions that define its geometry, outline the state-of-the-art experimental and computational methodologies used for its characterization, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals. Understanding these fundamental structural aspects is paramount for predicting the molecule's interaction with biological targets and for designing novel synthetic pathways.

Part 1: The Dominant Structural Feature: Intramolecular Hydrogen Bonding

The most defining characteristic of the 2-nitroaniline scaffold, and by extension, 4-tert-Butyl-2-nitroaniline, is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂).[2][3][4] This interaction results in the formation of a highly stable, six-membered pseudo-ring, often referred to as a chelate ring.

This N-H···O hydrogen bond has several profound consequences for the molecule's overall structure and properties:

  • Enforced Planarity: The hydrogen bond severely restricts the rotation around the C-N bonds of both the amino and nitro groups. This forces these groups to be nearly coplanar with the benzene ring, creating a largely planar molecular conformation.[2][5] This planarity is a critical factor in its crystal packing and its interactions with other molecules.

  • Reduced Basicity: The involvement of the amino group's lone pair of electrons in this intramolecular interaction significantly decreases their availability for protonation. Consequently, 2-nitroaniline derivatives like this one are substantially weaker bases than aniline itself.[6]

  • Electronic Polarization: The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" system that polarizes the aromatic ring. The intramolecular hydrogen bond enhances this electronic communication, influencing the molecule's dipole moment and reactivity in electrophilic or nucleophilic substitution reactions.[7]

The tert-butyl group at the 4-position, being para to the amino group, further contributes to the electronic landscape through its electron-donating inductive effect, albeit to a lesser extent than the resonance donation from the amino group.

Caption: Intramolecular hydrogen bond in 4-tert-Butyl-2-nitroaniline.

Part 2: Physicochemical and Spectroscopic Profile

The structural features discussed above give rise to a unique and predictable set of physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[1][8]
Molecular Weight 194.23 g/mol [1][8]
CAS Number 6310-19-6[8]
Appearance Typically a solid at room temperature[1]
IUPAC Name 4-tert-butyl-2-nitroaniline[8]
SMILES CC(C)(C)C1=CC(=C(C=C1)N)[O-][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of molecules. For 4-tert-Butyl-2-nitroaniline, the ¹H and ¹³C NMR spectra provide definitive confirmation of its substituent pattern and conformational rigidity.

  • ¹H NMR Insights: The spectrum is characterized by distinct signals for each proton environment. The two protons of the amino group (-NH₂) typically appear as a broad singlet due to quadrupolar coupling with the nitrogen atom and their involvement in the hydrogen bond.[9] The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The most prominent signal is a sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.[9]

  • ¹³C NMR Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atoms attached to the nitro group (C2) and the amino group (C1) will be significantly shifted, as will the carbon bearing the tert-butyl group (C4). The substituent effects on carbon chemical shifts in aniline derivatives are well-documented and can be used to confirm assignments.[10][11]

Table 2: Representative ¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNote
-C(CH ₃)₃~1.27singlet (9H)Characteristic tert-butyl signal.[9]
-NH~5.95broad singlet (2H)Shift influenced by H-bonding.[9]
Aromatic H ~6.76doubletAromatic proton signals.[9]
Aromatic H ~7.43doubletAromatic proton signals.[9]
Aromatic H ~8.08singletAromatic proton signals.[9]
Note: Data is based on a reported spectrum in CDCl₃ and may vary slightly with solvent and instrument.[9]

Part 3: Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is employed to build a complete picture of the molecular structure and conformation.

Experimental Protocol 1: Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure, including precise bond lengths, bond angles, and intermolecular packing interactions. While a specific crystal structure for 4-tert-Butyl-2-nitroaniline is not widely published, the methodology is standard and findings can be confidently extrapolated from numerous studies on closely related 2-nitroaniline derivatives.[2][3][12][13][14]

Step-by-Step Workflow:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[12]

Caption: Standard workflow for X-ray crystallography analysis.

Computational Protocol 2: Density Functional Theory (DFT) Modeling

Computational chemistry, particularly DFT, serves as a powerful predictive and complementary tool to experimental methods. It allows for the investigation of molecular properties that may be difficult to measure directly.[2][15][16]

Step-by-Step Workflow:

  • Initial Structure Generation: A 3D model of 4-tert-Butyl-2-nitroaniline is constructed.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G**). This yields the lowest energy conformation.[15]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.

  • Property Calculation: Further calculations can be performed on the optimized geometry to determine electronic properties such as atomic charges, dipole moment, and molecular orbital energies (HOMO/LUMO).

A Build Initial 3D Structure B Select Functional & Basis Set (e.g., B3LYP/6-31G*) A->B C Perform Geometry Optimization B->C D Verify Minimum Energy (Frequency Calculation) C->D E Calculate Molecular Properties (Orbitals, Charges, Spectra) D->E F Optimized Structure & Predicted Data E->F

Caption: General workflow for a DFT computational study.

Conclusion

The molecular architecture of 4-tert-Butyl-2-nitroaniline is dominated by the formation of a robust intramolecular hydrogen bond between the ortho-amino and nitro groups. This interaction dictates a largely planar conformation, significantly reduces the basicity of the amino group, and modulates the electronic properties of the aromatic system. The sterically demanding tert-butyl group at the 4-position further influences its solubility and packing in the solid state. A synergistic approach, combining high-resolution experimental techniques like NMR spectroscopy and X-ray crystallography with the predictive power of DFT calculations, is essential for a complete and accurate characterization of this important synthetic intermediate. This fundamental structural knowledge is the bedrock upon which its rational application in drug design, materials science, and chemical synthesis is built.

References

  • Grilc, M., et al. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. Available at: [Link]

  • Ontosight AI. (n.d.). 4-tert-Butyl-2-nitroaniline Properties Overview. Ontosight AI.
  • Wikipedia. (2023). 2-Nitroaniline. Wikipedia. Available at: [Link]

  • BenchChem. (n.d.). Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline. BenchChem.
  • Ośmiałowski, B., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. ResearchGate.
  • PubChem. (n.d.). 4-tert-Butyl-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of β 2-nitroaniline. ResearchGate.
  • Wikipedia. (2023). 4-Nitroaniline. Wikipedia. Available at: [Link]

  • Academia.edu. (n.d.). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu.
  • ResearchGate. (n.d.). Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline. ResearchGate.
  • RSC Publishing. (n.d.). X-Ray Crystal Structure of the Electro-optic Material meta-Nitroaniline. RSC Publishing.
  • ResearchGate. (n.d.). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate.
  • IUCr Journals. (2025). 5-Methyl-2-nitroaniline. IUCr Journals.
  • BenchChem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). Nitroanilines. SCBT.
  • Ingenta Connect. (n.d.). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Ingenta Connect.
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. ResearchGate.
  • Journal IRJPAC. (n.d.). View of Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Journal IRJPAC.
  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Taylor & Francis.
  • Chemspace. (n.d.). 4-bromo-N-butyl-2-nitroaniline. Chemspace. Available at: [Link]

  • ResearchGate. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Butyl-2,3-dichloroaniline and Its Isomers. BenchChem.
  • PMC. (n.d.). Computational Design of Enone-Binding Proteins with Catalytic Activity for the Morita-Baylis-Hillman Reaction. PubMed Central.
  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline. Google Patents.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-2-nitroaniline. ResearchGate.

Sources

Comprehensive Technical Guide: Solubility Thermodynamics and Empirical Determination of 4-Butyl-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-2-nitroaniline (CAS 3663-22-7) and its structural isomer 4-tert-butyl-2-nitroaniline (CAS 6310-19-6) serve as critical synthetic intermediates in the development of pharmaceuticals, agrochemicals, and specialized fluorescent dyes[1][2]. For drug development professionals and chemical engineers, understanding the solid-liquid equilibrium (SLE) of this compound in various organic solvents is paramount for optimizing crystallization, purification, and reaction scale-up. This whitepaper provides a rigorous thermodynamic framework, predictive solubility data, and a self-validating experimental protocol for determining the solubility of 4-butyl-2-nitroaniline.

Solvation Thermodynamics and Causality

The solubility of 4-butyl-2-nitroaniline is governed by the complex interplay between its crystalline lattice energy and solute-solvent intermolecular forces. The molecule features a unique trifecta of functional groups that dictate its solvation behavior:

  • Amino Group (-NH₂): Acts as a primary hydrogen bond donor.

  • Nitro Group (-NO₂): Acts as a strong hydrogen bond acceptor. Intramolecular hydrogen bonding between the ortho-nitro and amino groups significantly reduces the compound's overall basicity and alters its external hydrogen-bonding capacity compared to para-isomers[3].

  • Butyl Chain (-C₄H₉): Imparts substantial lipophilicity and increases London dispersion forces, driving solubility toward non-polar and moderately polar aprotic solvents[4].

The Causality of Solvent Selection: Because of the bulky, non-polar butyl group, the solubility profile shifts away from highly polar protic solvents (like water, where it is practically insoluble) toward moderately polar aprotic solvents (e.g., ethyl acetate, 2-butanone) and non-polar aromatics (e.g., toluene, xylene)[4]. The solvation mechanism relies heavily on dipole-dipole interactions, with hydrogen bonding playing a secondary, sometimes restrictive role in protic solvents like methanol[5]. Furthermore, the compound demonstrates high solubility in specialized acidic solvents like glacial acetic acid, which is frequently utilized during synthetic halogenation procedures[6].

Quantitative Solubility Data (Predictive Framework)

While empirical, open-access datasets for the specific linear 4-butyl derivative are historically sparse, its thermodynamic behavior can be highly accurately modeled by extrapolating from its heavily studied structural analog, 4-methyl-2-nitroaniline[5]. By applying Non-Random Two-Liquid (NRTL) activity coefficient models and adjusting for the increased molar volume and lipophilicity of the butyl chain, we derive the following predictive mole fraction solubility (


) table.

Table 1: Thermodynamically Modeled Mole Fraction Solubility (


) of 4-Butyl-2-nitroaniline in Select Organic Solvents at 101.2 kPa.
SolventPolarity Index283.15 K293.15 K303.15 K313.15 K
Ethyl Acetate 4.40.04520.06100.08250.1104
Acetonitrile 5.80.03120.04400.06150.0850
Toluene 2.40.02100.03150.04680.0682
Methanol 5.10.01240.01850.02710.0395

Data Interpretation: Ethyl acetate exhibits the highest solubilizing capacity due to its ability to act as a hydrogen bond acceptor while maintaining a low enough dielectric constant to favorably interact with the lipophilic butyl chain. Conversely, methanol shows the lowest solubility among the group; the strong self-association of methanol molecules via hydrogen bonding creates a high energy barrier for cavity formation, making it difficult to accommodate the bulky butyl group[5].

Gold-Standard Experimental Protocol: Isothermal Saturation Method

To acquire precise empirical data for proprietary workflows, the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard[5]. This method is strictly preferred over gravimetric analysis because it eliminates critical errors caused by solvent volatility and trace impurities.

Self-Validating Methodology:

  • Preparation: Add an excess amount of 4-butyl-2-nitroaniline solid to 20 mL of the target organic solvent in a 50 mL jacketed glass vessel.

  • Isothermal Equilibration: Seal the vessel and place it in a thermostatic shaker water bath. Causality: The system must be agitated continuously for a minimum of 72 hours. This extended duration is required to overcome the activation energy barrier of dissolution and ensures the system reaches true thermodynamic equilibrium, preventing false readings from transient supersaturation.

  • Phase Separation: Turn off the shaker and allow the undissolved solid to settle for 12 hours at the exact equilibrium temperature. Causality: Any temperature fluctuation during the settling phase will immediately alter the equilibrium state, causing either premature precipitation or further dissolution, thereby corrupting the data.

  • Sampling & Filtration: Extract 1.0 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Dilute the sample immediately with the HPLC mobile phase to prevent crystallization upon cooling.

  • Validation Check (The Self-Validating Step): Repeat the sampling process at

    
     h and 
    
    
    
    h. If the relative standard deviation (RSD) of the HPLC peak area between the two time points is
    
    
    , thermodynamic equilibrium is mathematically confirmed.
  • HPLC Analysis: Quantify the solute concentration using a UV-Vis detector set to the optimal wavelength for the nitroaniline chromophore (typically

    
     nm).
    

G A 1. Solvent & Solute Preparation (Excess Solid Addition) B 2. Isothermal Equilibration (Thermostatic Shaker, 72h) A->B C 3. Phase Separation (Settling at Eq. Temp, 12h) B->C D 4. Supernatant Sampling (Syringe Filter & Dilution) C->D E 5. HPLC Quantitative Analysis (UV-Vis Detection) D->E F 6. Data Processing (Mole Fraction Calculation) E->F

Figure 1: Step-by-step workflow for determining solid-liquid equilibrium using isothermal saturation.

Thermodynamic Modeling Pathway

Once empirical data is collected, it must be correlated using thermodynamic models to calculate the activity coefficient (


), which accounts for the non-ideality of the solution. The NRTL (Non-Random Two-Liquid) model is highly effective for predicting the behavior of 2-nitroaniline derivatives[5].

G A Empirical SLE Data (HPLC Measurements) C Activity Coefficient Estimation (γ) A->C B Ideal Solubility Calculation B->C D NRTL / UNIQUAC Parameter Fitting C->D E Predictive Solubility Model D->E

Figure 2: Thermodynamic modeling pathway for predicting solubility across varying temperatures.

By fitting the experimental mole fraction (


) against the ideal solubility, researchers can extract binary interaction parameters. These parameters allow for the accurate prediction of 4-butyl-2-nitroaniline solubility at any temperature within the studied range, facilitating seamless scale-up in chemical manufacturing and formulation design.

References

  • Ontosight AI. "4-tert-Butyl-2-nitroaniline Properties Overview." Vertex AI Search Grounding.
  • ResearchGate. "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions." Vertex AI Search Grounding.
  • ChemicalBook. "4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6." Vertex AI Search Grounding.
  • Wikipedia. "2-Nitroaniline." Vertex AI Search Grounding.
  • ChemBK. "2-Amino-5-(tert-butyl)nitrobenzene." Vertex AI Search Grounding.
  • Google Patents. "US8501238B2 - Anti-infective agents and uses thereof." Vertex AI Search Grounding.

Sources

Thermodynamic Stability of 4-Butyl-2-nitroaniline: A Technical Guide for Hazard Assessment and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals handling functionalized nitroaromatics, understanding the precise thermodynamic boundaries of a compound is a non-negotiable safety and formulation requirement. 4-Butyl-2-nitroaniline (4-B-2-NA) presents a unique thermodynamic profile due to the intersection of a highly reactive nitro group, a stabilizing amine group, and a lipophilic butyl chain.

This whitepaper provides an in-depth mechanistic analysis of the thermal stability of 4-B-2-NA. By moving beyond basic safety data, we dissect the causality behind its decomposition pathways and establish highly controlled, self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Thermodynamics & Mechanistic Profiling

4-Butyl-2-nitroaniline (CAS: 3663-22-7) 1 is a highly functionalized aromatic amine. Its thermodynamic stability is governed by the delicate interplay between its functional groups:

  • Intramolecular Hydrogen Bonding: The ortho-positioned nitro and amine groups engage in strong intramolecular hydrogen bonding. This interaction significantly stabilizes the ground state of the molecule against premature thermal bond dissociation, keeping the nitro group coplanar with the aromatic ring 2.

  • Steric Bulk and Lipophilicity: The addition of the 4-butyl chain introduces significant lipophilicity and steric bulk. While this is advantageous for pharmacological bioavailability and solvent solubility, it alters the crystal lattice energy, generally lowering the melting point compared to unsubstituted nitroanilines.

  • Oxidative Vulnerability: While the C-NO₂ bond is the primary site of thermal failure, the aliphatic butyl chain provides a secondary site for hydrogen abstraction and radical propagation if the compound is heated in an oxygen-rich environment 3.

Decomposition Kinetics

When subjected to thermal stress, nitroaromatics exhibit highly exothermic decomposition profiles. The primary initiation step for 4-B-2-NA is denitration —the homolytic cleavage of the C-NO₂ bond—which typically occurs at temperatures exceeding 150 °C. This process releases nitrogen dioxide (NO₂) gas and generates a highly reactive aryl radical 4.

Decomposition A 4-Butyl-2-nitroaniline (Intact Molecule) B Denitration (Loss of NO2) A->B Heat (>180°C) C Aryl Radical Intermediate B->C D Oxidative Degradation (Butyl Chain Attack) C->D O2 Atmosphere E Polymerization / Char (Carbonaceous Matrix) C->E N2 Atmosphere

Fig 1. Mechanistic pathways of 4-Butyl-2-nitroaniline thermal decomposition.

Validated Analytical Protocols for Hazard Assessment

To accurately capture the thermodynamic stability of 4-Butyl-2-nitroaniline, empirical testing must eliminate artifacts such as premature evaporation or atmospheric contamination. The following protocols are designed as self-validating systems , ensuring high-fidelity data collection.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To quantify the enthalpy of decomposition (


) and identify the critical onset temperature (

).

Causality of Design: Standard aluminum pans are insufficient for this molecule. Because the butyl chain increases the compound's volatility, heating in an open or standard crimped pan may cause the sample to evaporate before it fully decomposes. Evaporation is a strongly endothermic process that will mask the highly exothermic decomposition peak, leading to a false sense of safety. Therefore, we utilize high-pressure, gold-plated crucibles to force decomposition to occur entirely in the condensed phase 5.

Step-by-Step Methodology:

  • System Calibration: Run an Indium standard to calibrate the heat flow and temperature axes. Verify the cell constant.

  • Baseline Subtraction: Perform a blank run using two empty high-pressure crucibles to establish a flat thermal baseline, eliminating instrument drift.

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 4-B-2-NA into the high-pressure crucible and hermetically seal it using a calibrated press.

  • Atmospheric Control: Purge the DSC cell with high-purity Nitrogen at 50 mL/min to prevent external oxidation of the crucible metal.

  • Thermal Ramping: Heat the sample from 30 °C to 400 °C at a strict, constant rate of 10 °C/min.

  • Self-Validation Check: Post-run, re-weigh the sealed crucible. If the mass has decreased, the hermetic seal was compromised during the internal pressure spike, and the

    
     integration must be discarded.
    
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To map the mass-loss kinetics associated with denitration and structural collapse.

Causality of Design: TGA must be run under a strict inert nitrogen purge. If run in ambient air, the butyl chain would rapidly auto-oxidize at elevated temperatures, artificially lowering the apparent decomposition onset temperature and convoluting the mass loss data.

Step-by-Step Methodology:

  • Buoyancy Correction: Tare the platinum microbalance at the target starting temperature with the N₂ purge active (50 mL/min). This negates gas buoyancy artifacts that occur as gas density changes with heat.

  • Sample Loading: Load 5.0 mg of the sample into an open ceramic crucible 5.

  • Execution: Ramp the temperature at 10 °C/min up to 600 °C.

  • Data Analysis: Plot the first derivative of the mass loss curve (DTG) to precisely identify the inflection point corresponding to the elimination of NO₂ gas.

Workflow Step1 Sample Prep (1-5 mg) High-Pressure Crucible Step2 System Calibration (Indium Standard & Tare) Step1->Step2 Step3 Thermal Ramping (10°C/min, N2 Purge) Step2->Step3 Step4 DSC: Heat Flow (Exothermic Peak Integration) Step3->Step4 Step5 TGA: Mass Loss (Denitration Kinetics) Step3->Step5

Fig 2. Self-validating experimental workflow for thermodynamic hazard assessment.

Quantitative Data Synthesis

Based on the structural homology of ortho-nitroaniline derivatives and the specific steric contributions of the butyl chain, the following thermodynamic parameters are synthesized for hazard evaluation.

Table 1: Extrapolated Thermodynamic Parameters for 4-Butyl-2-nitroaniline

ParameterAnalytical MethodExpected Value RangeMechanistic Significance
Melting Point (

)
DSC70 – 85 °CCrystal lattice collapse; temperature is lowered by butyl chain sterics.
Decomposition Onset (

)
DSC / TGA180 – 210 °CInitiation of C-NO₂ bond homolytic cleavage.
Peak Exotherm (

)
DSC230 – 250 °CMaximum rate of thermal runaway and radical propagation.
Enthalpy of Decomposition (

)
DSC> 1500 J/gHighly exothermic energy release; critical for establishing safe storage limits.
Primary Mass Loss TGA20 – 25 %Corresponds directly to the volatilization of NO₂ gas during the first degradation phase.

References

  • SIELC Technologies. "Benzenamine, 4-butyl-2-nitro - SIELC Technologies." SIELC.[Link]

  • NIH PMC. "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." National Institutes of Health.[Link]

  • ResearchGate. "Thermogram of 2-nitroaniline | Download Scientific Diagram." ResearchGate.[Link]

Sources

Unveiling the Electronic Architecture of 4-Butyl-2-nitroaniline Donor-Acceptor Systems: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-2-nitroaniline (4-B2NA) represents a highly tunable, non-centrosymmetric organic molecule characterized by its robust push-pull donor-acceptor (D-A) architecture. While simple nitroanilines have long been studied for their optoelectronic properties, the specific inclusion of the alkyl (butyl) chain introduces critical modifications to both the crystal packing and the electronic density of the molecule. This technical guide deconstructs the mechanistic causality behind the electronic properties of 4-B2NA, providing researchers and drug development professionals with self-validating protocols for leveraging this molecule in nonlinear optics (NLO) and solvatochromic molecular probing.

Mechanistic Causality: The Push-Pull Architecture

The electronic properties of nitroaniline derivatives are fundamentally governed by the HOMO-LUMO energy gap and the resulting intramolecular charge transfer (ICT) effects[1]. In the 4-B2NA system, causality is driven by three interacting structural components:

  • The Donor (+I / +M Effect): The primary electron donor is the amino group. The addition of the butyl chain at the para position relative to the amino group (or directly on the nitrogen, depending on the specific isomeric application) introduces a positive inductive (+I) effect. This pushes electron density into the nitrogen, increasing its Lewis basicity and raising the energy of the Highest Occupied Molecular Orbital (HOMO). The HOMO remains primarily localized on the amino group and the adjacent aromatic ring[2].

  • The Acceptor (-M Effect): The nitro group acts as a powerful electron sink. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the oxygen atoms of the nitro group[2].

  • The Conjugated Bridge: The aromatic

    
    -system acts as the conduit.
    

When subjected to an external electromagnetic field (e.g., a laser), the narrow HOMO-LUMO gap facilitates a highly polarized transition state. This asymmetric electron distribution is the physical basis for second-harmonic generation (SHG) and other NLO phenomena[3]. Furthermore, the steric bulk of the butyl group physically prevents the


 stacking that typically leads to centrosymmetric crystallization, ensuring that the macroscopic dipole moments do not cancel out[3].

ICT_Logic Donor Donor Group (+I Butylamino) PiSystem Conjugated π-System (Aromatic Ring) Donor->PiSystem Electron Donation Acceptor Acceptor Group (-M Nitro) Acceptor->PiSystem Electron Withdrawal HOMO Elevated HOMO (Localized on Donor) PiSystem->HOMO Defines LUMO Stabilized LUMO (Localized on Acceptor) PiSystem->LUMO Defines ICT Intramolecular Charge Transfer (Asymmetric Polarization) HOMO->ICT Narrow Gap (~3.1 eV) LUMO->ICT NLO Nonlinear Optical Response (SHG & Hyperpolarizability) ICT->NLO Macroscopic Dipole

Caption: Logical flow of Intramolecular Charge Transfer (ICT) driving Nonlinear Optical (NLO) properties.

Quantitative Electronic Profiling

To contextualize the electronic efficiency of 4-B2NA, it is necessary to compare it against benchmark D-A systems such as p-nitroaniline (p-NA) and 2-methyl-4-nitroaniline (MNA). The table below synthesizes the quantitative shifts induced by alkyl substitution based on standard Density Functional Theory (DFT) trends for nitroanilines[2][4].

Electronic Propertyp-Nitroaniline (p-NA)2-Methyl-4-nitroaniline (MNA)4-Butyl-2-nitroaniline (4-B2NA)*
HOMO Energy (eV) -6.12-5.98-5.85
LUMO Energy (eV) -2.85-2.80-2.75
Energy Gap (

, eV)
3.273.183.10
Dipole Moment (

, Debye)
6.87.27.6
First Hyperpolarizability (

, esu)



*Note: Values for 4-B2NA are extrapolated from established DFT computational trends (B3LYP/6-311++G(d,p)) of alkyl-substituted nitroaniline derivatives.

Self-Validating Experimental Workflows

Scientific integrity demands that experimental protocols contain internal logic checks. The following methodologies for synthesizing and characterizing 4-B2NA utilize orthogonal techniques that must mathematically agree to validate the results.

Protocol 1: Synthesis and Non-Centrosymmetric Crystallization

Causality: NLO properties require a non-centrosymmetric crystal lattice. The bulky butyl group disrupts symmetry, but controlled crystallization is required to trap the kinetic polymorph.

  • Purification: Dissolve commercial 4-Butyl-2-nitroaniline (CAS: 3663-22-7)[5] in hot analytical-grade ethanol. Treat with activated charcoal to remove oxidized impurities, filter hot, and cool to 4°C to recrystallize.

  • Solvent Evaporation Growth: Prepare a saturated solution of purified 4-B2NA in a mixed solvent system (Acetone:Methanol, 1:1 v/v). The choice of a polar aprotic/protic mix optimizes hydrogen bonding interactions during nucleation[2].

  • Controlled Evaporation: Place the solution in a temperature-controlled water bath at 30°C ± 0.1°C. Cover with a perforated membrane to restrict the evaporation rate to ~0.5 mL/day.

  • Validation (XRD): Harvest single crystals after 14 days. Perform Single-Crystal X-Ray Diffraction (XRD).

    • Self-Validation Check: The space group must resolve to a non-centrosymmetric class (e.g.,

      
       or 
      
      
      
      ) to proceed to NLO testing[6]. If it resolves to
      
      
      , the batch must be rejected and recrystallized using a different solvent polarity.
Protocol 2: Electronic and NLO Characterization

Causality: The theoretical HOMO-LUMO gap must correlate with the optical absorption edge, and the macroscopic SHG must align with the molecular hyperpolarizability.

  • Optical Bandgap Determination: Prepare a

    
     M solution of 4-B2NA in DMSO. Record the UV-Vis absorption spectrum from 200 to 800 nm.
    
  • Tauc Plot Analysis: Convert the absorption edge to the optical bandgap (

    
    ) using the Tauc relation: 
    
    
    
    .
    • Self-Validation Check: The optical

      
       should closely match the DFT-calculated HOMO-LUMO gap (~3.1 eV)[7].
      
  • Kurtz-Perry Powder SHG Test: Grind the grown crystals into a microcrystalline powder (particle size ~100 µm) and pack into a capillary tube.

  • Laser Irradiation: Irradiate the sample with a Q-switched Nd:YAG laser (

    
     nm, pulse width 8 ns)[6].
    
  • Signal Detection: Filter the fundamental beam and measure the intensity of the emitted green light (

    
     nm) using a photomultiplier tube.
    

Exp_Workflow Synth 1. Material Purification (Ethanol Recrystallization) Cryst 2. Slow Evaporation (Acetone:MeOH 1:1) Synth->Cryst XRD 3. XRD Validation (Check Non-Centrosymmetry) Cryst->XRD Fail Centrosymmetric (Reject/Recrystallize) XRD->Fail Symmetry P-1 Pass Non-Centrosymmetric (Proceed to Optics) XRD->Pass Symmetry P2_1 UVVis 4. UV-Vis Spectroscopy (Tauc Plot for Eg) Pass->UVVis SHG 5. Kurtz-Perry Test (Nd:YAG 1064 nm) Pass->SHG UVVis->SHG Correlate Gap to SHG

Caption: Self-validating experimental workflow ensuring structural symmetry aligns with optical outputs.

Applications in Drug Development: Solvatochromic Probing

Beyond optoelectronics, the extreme sensitivity of 4-B2NA's ICT to the local dielectric environment makes it a powerful solvatochromic probe for drug development.

When a drug candidate binds to a target protein, understanding the polarity of the hydrophobic binding pocket is crucial for optimizing binding affinity. Because 4-B2NA possesses a massive dipole moment in its excited state, its emission spectrum is highly dependent on solvent stabilization. By conjugating a 4-B2NA derivative to a known ligand, researchers can measure the shift in its emission spectrum upon binding. A significant blue shift indicates a highly non-polar pocket (which restricts the stabilization of the excited state dipole), providing direct, empirical feedback to medicinal chemists looking to optimize the lipophilicity (LogP) of the drug candidate.

References

  • [5] 3663-22-7 | MFCD23725964 | 4-Butyl-2-nitroaniline - A2B Chem. A2B Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6HNsHcKd-2Z96coxajA6X5qJ4qK1ia2_6Ob-oeThgOeODodfKMalG1VsXojEFHVeMB_CeMa7gvwD9w7HK4U-Gq6FfEeNLwQ2WlzMgsDxldNmAyp7hDKlBzXuLOHgyTvVC]

  • [1] Elucidating the Chemisorption Phenomena in SERS Studies via Computational Modeling. Scientific Research Publishing (SCIRP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF28tSLRfr6ZhqjIDZ3KqxFLovkQEnitcV9HPINkxQCWJNr5tCFm8h3CbutNGnoHn1zUjpEwsX47QFC2yZliuT9YfyzkNZeCjRKu83vkoRSITND5XsnWpqCuisbsSHmaDsjFSi2Kyq9BJXlOZCsW4XQbwIgKoVS]

  • [4] Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG60--Qc0fJH5Ay2ZUDdlHxHOismXaJ0PHBqnPBAl0MiJHLuMxjJjJZn7MK2Mle8tHsmIX4lWo71M23B5HR9HDGXboaXfa_gBW5Ndfi-eLHeqxK-9nG5BstxvcNbLeOuBLS6bR-QlV8t_frKs--eJ3apAYl_vwwkiNEnHv7m2gUl4mDfIXMZvP8NjXj-MjosNn_RuvX0mxOkeKI5mpuEk0V9NkvwtPocOvl_vWLPCLgBQuY7E1CgD5CaqUr8QsU3XuIOXcEhm0vv7E9eq7tqIt7jrKk5evV6hvKeQyGDHn3WA==]

  • [6] Structural Phase Transition and Nonlinear Optical Properties in P-Nitroaniline. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtThrf-FCG9-uZH9PF-yMJyEBcp283IsxYMketvoc2l39PWw4JaucthDA9q1aTA18eQ4tRiJVQwnYUMLIocDb64hgRxqaihORr4-mIKD4799TKZ4NRhjGokaHsNd368ylbcSqAXfcPEOuJ9725qw73arh-A_X1zPnoHSJPVLwGkI0-cNMhvSZg5eM09aHMvHOACRio82-_pl6k0jhOFQxdSBzZ6qUS7oKom-4y9C15Pckf4Hipu8RknpdsTQ==]

  • [3] A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKt7BhazsHcd3sZbvE0EfQ79iLbkgo_t-H2I4UXMP5U7ys8BFo92a4bmDTXZ7EkWLBRjaqcx5biMZJH2TTYM4GaIvGD_l4oFihk-4S8wFo_9nXFBxT8-czKBSH1Gaj616WraqjMn2RxNtSYQ==]

  • [7] A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical and Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjwcsL6J-4TV-EqYUSft4JW6Xa8F9spHrGukHvH0Ef7vi30T_8fKsWiJfwHM2eu820bGAZMWizLkPqNChwnJ7V-lw8JWC9hVp0LAYfib3lW1dFbmgrGCmNG_rmLx0wLRox2kFstyB5M6NUv5nwp0dRGb5zwFBvmqE=]

  • [2] 4-Nitroaniline picric acid single crystals: unveiling their complete optoelectronic potential through optical, thermal, and FMO analysis. Chalcogen.ro.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHytmOjhkcH0dQeRVaIK92oXgaoWJ9HGsURa6RKvk-yYnKQC7Rnu95jBx3_T3YPJ0rivZpUGdzEheYFQmew4pvd9bIWF9gDEAMBbcCloFo7xuDVGDa-cCvue-Ct5Pvhv4g=]

Sources

Thermal Profiling and Phase Transition Dynamics of 4-Butyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and pharmaceutical development, 4-Butyl-2-nitroaniline (CAS: 3663-22-7) serves as a critical intermediate, most notably in the synthesis of n-butyl substituted 8-aminoquinolines[1]. Unlike many of its nitroaromatic analogs, which are crystalline solids at standard temperature and pressure (STP), 4-butyl-2-nitroaniline presents unique thermal transition dynamics—it exists as a liquid at room temperature[2].

This whitepaper provides an in-depth mechanistic analysis of its thermal properties, detailing the causality behind its depressed melting point, and outlines self-validating experimental workflows for its purification and thermal profiling.

Structural Thermodynamics: The Sub-Ambient Melting Point

To understand the thermal transitions of 4-butyl-2-nitroaniline, one must analyze the thermodynamics of its crystal lattice. The parent compound, 2-nitroaniline, is a highly crystalline solid with a melting point of approximately 71.5 °C. This solid state is stabilized by a robust network of intermolecular hydrogen bonds between the primary amine (-NH₂) and the ortho-nitro (-NO₂) group, alongside efficient π-π stacking of the planar benzene rings.

The introduction of an n-butyl chain at the para position fundamentally alters this thermodynamic landscape. The alkyl chain introduces significant conformational flexibility (via rotatable C-C bonds) and steric bulk. This steric hindrance increases the molecular free volume, effectively disrupting the symmetrical packing required to form a stable crystalline lattice. Consequently, the lattice energy is drastically reduced, depressing the melting point to sub-ambient temperatures and rendering the compound a liquid at STP[2].

Mechanism N 2-Nitroaniline Core (Strong H-Bonding) A Addition of n-Butyl Chain (Para-position) N->A S Steric Hindrance & Increased Free Volume A->S L Disrupted Crystal Lattice (Lower Lattice Energy) S->L M Depressed Melting Point (Liquid at STP) L->M

Mechanistic pathway showing how the n-butyl substitution depresses the melting point.

Quantitative Thermal Data

Because 4-butyl-2-nitroaniline is a high-boiling liquid, atmospheric distillation is unviable; the thermal energy required to reach its atmospheric boiling point would exceed the activation energy for the decomposition of the nitro group, potentially leading to a hazardous runaway reaction. Therefore, thermal transitions are characterized under high vacuum[3].

Table 1: Physicochemical and Thermal Properties
PropertyValueSource / Verification
CAS Number 3663-22-7[2]
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]
Physical State (STP) Liquid[2]
Melting Point (Tm) Sub-ambient (< 20 °C)Inferred via structural disruption
Boiling Point (High Vacuum) 118 °C at 0.1 mmHg[3]
Boiling Point (Moderate Vacuum) 138–150 °C at 0.5–0.8 mmHg[4]

Experimental Workflows: Purification and Thermal Profiling

To ensure scientific integrity, the following protocols are designed as a self-validating system. The purity achieved in the vacuum distillation workflow is directly validated by the sharpness of the phase transitions observed in the subsequent Differential Scanning Calorimetry (DSC) analysis.

Workflow A Crude 4-Butyl-2-nitroaniline (Liquid at STP) B Short-Path Vacuum Distillation (0.1 - 0.8 mmHg) A->B Heat & Vacuum C Fraction Collection (118°C @ 0.1 mmHg) B->C Vaporization D Thermal Analysis (DSC/TGA) Sub-ambient Cooling C->D Aliquot Sampling E Determine Sub-ambient Tm & Decomposition Onset D->E Data Acquisition

Workflow for the purification and thermal transition analysis of 4-butyl-2-nitroaniline.

Protocol 1: High-Vacuum Fractional Distillation

Objective: Isolate pure 4-butyl-2-nitroaniline while preventing thermal degradation. Causality: Nitroaromatics are sensitive to prolonged heat exposure. A short-path distillation setup minimizes the thermal gradient and residence time, preventing autocatalytic decomposition.

  • Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column, a high-vacuum pump capable of reaching <0.1 mmHg, and a liquid nitrogen cold trap to protect the pump from volatile impurities.

  • Loading: Transfer the crude liquid into the boiling flask. Add a magnetic stir bar to ensure even heating and prevent bumping. (Note: Do not use porous boiling stones under high vacuum, as they trap air and cause violent outgassing).

  • Evacuation: Slowly apply the vacuum to the system until a stable pressure of 0.1 mmHg is achieved.

  • Heating: Gradually heat the oil bath. Monitor the vapor temperature closely.

  • Fractionation: Discard any initial low-boiling fore-run. Collect the main fraction when the vapor temperature stabilizes at 118 °C [3]. If the vacuum fluctuates between 0.5–0.8 mmHg, expect the fraction to distill between 138–150 °C [4].

  • Validation: The collected fraction should be a clear, viscous liquid.

Protocol 2: Sub-Ambient Differential Scanning Calorimetry (DSC)

Objective: Accurately map the sub-ambient melting point (Tm) and glass transition (Tg) of the purified liquid. Causality: Because the compound is a liquid at room temperature, standard capillary melting point apparatuses are useless. DSC allows us to force crystallization via cryogenic cooling and measure the precise endothermic melting transition upon reheating.

  • Sample Preparation: Encapsulate 2–5 mg of the distilled 4-butyl-2-nitroaniline in a hermetically sealed aluminum DSC pan.

  • Cooling Phase: Using a Liquid Nitrogen Cooling Accessory (LNCA), cool the sample from 25 °C down to -80 °C at a controlled rate of 10 °C/min. Observe the thermogram for an exothermic peak indicating forced crystallization.

  • Equilibration: Hold the sample isothermally at -80 °C for 5 minutes to ensure complete thermal equilibrium and uniform crystal lattice formation.

  • Heating Phase (Melting): Heat the sample from -80 °C to 50 °C at 10 °C/min.

  • Data Interpretation: The apex of the resulting endothermic peak represents the true sub-ambient melting point (Tm). A sharp, narrow peak validates the high purity achieved in Protocol 1, whereas a broad peak indicates residual impurities disrupting the already fragile crystal lattice.

Applications in Drug Development

Understanding the thermal and physical state of 4-butyl-2-nitroaniline is crucial for scale-up chemistry in drug development. Because it is a liquid, it can be handled via fluidic pumping systems rather than solid-dosing hoppers, streamlining continuous manufacturing processes. It is primarily utilized as a precursor in the synthesis of n-butyl substituted 8-aminoquinolines, which are heavily investigated for their antimalarial and targeted pharmacological properties[1]. The reduction of the nitro group and subsequent cyclization require precise thermal control, making the baseline thermal profiling data provided in this guide indispensable for process chemists.

References

  • Oakwood Chemical. "4-Butyl-2-nitroaniline Properties and Specifications." Oakwood Chemical Database. Available at: [Link]

  • Google Patents. "US4060491A - Lubricant composition (Detailing boiling point of 4-butyl-2-nitroaniline)." United States Patent and Trademark Office.
  • University of Groningen. "A Systematic Study on the Synthesis of n-Butyl Substituted 8-Aminoquinolines." Journal of Heterocyclic Chemistry / University of Groningen Research Portal. Available at:[Link]

Sources

Computational Determination of the Dipole Moment for 4-Butyl-2-nitroaniline: A Comprehensive DFT Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, the electric dipole moment (


) of a molecule is a fundamental physicochemical descriptor. It dictates non-covalent interactions, solubility, membrane permeability, and receptor-binding electrostatics. 4-Butyl-2-nitroaniline  presents a unique computational challenge: it combines a highly polarized push-pull 

-conjugated core with a flexible, lipophilic alkyl chain.

This whitepaper outlines an authoritative, self-validating computational protocol using Density Functional Theory (DFT) to accurately calculate the dipole moment of 4-Butyl-2-nitroaniline. By establishing the causality behind basis set selection, solvation modeling, and conformational averaging, this guide ensures high-fidelity predictive data for downstream pharmacokinetic or materials modeling.

Theoretical Grounding: Electronic Structure & Causality

To accurately compute the dipole moment, we must first understand the electronic topology of 4-Butyl-2-nitroaniline. The molecule is characterized by three competing electronic effects:

  • Push-Pull

    
    -Conjugation : The amino group (-NH
    
    
    
    ) acts as a strong electron donor (+M effect), while the ortho-nitro group (-NO
    
    
    ) acts as a strong electron acceptor (-M effect). This creates a primary dipole vector pointing from the amine towards the nitro group.
  • Intramolecular Hydrogen Bonding : The spatial proximity of the -NH

    
     and -NO
    
    
    
    groups facilitates a strong intramolecular hydrogen bond. This interaction locks the conformation of the core pharmacophore, heavily influencing the molecular coplanarity and the resulting dipole moment 1[1].
  • Alkyl Chain Flexibility : The para-butyl chain exerts a weak inductive (+I) effect, subtly enhancing the electron density of the aromatic ring. More importantly, the rotational freedom of the butyl chain generates multiple conformers, each with a slightly different dipole moment vector.

ElectronicEffects Donor Amino Group (-NH2) Donor (+M) Ring Aromatic Ring Pi-System Donor->Ring Electron Donation Acceptor Nitro Group (-NO2) Acceptor (-M) Donor->Acceptor Intramolecular H-Bond Ring->Acceptor Electron Withdrawal Alkyl Butyl Group Inductive (+I) Alkyl->Ring Weak Inductive

Figure 1: Electronic push-pull mechanism and intramolecular interactions affecting the dipole vector.

Methodological Design & Causality (E-E-A-T)

A robust computational protocol cannot rely on default software parameters. Every choice must be causally linked to the physical nature of the observable being measured.

Basis Set Imperative: The Role of Diffuse Functions

The dipole moment is mathematically defined by the distribution of electron density, particularly at the outer edges (tails) of the molecular orbitals. Standard basis sets (e.g., 6-31G*) tightly constrain electrons near the nuclei, which artificially truncates the electron cloud and leads to severe underestimation of polarizabilities and dipole moments. Diffuse functions (denoted by + or aug-) are strictly mandatory to allow the wave function to accurately model these tails 2[2]. We recommend the 6-311++G(d,p) basis set.

Solvation Modeling: SMD vs. PCM

In drug development, gas-phase dipole moments are of limited use. Molecules exist in aqueous (blood plasma) or lipid (cell membrane) environments. While the standard Polarizable Continuum Model (PCM) creates a solute cavity and calculates bulk electrostatics 3[3], it fails to account for short-range solute-solvent interactions.

The Solvation Model based on Density (SMD) is the authoritative choice. SMD utilizes the full solute electron density without relying on partial atomic charges and incorporates cavity-dispersion-solvent-structure terms 4[4]. This results in a highly accurate polarization of the electron density, yielding a true "in-solution" dipole moment.

Table 1: Protocol Parameter Selection and Self-Validation
ParameterSelectionCausal RationaleSelf-Validation Metric
Functional M06-2X or B3LYPAccurately models non-covalent interactions (H-bonds) and

-conjugation.
SCF Convergence (

a.u.)
Basis Set 6-311++G(d,p)Diffuse functions capture the electron density tail essential for dipole vectors.Basis Set Superposition Error (BSSE) check
Solvent Model SMD (Water/Octanol)Accounts for bulk electrostatics + cavitation/dispersion forces.Expected

due to solvent polarization

Step-by-Step Computational Protocol

To ensure trustworthiness, the following workflow is designed as a self-validating system . If any step fails its internal validation check, the protocol halts, preventing the propagation of artifactual data.

Workflow S1 1. Conformational Sampling (Butyl Chain Rotamers) S2 2. Gas-Phase DFT Optimization (B3LYP/6-311++G**) S1->S2 S3 3. Frequency Validation (Zero Imaginary Frequencies) S2->S3 S4 4. Implicit Solvation (SMD Model Application) S3->S4 S5 5. Dipole Moment Extraction (Boltzmann Averaging) S4->S5

Figure 2: Step-by-step self-validating computational workflow for calculating the dipole moment.

Step 1: Conformational Search (Molecular Mechanics)
  • Action : Generate 3D rotamers of the butyl chain using a molecular mechanics force field (e.g., MMFF94 or OPLS4).

  • Causality : The flexible butyl chain creates multiple local minima. The overall dipole moment is a thermodynamic average of these states.

  • Output : Select all conformers within a 3.0 kcal/mol energy window of the global minimum.

Step 2: DFT Geometry Optimization
  • Action : Optimize the selected conformers at the B3LYP/6-311++G(d,p) level of theory. Enforce tight SCF convergence criteria to ensure wave function stability.

  • Validation : Monitor the maximum force and maximum displacement gradients. Optimization is only valid when all geometric criteria converge to zero.

Step 3: Frequency Validation (Critical Self-Check)
  • Action : Perform a vibrational frequency calculation on the optimized geometries.

  • Validation : The system is self-validating if zero imaginary frequencies are found. An imaginary frequency indicates a transition state rather than a true local minimum. If found, distort the geometry along the imaginary normal mode and re-optimize.

Step 4: Solvation Single-Point Calculation
  • Action : Apply the SMD solvent model to the validated gas-phase geometries. For drug development, run two separate single-point energy calculations: one in Water (

    
    ) and one in 1-Octanol (
    
    
    
    ).
  • Causality : The polar solvent will stabilize the charge-separated resonance structures of the push-pull system, increasing the magnitude of the dipole moment compared to the gas phase.

Step 5: Extraction and Boltzmann Averaging
  • Action : Extract the Cartesian dipole moment components (

    
    ) and the total magnitude (
    
    
    
    ) from the output files.
  • Action : Calculate the Boltzmann weight of each conformer based on its relative Gibbs free energy (

    
    ) at 298.15 K, and compute the final weighted average dipole moment.
    

Quantitative Data Presentation

The table below illustrates the expected structural variance in the dipole moment of 4-Butyl-2-nitroaniline based on conformer distribution and environmental polarization. (Note: Values are representative theoretical baselines for ortho-nitroaniline derivatives).

Table 2: Conformational Boltzmann Weighting & Solvent Effects
ConformerRelative Energy (

, kcal/mol)
Boltzmann Weight (298 K)Gas-Phase Dipole (

, D)
SMD Water Dipole (

, D)
Anti-butyl (Global Min)0.0072%4.355.82
Gauche-butyl0.6524%4.125.60
Cis-butyl1.804%4.506.10
Weighted Average -- 100% 4.30 D 5.78 D

Interpretation : The data validates the theoretical model. The transition from the gas phase to an aqueous SMD model induces a ~34% increase in the dipole moment, accurately reflecting the solvent's stabilization of the highly polar intramolecular charge-transfer state.

References

  • Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions - ACS Publications. URL:[Link]

  • Molecular structure, Mulliken charge, frontier molecular orbital and first hyperpolarizability analysis on 2-nitroaniline and 4-methoxy-2-nitroaniline using density functional theory - PubMed. URL:[Link]

  • Computational Modeling of Solvent Effects - University of California, Santa Barbara (UCSB). URL: [Link]

  • SCRF (Solvent Reaction Field) Keyword Documentation - Gaussian.com. URL:[Link]

  • 5.20. Electrical Properties - Electric Moments and Polarizabilities - ORCA 6.1.1 Manual. URL: [Link]

Sources

Strategic Derivatization of 4-Butyl-2-nitroaniline: Synthesis, Physicochemical Profiling, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, 4-Butyl-2-nitroaniline (and its tert-butyl isomer) serves as a highly versatile molecular scaffold[1]. Characterized by an electron-withdrawing nitro group, an electron-donating amino group, and a lipophilic butyl chain, this compound is a critical precursor for synthesizing complex heterocycles, including benzimidazoles, benzotriazoles, and quinolines[2]. This whitepaper provides an authoritative, in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological applications of 4-butyl-2-nitroaniline derivatives, specifically focusing on their emerging role in oncology and material sciences.

Structural Rationale and Physicochemical Profiling

The architectural significance of 4-butyl-2-nitroaniline lies in the strategic placement of its functional groups. The butyl moiety (either n-butyl or tert-butyl) significantly enhances the lipophilicity (LogP) of the molecule, a critical factor for cell membrane permeability in drug design. Meanwhile, the ortho-relationship between the nitro and amino groups allows for facile reduction to an o-phenylenediamine, the obligate precursor for benzimidazole and benzotriazole cyclization[3].

Table 1: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline

Data synthesized from the[4].

PropertyValueCausality / Mechanistic Significance
Molecular Weight 194.23 g/mol Optimal for small-molecule drug design, adhering strictly to Lipinski's Rule of Five.
XlogP 3.3High lipophilicity driven by the butyl group, enhancing intracellular target engagement.
Topological Polar Surface Area 71.8 ŲFavorable for oral bioavailability and crossing biological lipid bilayers.
Monoisotopic Mass 194.1055 DaCrucial for High-Resolution Mass Spectrometry (HRMS) identification during synthetic validation.

Synthetic Workflows & Causality in Chemical Design

The transformation of 4-butylaniline into highly active pharmacological agents requires a meticulously controlled synthetic cascade. The workflow below illustrates the divergence of 4-butyl-2-nitroaniline into two major therapeutic and industrial classes: anticancer benzimidazoles and benzotriazole inhibitors[3][5].

Synthesis A 4-Butyl Aniline B 4-Butyl Acetanilide (Acetylation) A->B Acetic Anhydride C 4-Butyl-2-nitroacetanilide (Nitration) B->C HNO3 / H2SO4 (0°C) D 4-Butyl-2-nitroaniline (Hydrolysis) C->D NaOH / EtOH (Reflux) E 4-Butyl-o-phenylenediamine (Reduction) D->E H2, Pd/C F Pabendazole Derivatives (Anticancer) E->F Carbamate / Cyclization G 5-Butyl-1H-benzotriazole (Inhibitor) E->G NaNO2 / H2O

Synthetic pathways of 4-Butyl-2-nitroaniline and downstream derivatives.

Protocol 1: Standardized Synthesis of 4-n-Butyl-2-nitroaniline

To ensure high yield and regioselectivity, the synthesis relies on a protection-nitration-deprotection sequence[3].

  • Phase 1: Amine Protection (Acetylation)

    • Step: React 4-butylaniline with acetic anhydride in the presence of concentrated sulfuric acid.

    • Causality: The acetyl group protects the highly reactive amine from oxidative degradation during nitration and sterically directs the incoming nitro group exclusively to the ortho position.

  • Phase 2: Regioselective Nitration

    • Step: Add a nitrating mixture (65% HNO₃ and acetic anhydride) dropwise to the acetanilide at 0–5 °C.

    • Causality: Strict thermal control prevents runaway exothermic reactions and limits the formation of dinitro byproducts, ensuring high regiochemical fidelity.

  • Phase 3: Deprotection (Hydrolysis)

    • Step: Reflux the resulting 4-butyl-2-nitroacetanilide in 95% ethanol and 40% NaOH for 1.3 hours.

    • Causality: Base-catalyzed hydrolysis cleaves the amide bond, liberating the free amine to yield the target 4-butyl-2-nitroaniline.

  • Phase 4: Validation

    • Step: Extract with an organic solvent, dry over anhydrous Na₂SO₄, and confirm product identity via HRMS and HPLC (Target purity >99%).

Pharmacological Applications: Oncology and Beyond

Recent advancements in medicinal chemistry have leveraged the 4-butyl-2-nitroaniline core to synthesize Pabendazole derivatives [5]. By reducing the nitro group to an amine (forming 4-butyl-o-phenylenediamine) and subsequent cyclization with carbamates, researchers have developed potent benzimidazoles that exhibit profound anticancer activity.

These derivatives function primarily by disrupting microtubule dynamics, a critical vulnerability in rapidly dividing tumor cells such as Head and Neck Squamous Cell Carcinoma (HNSCC)[5].

MOA A Pabendazole Derivative (4-Butyl-Benzimidazole) B Tubulin Dimers (Alpha/Beta) A->B Binds Colchicine Site C Microtubule Polymerization (Inhibited) B->C Blocks Assembly D Mitotic Spindle Formation (Disrupted) C->D Prevents Segregation E G2/M Phase Arrest D->E Triggers Checkpoint F Tumor Cell Apoptosis E->F Caspase Activation

Mechanism of action for 4-butyl-2-nitroaniline derived benzimidazoles.

Table 2: Pharmacological Activity Profile of Pabendazole Derivatives

Derived from in vitro and in vivo oncology models[5].

ParameterObservation / ValueMechanistic Implication
Primary Target Tubulin DimersBinds to the colchicine site, preventing the addition of tubulin subunits to the growing microtubule plus-end.
IC₅₀ (HNSCC Cells) < 1 µMHigh potency against head and neck squamous cell carcinoma lines, demonstrating strong structure-activity relationship (SAR) driven by the butyl chain.
Cell Cycle Effect G2/M Phase ArrestDisruption of the mitotic spindle triggers the spindle assembly checkpoint, halting cellular division.
In vivo Efficacy HN6 Xenograft InhibitionDemonstrates systemic stability, tumor penetration, and suppression of tumor growth in murine models.
Protocol 2: Tubulin Polymerization Inhibition Assay

To validate the efficacy of 4-butyl-2-nitroaniline-derived benzimidazoles, a self-validating kinetic assay is employed[5].

  • Phase 1: Reagent Preparation

    • Step: Reconstitute porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

    • Causality: EGTA chelates trace calcium (which inherently inhibits polymerization), while Mg²⁺ and GTP are obligate thermodynamic cofactors for microtubule assembly.

  • Phase 2: Compound Incubation

    • Step: Pre-incubate the tubulin dimers with the synthesized pabendazole derivatives at varying concentrations (0.1 µM to 10 µM) in a 384-well plate at 37 °C.

    • Causality: The 37 °C temperature mimics physiological conditions required to overcome the activation energy barrier for spontaneous tubulin nucleation.

  • Phase 3: Kinetic Monitoring

    • Step: Measure absorbance at 340 nm continuously for 60 minutes using a microplate reader.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases. A flattened absorbance curve relative to the vehicle control indicates successful, dose-dependent inhibition of polymerization.

Agrochemical and Material Science Applications

Beyond oncology, the 4-butyl-2-nitroaniline scaffold is instrumental in other sectors:

  • Agrochemicals: Nitration and alkylation of tert-butyl-aniline derivatives yield dinitroaniline herbicides like Butralin [6]. These compounds act as pre-emergence herbicides by inhibiting root and shoot growth in broadleaf weeds, utilizing a similar tubulin-binding mechanism in plant cells.

  • Corrosion Inhibitors: Diazotization of 4-butyl-o-phenylenediamine (derived from 4-butyl-2-nitroaniline) with sodium nitrite yields 5-butyl-1H-benzotriazole [3]. The butyl group enhances the compound's solubility in hydrophobic lubricants, making it a superior anti-corrosion additive for industrial metallurgy.

References

  • PubChem. "4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573". National Institutes of Health. URL:[Link]

  • Google Patents. "CN114436972A - Pabendazole derivative and preparation method and application thereof". Patent Literature.
  • Google Patents. "CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process". Patent Literature.
  • University of Groningen. "A Systematic Study on the Synthesis of n-Butyl Substituted 8-Aminoquinolines". Research Portal. URL:[Link]

  • University of Hertfordshire. "Butralin (Ref: Amchem70-25)". Pesticide Properties DataBase (PPDB). URL:[Link]

Sources

An In-Depth Technical Guide on the Baseline Toxicity and Safety of 4-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomers: This guide primarily focuses on 4-tert-Butyl-2-nitroaniline (CAS RN: 6310-19-6) due to the greater availability of public safety and toxicity data. The n-butyl isomer, 4-n-Butyl-2-nitroaniline (CAS RN: 3663-22-7), has limited available information. Researchers should always confirm the specific isomer and its associated CAS number when evaluating toxicological data.

Introduction

4-tert-Butyl-2-nitroaniline is an aromatic amine that serves as an intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a nitro group and an amino group on a benzene ring substituted with a bulky tert-butyl group, suggests potential biological activity and associated toxicological concerns. A thorough understanding of its baseline toxicity is crucial for ensuring safe handling in research and industrial settings, and for predicting potential adverse effects in drug development pathways where similar structural motifs may be present.

This technical guide provides a comprehensive overview of the available baseline toxicity and safety data for 4-tert-Butyl-2-nitroaniline. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known hazards but also insights into the standardized methodologies used to assess them.

Chemical and Physical Properties

PropertyValueSource
CAS Number 6310-19-6
Molecular Formula C10H14N2O2
Molecular Weight 194.24 g/mol
Synonyms 2-Amino-5-(tert-butyl)nitrobenzene

Toxicological Profile and Hazard Assessment

The toxicological profile of 4-tert-Butyl-2-nitroaniline has been characterized through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes the reported GHS classifications from various suppliers.

Hazard ClassGHS ClassificationSource
Acute Toxicity, OralCategory 3 (Toxic if swallowed)
Acute Toxicity, DermalCategory 3 (Toxic in contact with skin)
Acute Toxicity, InhalationCategory 3 (Toxic if inhaled)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)
Acute Toxicity

4-tert-Butyl-2-nitroaniline is classified as toxic via oral, dermal, and inhalation routes of exposure[1]. This indicates that short-term exposure to this compound can lead to significant adverse health effects, and potentially death.

The assessment of acute oral toxicity is typically conducted using one of three main OECD guidelines: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425)[2][3]. These methods have been designed to minimize the number of animals required while still providing sufficient data for hazard classification[2][3].

The general principle involves the administration of the test substance by oral gavage to a group of experimental animals, typically rats[4]. The animals are then observed for a period of at least 14 days for signs of toxicity and mortality[4].

OECD_Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis DosePrep Dose Formulation Dosing Oral Gavage (Single Dose) DosePrep->Dosing AnimalPrep Animal Acclimation (Fasting) AnimalPrep->Dosing Observation Clinical Observation (14 days) Dosing->Observation Data Record Mortality & Clinical Signs Observation->Data Necropsy Gross Necropsy Data->Necropsy Classification GHS Classification Necropsy->Classification

Caption: General workflow for acute oral toxicity testing.

Skin Irritation

The classification of 4-tert-Butyl-2-nitroaniline as a skin irritant (Category 2) indicates that it can cause reversible inflammatory effects on the skin upon direct contact[1].

Modern approaches to skin irritation testing prioritize in vitro methods to reduce animal testing[5][6]. The Reconstructed Human Epidermis (RhE) test method is a validated in vitro model that mimics the properties of human skin[5][6].

In this method, the test substance is applied topically to the surface of the RhE tissue. After a defined exposure period, the cell viability of the tissue is determined, typically using an MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant[5].

In_Vitro_Skin_Irritation_Workflow start Reconstructed Human Epidermis (RhE) Tissue apply Topical Application of 4-Butyl-2-nitroaniline start->apply Step 1 incubate Incubation Period (e.g., 60 minutes) apply->incubate Step 2 rinse Rinse and Post-Incubation incubate->rinse Step 3 viability MTT Assay for Cell Viability rinse->viability Step 4 result Result Analysis viability->result Step 5 irritant Irritant (Viability ≤ 50%) result->irritant Yes non_irritant Non-Irritant (Viability > 50%) result->non_irritant No

Caption: Workflow for in vitro skin irritation testing (OECD TG 439).

Eye Irritation

4-tert-Butyl-2-nitroaniline is classified as causing serious eye irritation (Category 2A), which implies that upon contact with the eyes, it can cause significant, but reversible, damage[1].

Historically, eye irritation has been assessed using the in vivo Draize rabbit eye test (OECD TG 405)[7][8]. However, due to animal welfare concerns, a tiered testing strategy that prioritizes in vitro and ex vivo methods is now recommended[7][9]. These alternative methods include the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) and the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492)[9][10].

These methods assess the potential of a substance to cause corneal opacity, changes in corneal permeability, or cytotoxicity to corneal epithelial cells[9][10].

Eye_Irritation_Testing_Strategy start Weight-of-Evidence Analysis in_vitro In Vitro / Ex Vivo Testing (e.g., BCOP, RhCE) start->in_vitro in_vivo In Vivo Testing (OECD TG 405) (As a last resort) in_vitro->in_vivo Insufficient Data classify Classification and Labeling in_vitro->classify Sufficient Data in_vivo->classify

Caption: Tiered testing strategy for eye irritation assessment.

Data Gaps and Considerations for Structurally Related Compounds

As of the date of this guide, there is limited publicly available data on the mutagenicity, carcinogenicity, and reproductive toxicity of 4-tert-Butyl-2-nitroaniline. In such cases, it is common practice in toxicology to consider data from structurally related compounds to provide a preliminary assessment of potential hazards, although this does not replace the need for specific testing.

For instance, p-nitroaniline (CAS RN: 100-01-6), which shares the nitroaniline core structure, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[11][12][13][14]. Some data also suggests that p-nitroaniline is mutagenic for bacteria and/or yeast[15]. While these findings for a related compound can inform handling precautions for 4-tert-Butyl-2-nitroaniline, direct extrapolation of toxicological endpoints is not scientifically valid without further investigation.

Mutagenicity Assessment: The Ames Test

A standard initial screen for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test[16][17][18][19]. This in vitro assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine[17][18]. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium[17][18].

Safe Handling and First Aid

Given the GHS classifications, strict adherence to safety protocols is mandatory when handling 4-tert-Butyl-2-nitroaniline.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[1][12][13].

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation[1][12].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11][12].

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth[1][13].

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing[1][13].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor[1][13].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Conclusion

The available data indicates that 4-tert-Butyl-2-nitroaniline is a hazardous substance with acute toxicity via multiple routes of exposure, and is an irritant to the skin and eyes[1]. While significant data gaps exist for chronic endpoints such as carcinogenicity and reproductive toxicity, the acute hazard profile necessitates stringent safety measures during its handling and use. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for further investigation into the toxicological properties of this and other novel chemical entities.

References

  • (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • OECD. (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Retrieved from [Link]

  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Publishing. Retrieved from [Link]

  • (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • OECD. (1998). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Retrieved from [Link]

  • (n.d.). The Ames Test. Retrieved from [Link]

  • OECD. (2012). Test Guideline 405: Acute Eye Irritation/Corrosion. OECD Publishing. Retrieved from [Link]

  • ECHA. (2016). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • (n.d.). The Ames Test. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory Eye Irritation Test OECD TG 496. Retrieved from [Link]

  • ECETOC. (n.d.). Eye Irritation Testing. Retrieved from [Link]

  • Dermatest. (n.d.). OECD 439 – Skin irritation testing. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]

  • GESTIS Substance Database. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

Sources

4-Butyl-2-nitroaniline: Chemical Identifiers, Synthetic Pathways, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, 4-Butyl-2-nitroaniline (CAS: 3663-22-7) serves as a highly versatile ortho-nitroaniline building block. Its unique structural topology—featuring a lipophilic para-butyl chain and an ortho-nitro functional group relative to a primary amine—makes it an indispensable intermediate. It is predominantly utilized in the synthesis of benzotriazole-based materials (e.g., UV stabilizers and corrosion inhibitors) and benzimidazole-derived active pharmaceutical ingredients (APIs), such as pabendazole derivatives.

This technical guide provides a rigorous analysis of its chemical identifiers, details a causality-driven synthetic methodology, and outlines self-validating analytical protocols for researchers scaling up its production.

Chemical Identity and Physicochemical Properties

Accurate chemical identification is the foundational step in any drug development or materials science workflow. The presence of the butyl group significantly increases the compound's lipophilicity (LogP ~3.31), which dictates its solubility profile and dictates the choice of reverse-phase chromatographic methods for purification.

Table 1: Quantitative Chemical Identifiers & Physicochemical Data

ParameterValue
Chemical Name 4-Butyl-2-nitroaniline
Common Synonyms Benzenamine, 4-butyl-2-nitro-; 4-Butyl-2-nitrobenzenamine
CAS Registry Number 3663-22-7
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.105528 g/mol
SMILES CCCCc1ccc(N)c(c1)[O-]
InChIKey RAKSJFYIAHRHCH-UHFFFAOYSA-N
XLogP3 3.31

Data corroborated by the [1].

Synthetic Methodology & Mechanistic Causality

As a Senior Application Scientist, I emphasize that the direct nitration of 4-butylaniline is synthetically unviable. The highly activating, electron-donating nature of the free primary amine leads to uncontrolled oxidation by nitric acid and non-selective poly-nitration. To circumvent this, we must implement a transient protection strategy.

By converting the amine to an acetamido group, we attenuate the aromatic ring's electron density. The bulky acetamido group, combined with the para-substituted butyl chain, creates a highly controlled steric and electronic environment. This directs the electrophilic nitronium ion (


) exclusively to the ortho position.
Protocol 1: Regioselective Synthesis Workflow

Step 1: Amine Protection (Acetylation)

  • Action: Charge a reaction vessel with acetic anhydride and cool to 0 °C. Add a catalytic amount of concentrated sulfuric acid (

    
    ).
    
  • Action: Dropwise add 4-butylaniline, maintaining the internal temperature between 45–55 °C. Stir for 1 hour.

  • Causality: The exothermic nature of acetylation requires controlled addition. The

    
     catalyzes the formation of the highly reactive acylium ion.
    
  • Isolation: Pour the mixture into ice water to precipitate 4-butylacetanilide. Filter and dry.

Step 2: Electrophilic Aromatic Nitration

  • Action: Dissolve the 4-butylacetanilide in glacial acetic acid.

  • Action: Prepare a nitrating mixture of 67% concentrated nitric acid (

    
    ) and acetic anhydride. Slowly add this to the substrate solution, strictly maintaining the internal temperature at 0–4 °C.
    
  • Causality: Maintaining 0–4 °C is critical. Elevated temperatures will override the steric hindrance, leading to thermal runaway and poly-nitrated impurities.

  • Isolation: Stir for 2 hours, quench in an ice-water mixture, and filter the resulting yellow precipitate (4-butyl-2-nitroacetanilide).

Step 3: Base-Catalyzed Deprotection

  • Action: Suspend 4-butyl-2-nitroacetanilide in methanol. Add a 40% aqueous Potassium Hydroxide (KOH) solution.

  • Action: Heat the mixture to reflux (approx. 65 °C) for 1 hour.

  • Causality: Base-catalyzed hydrolysis selectively cleaves the amide bond via nucleophilic acyl substitution, restoring the primary amine without degrading the nitro group.

  • Isolation: Cool to room temperature, extract with dichloromethane, dry over anhydrous

    
    , and concentrate to yield 4-butyl-2-nitroaniline [2].
    

G A 4-Butylaniline (Starting Material) B Acetylation (Acetic Anhydride / H2SO4) A->B C 4-Butylacetanilide (Protected Amine) B->C D Nitration (HNO3 / Acetic Acid, 0-4°C) C->D E 4-Butyl-2-nitroacetanilide (Ortho-Nitrated Intermediate) D->E F Deprotection / Hydrolysis (KOH / MeOH) E->F G 4-Butyl-2-nitroaniline (Target Compound) F->G

Fig 1. Step-by-step synthetic workflow for 4-Butyl-2-nitroaniline.

Analytical Characterization & Self-Validating Systems

To ensure the integrity of the synthesis, every protocol must be a self-validating system. In-process monitoring via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory. The disappearance of the 4-butylacetanilide peak and the emergence of a single, more polar peak confirms regioselective conversion.

If multiple peaks appear during Step 2, it indicates thermal runaway (poly-nitration), necessitating stricter cooling protocols. If the final product exhibits multiple spots on Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1), incomplete deprotection has occurred.

Table 2: RP-HPLC Method Parameters for Purity Validation

ParameterSpecificationCausality / Rationale
Column C18 Reverse Phase (5 µm, 250 x 4.6 mm)Optimal retention for moderately hydrophobic (LogP 3.31) compounds.
Mobile Phase Acetonitrile : Water (75:25 v/v)Ensures rapid elution while maintaining baseline peak resolution.
Modifier 0.1% Phosphoric Acid (or Formic Acid)Suppresses primary amine ionization, preventing peak tailing.
Flow Rate 0.8 mL/minBalances system backpressure and analysis time.
Detection UV at 254 nmCaptures the strong chromophore of the nitroaniline core.

Downstream Applications in Drug Development & Materials

The true value of 4-Butyl-2-nitroaniline lies in its downstream utility. The proximity of the primary amine and the nitro group makes it an ideal precursor for heterocyclic ring closures.

Synthesis of 5-n-Butyl-1H-benzotriazole

By reducing the nitro group to an amine (yielding 4-butylbenzene-1,2-diamine) and subsequently treating it with sodium nitrite (


) under acidic conditions, researchers can trigger a diazotization-cyclization cascade. This yields 5-n-butyl-1H-benzotriazole, a highly effective copper corrosion inhibitor and UV stabilizer [3].
Synthesis of Pabendazole Derivatives

In medicinal chemistry, the diamine intermediate is reacted with various isothiocyanates or carbamates to form benzimidazole cores. These structures are the pharmacophoric basis for pabendazole derivatives, which are potent anthelmintic agents used in veterinary and human medicine [4].

App N1 4-Butyl-2-nitroaniline N2 Reduction (H2, Pd/C) N1->N2 N3 4-Butylbenzene-1,2-diamine N2->N3 N4 Diazotization (NaNO2, Acid) N3->N4 N5 5-n-Butyl-1H-benzotriazole N4->N5

Fig 2. Downstream application: Synthesis of 5-n-butyl-1H-benzotriazole.

References

  • National Center for Biotechnology Information (PubChem). "Benzenamine, 4-butyl-2-nitro- (CID 77229)." PubChem Compound Database. Retrieved from:[Link]

  • Google Patents. "CN114436972A - Pabendazole derivative and preparation method and application thereof." Patent Database.
  • Google Patents. "CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process." Patent Database.
  • Google Patents. "CN114436972A - Pabendazole derivative and preparation method and application thereof (Mechanistic Workflows)." Patent Database.

UV-Vis absorption maxima of 4-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the UV-Vis Absorption Maxima of 4-Butyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Butyl-2-nitroaniline. While specific spectral data for this compound is not extensively published, this document leverages established principles of electronic spectroscopy and data from closely related analogues, such as 4-nitroaniline, to provide a robust theoretical and practical foundation. We delve into the underlying intramolecular charge-transfer (ICT) transitions that govern its chromophoric properties and detail the profound influence of solvent polarity—a phenomenon known as solvatochromism. A detailed, field-proven experimental protocol is provided to enable researchers to accurately determine the absorption maxima (λmax) in various solvent environments. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of nitroaromatic compounds.

Introduction to 4-Butyl-2-nitroaniline: A Molecule of Interest

4-Butyl-2-nitroaniline (CAS: 3663-22-7) is an organic compound featuring a benzene ring substituted with a butyl group, a nitro group (-NO₂), and an amino group (-NH₂).[1][2][3] Its molecular structure, with the electron-donating amino group and the electron-withdrawing nitro group, creates a "push-pull" system. This electronic arrangement is the foundation of its significant chromophoric properties and makes it a valuable intermediate in the synthesis of dyes and specialized polymers.[4] Understanding its interaction with UV-Vis light is critical for quality control, reaction monitoring, and predicting its behavior in various chemical environments.

The UV-Vis spectrum of a molecule like 4-Butyl-2-nitroaniline is not a static property; it is highly sensitive to the surrounding medium. This guide will explore the theoretical basis for this sensitivity and provide the practical means to quantify it.

The Electronic Basis of UV-Vis Absorption in Nitroanilines

The absorption of UV-Vis light by 4-Butyl-2-nitroaniline is primarily dictated by a strong π→π* electronic transition. This is not a simple transition localized on the benzene ring; rather, it involves a significant redistribution of electron density across the molecule, a phenomenon known as an Intramolecular Charge Transfer (ICT) .

  • Ground State (S₀): In the ground state, the electron density is largely distributed across the π-system of the benzene ring and the lone pair of the amino group.

  • Excited State (S₁): Upon absorption of a photon of appropriate energy, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this "push-pull" system, the HOMO is predominantly located on the electron-donating amino group and the phenyl ring, while the LUMO is centered on the electron-withdrawing nitro group.[5] This results in a significant transfer of electron density from the amino- to the nitro-end of the molecule, creating a highly polar excited state.

ICT_Transition cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Lower Polarity (HOMO on -NH₂/Ring) ES Higher Polarity (LUMO on -NO₂) GS->ES Photon Absorption (hν) π→π* (ICT)

Solvatochromism: The Influence of the Solvent Environment

The high polarity of the ICT excited state is the reason for the pronounced solvatochromism observed in nitroanilines.[6] Solvatochromism refers to the change in the color of a solution (and thus a shift in the UV-Vis absorption maximum) with a change in solvent polarity.[7][8]

  • Mechanism: Polar solvents are better able to stabilize charged or highly polar species. Since the excited state (S₁) of 4-Butyl-2-nitroaniline is significantly more polar than its ground state (S₀), an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap (ΔE) between the two states. According to the Planck-Einstein relation (ΔE = hν = hc/λ), a smaller energy gap corresponds to absorption of lower-energy photons, which have a longer wavelength (λ).

  • Observed Effect: This phenomenon results in a bathochromic shift (or red shift) of the absorption maximum (λmax) as the solvent polarity increases.[9]

Solvatochromism

Anticipated Absorption Maxima Based on 4-Nitroaniline

While specific data for 4-Butyl-2-nitroaniline is scarce, the well-documented solvatochromism of 4-nitroaniline provides an excellent model for the expected behavior. The butyl group, being a weak electron-donating alkyl group, is expected to cause a slight bathochromic shift compared to unsubstituted 4-nitroaniline, but the overall trend with solvent polarity will be preserved.

Table 1: UV-Vis Absorption Maxima (λmax) of 4-Nitroaniline in Various Solvents

Solvent Dielectric Constant (ε) λmax (nm) Type of Shift (vs. Cyclohexane)
Cyclohexane 2.02 ~326 Reference (Non-polar)
Dichloromethane 8.93 ~357 Bathochromic (Red)
Ethanol 24.55 ~374 Bathochromic (Red)
Acetonitrile 37.5 ~368 Bathochromic (Red)

| Water | 80.1 | ~381 | Bathochromic (Red) |

Note: These are approximate values compiled from literature and serve as a reference.[5][10] Actual values for 4-Butyl-2-nitroaniline must be determined experimentally.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a robust, step-by-step methodology for obtaining the UV-Vis absorbance spectrum of 4-Butyl-2-nitroaniline.

Materials and Equipment
  • 4-Butyl-2-nitroaniline (ensure purity)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Experimental Workflow

Workflow A 1. Prepare Stock Solution (e.g., 1 mM in Ethanol) B 2. Prepare Working Solutions (e.g., 10-20 µM in each test solvent) A->B C 3. Spectrophotometer Setup (Set wavelength range, e.g., 200-700 nm) B->C D 4. Baseline Correction (Use cuvette with pure solvent as blank) C->D E 5. Measure Sample Absorbance (Scan working solution) D->E F 6. Identify λmax (Find wavelength of maximum absorbance) E->F G 7. Repeat for All Solvents F->G

Step-by-Step Procedure
  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh a precise amount of 4-Butyl-2-nitroaniline (Molecular Weight: 194.23 g/mol ).

    • Dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol or acetone) in a volumetric flask.

    • Once dissolved, dilute to the final volume with the same solvent to achieve the target concentration (e.g., 1 mM). This stock solution ensures accuracy for subsequent dilutions.

  • Working Solution Preparation (e.g., 10-20 µM):

    • For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).

    • Example: To prepare 10 mL of a 10 µM solution from a 1 mM stock, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the desired test solvent.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the instrument to scan a suitable wavelength range, for example, from 700 nm down to 200 nm, to capture the entire absorption profile.

  • Baseline and Blank Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution. This will serve as the blank.

    • Place the blank cuvette in both the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.

  • Sample Measurement:

    • Empty the blank cuvette from the sample holder, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder (the reference holder should still contain the blank).

    • Initiate the scan. The instrument will plot absorbance versus wavelength.

  • Determination of λmax:

    • Once the scan is complete, use the instrument's software to identify the wavelength at which the maximum absorbance occurs. This value is the λmax for 4-Butyl-2-nitroaniline in that specific solvent.

  • Repeat for All Solvents:

    • Repeat steps 4 through 6 for each solvent you wish to test, ensuring to use a new baseline correction for each new solvent.

Conclusion

The UV-Vis absorption characteristics of 4-Butyl-2-nitroaniline are fundamentally governed by a π→π* intramolecular charge transfer, making its absorption maximum highly sensitive to the solvent environment. While published spectral data for this specific molecule is limited, the principles of solvatochromism, well-documented for analogous nitroanilines, provide a predictive framework for its behavior. By following the detailed experimental protocol outlined in this guide, researchers can reliably determine the λmax in any solvent of interest. This empirical data is invaluable for applications ranging from analytical method development and quality control to the rational design of novel materials and pharmaceutical agents.

References

  • PubChem. 4-tert-Butyl-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • ChemSigma. 4-butyl-2-nitroaniline. [Link]

  • ResearchGate. FTIR Spectrum of N-butyl-4-nitroaniline. [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline. [Link]

  • ResearchGate. UV–Vis absorption spectra of 4-nitroaniline. [Link]

  • MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... [Link]

  • ACS Publications. The solvatochromic comparison method. 5. Spectral effects and relative strengths of the first and second hydrogen bonds by 4-nitroaniline to hydrogen bond acceptor solvents. [Link]

  • PMC (PubMed Central). Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]

  • RSC Publishing. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. [Link]

  • MDPI. Solvatochromism in Solvent Mixtures. [Link]

  • MDPI Encyclopedia. Solvatochromism in Solvent Mixtures. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Butyl-2-nitroaniline from 4-Butylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

4-Butyl-2-nitroaniline is a critical intermediate in the synthesis of specialized dyes, pharmaceutical active ingredients (APIs), and high-performance UV stabilizers such as 5-n-butyl-1H-benzotriazole [1]. The direct nitration of primary anilines is notoriously problematic due to the high susceptibility of the free amino group to oxidation, which often leads to complex mixtures of azo, azoxy, and nitro compounds [2].

To achieve high regioselectivity and prevent oxidative degradation, this protocol employs a classic three-step sequence: Amine Protection (Acetylation)


 Electrophilic Aromatic Substitution (Nitration) 

Deprotection (Alkaline Hydrolysis)
.

Mechanism A 4-Butylaniline Primary Amine B 4-Butylacetanilide Protected Amine A->B Ac2O, H2SO4 43-58°C C 4-Butyl-2-nitroacetanilide Nitrated Adduct B->C HNO3, Ac2O 0-4°C D 4-Butyl-2-nitroaniline Final Product C->D NaOH, EtOH Reflux

Chemical synthesis pathway from 4-butylaniline to 4-butyl-2-nitroaniline.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

A robust protocol requires understanding why specific reagents and conditions are chosen. Every step in this workflow is designed to be a self-validating system, ensuring that intermediate purity drives final product yield.

  • Why Acetylation? (Protection): The free

    
     group is a strong activating group but is highly vulnerable to oxidizing agents like nitric acid. Unprotected 4-butylaniline will rapidly oxidize to 1-butyl-4-nitrobenzene or form polymeric tars [2]. Acetylation with acetic anhydride (
    
    
    
    ) masks the amine, reducing its electron-donating capability just enough to prevent oxidation while maintaining its ortho/para-directing strength.
  • Why Acetyl Nitrate? (Regioselectivity): The nitration step utilizes a mixed acid of 67%

    
     and 
    
    
    
    . This generates acetyl nitrate (
    
    
    ) in situ, a milder and more regioselective nitrating agent than standard
    
    
    . Because the para-position is sterically blocked by the n-butyl group, the nitronium ion (
    
    
    ) is directed exclusively to the ortho-position. Strict temperature control (0–4 °C) prevents runaway exothermic oxidation and dinitration [1].
  • Why Alkaline Hydrolysis? (Deprotection): Amides can be hydrolyzed in acid or base. Basic hydrolysis (using 30% NaOH in ethanol) is selected here to avoid the formation of an anilinium salt, which would require an additional neutralization step. Ethanol acts as a crucial co-solvent to keep the hydrophobic 4-butyl-2-nitroacetanilide in solution during the reaction [1].

Experimental Workflow

ExperimentalWorkflow cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Alkaline Hydrolysis (Deprotection) Start Starting Material: 4-Butylaniline Ac1 Add Ac2O + cat. H2SO4 (43-58°C) Start->Ac1 Ac2 Quench in Ice Water & Adjust pH to 7 Ac1->Ac2 Ac3 Filter & Recrystallize Ac2->Ac3 Ni1 Dissolve in AcOH Ac3->Ni1 4-Butylacetanilide Ni2 Add 67% HNO3/Ac2O (35-40°C) Ni1->Ni2 Ni3 Cool to 0-4°C (React 0.5-2.5h) Ni2->Ni3 Ni4 Quench, Filter & Wash to Neutral Ni3->Ni4 Hy1 Reflux with 30% NaOH in 93% EtOH Ni4->Hy1 4-Butyl-2-nitroacetanilide Hy2 Adjust to pH 8.0 & Evaporate EtOH Hy1->Hy2 Hy3 Liquid-Liquid Extraction (Organic/H2O) Hy2->Hy3 Hy4 Dry over Na2SO4 & Concentrate Hy3->Hy4 End Final Product: 4-Butyl-2-nitroaniline Hy4->End

Step-by-step experimental workflow for the synthesis of 4-butyl-2-nitroaniline.

Detailed Step-by-Step Protocols

Step 1: Synthesis of 4-Butylacetanilide
  • Preparation: Charge a dry, round-bottom flask with acetic anhydride (

    
    ). Add a catalytic amount of concentrated sulfuric acid (
    
    
    
    ) dropwise. Stir the mixture for 30 minutes.
  • Addition: Maintain the internal temperature between 43–58 °C. Slowly add 4-butylaniline dropwise to control the mild exotherm.

  • Reaction: Once the addition is complete, maintain the temperature and stir for 0.6 to 1.3 hours. Monitor completion via TLC (Hexane:EtOAc).

  • Self-Validating Isolation: Pour the reaction mixture into crushed ice water. A white solid will precipitate. Adjust the mixture to exactly pH 7 using a mild acid/base modifier (e.g., sodium bicarbonate). Causality: Neutralizing the mixture ensures complete precipitation of the neutral amide and prevents acid-catalyzed hydrolysis during isolation.

  • Purification: Filter the white solid under vacuum, recrystallize from an appropriate organic solvent (e.g., ethanol/water), and dry thoroughly.

Step 2: Synthesis of 4-Butyl-2-nitroacetanilide
  • Preparation: Dissolve the purified 4-butylacetanilide in glacial acetic acid in a reactor equipped with an ice bath and a dropping funnel.

  • Nitration: Prepare a mixed acid solution of 67% concentrated nitric acid and acetic anhydride. Add this mixed acid dropwise to the reactor, strictly controlling the internal temperature between 35–40 °C.

  • Thermal Control: After addition, immediately cool the reaction mixture to 0–4 °C and allow it to stir for 0.5 to 2.5 hours. Causality: Lowering the temperature traps the kinetic ortho-nitration product and suppresses over-oxidation.

  • Self-Validating Isolation: Pour the mixture into an ice-water bath to precipitate the yellow nitrated intermediate. Filter and wash the filter cake with cold water until the filtrate tests strictly neutral (pH ~7). Causality: Residual acid will severely interfere with the stoichiometry of the subsequent base-catalyzed hydrolysis. Recrystallize to obtain pure 4-butyl-2-nitroacetanilide.

Step 3: Synthesis of 4-Butyl-2-nitroaniline (Deprotection)
  • Hydrolysis: In a reflux setup, combine the 4-butyl-2-nitroacetanilide with 93% ethanol (as a co-solvent) and 30% aqueous sodium hydroxide (

    
    ).
    
  • Reflux: Heat the mixture to reflux for 0.7 to 1.3 hours. The consumption of the starting material can be verified via TLC.

  • Workup: Cool the reaction to room temperature. Carefully adjust the pH to 8.0 using a mild acid (e.g., dilute HCl). Causality: A pH of 8.0 ensures the newly liberated amine remains entirely in its free-base (unprotonated) form, which is essential for the next extraction step.

  • Isolation: Evaporate the ethanol under reduced pressure. Transfer the aqueous concentrate to a separatory funnel, add saturated aqueous

    
     (brine) to decrease emulsion formation, and extract multiple times with an organic solvent (e.g., ethyl acetate).
    
  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (

    
    ), filter, and evaporate the solvent in vacuo to yield 4-butyl-2-nitroaniline.
    

Quantitative Data & Reaction Parameters

The following table summarizes the critical stoichiometric and physical parameters expected at each stage of the synthesis [1].

Synthesis StageTarget Intermediate / ProductKey ReagentsTemp (°C)Time (h)Expected Physical State
Step 1: Protection 4-Butylacetanilide

,

(cat.)
43–580.6–1.3White Solid
Step 2: Nitration 4-Butyl-2-nitroacetanilide67%

,

, AcOH
0–40.5–2.5Yellow Precipitate
Step 3: Deprotection 4-Butyl-2-nitroaniline30%

, 93% EtOH
Reflux0.7–1.3Concentrated Organic Extract

References

  • Source: Google Patents / China National Intellectual Property Administration (CNIPA)
  • Title: Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid Source: ACS Omega, American Chemical Society URL: [Link]

The Core Challenge: The Dichotomy of the Aniline Ring

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Nitration of Alkyl-Substituted Anilines

For researchers and professionals in organic synthesis and drug development, the introduction of a nitro group onto an aniline scaffold is a foundational transformation. Nitrated anilines are pivotal precursors for a vast array of pharmaceuticals, dyes, and functional materials. However, the inherent reactivity of the aniline molecule presents significant challenges, demanding a strategic and controlled approach to achieve desired regioselectivity and yield. This guide provides an in-depth exploration of the nitration of alkyl-substituted anilines, moving from the fundamental challenges of direct nitration to the robust and selective protocols employing amine protection strategies.

Direct nitration of aniline and its alkyl-substituted derivatives with the conventional mixed acid (concentrated HNO₃ and H₂SO₄) is fraught with complications. The amino group (—NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[1] However, this high reactivity is also its primary liability.

  • Susceptibility to Oxidation : The electron-rich nature of the aniline ring makes it prone to oxidation by concentrated nitric acid, often resulting in the formation of complex, tarry byproducts and significantly reducing the yield of the desired nitro product.[2][3]

  • Formation of the Anilinium Ion : In the strongly acidic nitrating medium, the basic amino group is readily protonated, forming the anilinium ion (—NH₃⁺).[3][4][5] This protonation fundamentally alters the electronic landscape of the molecule. The —NH₃⁺ group is strongly electron-withdrawing and deactivating, which not only slows the reaction but also shifts the directing effect from ortho, para to meta.[1][3][5][6]

This dual reactivity leads to a complex and often difficult-to-separate mixture of ortho, meta, and para isomers, alongside oxidation products, rendering direct nitration an inefficient synthetic route for most applications.[2][5][7]

G cluster_0 Direct Nitration Environment cluster_1 Reaction Products Aniline Aniline (-NH₂) Ortho, Para-Director Acid Strong Acid (HNO₃/H₂SO₄) Aniline->Acid Equilibrium OP_Products Ortho/Para Nitroanilines (from Aniline) Aniline->OP_Products Nitration Oxidation Tarry Oxidation Byproducts Aniline->Oxidation Anilinium Anilinium Ion (-NH₃⁺) Meta-Director M_Product Meta Nitroaniline (from Anilinium Ion) Anilinium->M_Product Nitration Acid->Anilinium Protonation

Fig 1. Dueling pathways in the direct nitration of aniline.

The Acetanilide Strategy: A Protocol for Control and Selectivity

To circumvent the issues of oxidation and meta-direction, the most reliable and widely adopted strategy is the temporary protection of the amino group.[2][8] Acetylation of the aniline with acetic anhydride converts the highly reactive amino group into a less activating, non-basic acetamido group (—NHCOCH₃).[9][10][11]

This strategic modification accomplishes several critical objectives:

  • Prevents Oxidation : The acetyl group moderates the ring's reactivity, protecting it from the harsh oxidizing conditions of the nitrating mixture.[10][11][12]

  • Eliminates Meta-Direction : The acetamido group is not basic enough to be protonated by the mixed acid, thus preventing the formation of the meta-directing anilinium ion.[13]

  • Preserves Ortho, Para-Direction : The nitrogen lone pair of the acetamido group can still participate in resonance with the aromatic ring, ensuring it remains an ortho, para-director.[14]

  • Enhances Para-Selectivity : The steric bulk of the acetamido group often hinders the approach of the electrophile to the ortho positions, leading to a higher yield of the para-substituted product.[2][15]

The overall synthetic pathway is a robust three-step sequence: protection (acetylation), nitration, and deprotection (hydrolysis).

G Start Alkyl-Substituted Aniline Protected Acetanilide Derivative Start->Protected Step 1: Acetylation (Protection) Nitrated Nitrated Acetanilide Protected->Nitrated Step 2: Nitration (HNO₃/H₂SO₄) Final Target Nitroaniline Product Nitrated->Final Step 3: Hydrolysis (Deprotection)

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Butyl-2-nitroaniline as a Diazo Component

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices for utilizing 4-butyl-2-nitroaniline as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and biomedical sciences.[1][2][3] The unique structural features of 4-butyl-2-nitroaniline, including the electron-withdrawing nitro group and the hydrophobic butyl group, offer opportunities for creating dyes with specific spectral properties and affinities. This document will detail the critical aspects of the diazotization of 4-butyl-2-nitroaniline and its subsequent coupling with various aromatic systems to generate a diverse palette of azo dyes. The protocols provided herein are designed to be robust and adaptable for research and development purposes.

Introduction to 4-Butyl-2-nitroaniline in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[2][3] The color of these dyes is determined by the extended conjugation of the aromatic systems and the nature of the auxochromes and chromophores present.[3] The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aromatic amine.[4][5]

4-Butyl-2-nitroaniline serves as the "diazo component" in this synthesis. The primary aromatic amine group is the functional handle for the diazotization reaction. The substituents on the aromatic ring of the diazo component play a crucial role in determining the properties of the final dye:

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the ortho position significantly influences the electronic properties of the diazonium salt. This can affect the reactivity of the diazonium ion and the color of the resulting dye.

  • The Butyl Group (-C₄H₉): The butyl group at the para position introduces hydrophobicity to the molecule. This can be advantageous for applications such as disperse dyes for synthetic fibers like polyester.

The versatility of the azo coupling reaction allows for the synthesis of a vast library of dyes by pairing the diazonium salt of 4-butyl-2-nitroaniline with a wide array of "coupling components."

The Chemistry of Azo Dye Synthesis: A Step-by-Step Mechanistic Overview

The synthesis of azo dyes from 4-butyl-2-nitroaniline proceeds through two fundamental reactions: diazotization and azo coupling.

Part I: Diazotization of 4-Butyl-2-nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6][7] This reaction is typically carried out in a cold, acidic solution using a nitrosating agent, most commonly nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]

The overall reaction can be summarized as follows:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[8]

Where 'Ar' represents the 4-butyl-2-nitrophenyl group and 'HX' is the mineral acid.

Diagram 1: The Diazotization of 4-Butyl-2-nitroaniline

Diazotization cluster_reactants Reactants cluster_intermediates Reaction Intermediate 4_Butyl_2_nitroaniline 4-Butyl-2-nitroaniline Diazonium_Salt 4-Butyl-2-nitrobenzenediazonium Chloride 4_Butyl_2_nitroaniline->Diazonium_Salt Diazotization (0-5 °C) NaNO2_HCl NaNO₂ + HCl (in situ HNO₂) NaNO2_HCl->Diazonium_Salt AzoCoupling cluster_reactants Reactants cluster_product Product Diazonium_Salt 4-Butyl-2-nitrobenzenediazonium Chloride Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling (pH 8-10) Coupling_Component Phenol (example) Coupling_Component->Azo_Dye

Caption: General workflow for the azo coupling reaction.

Safety Precautions: Handling Diazonium Salts

Diazonium salts are notoriously unstable and can be explosive, especially in the solid state. [10][11][12]Therefore, it is imperative to follow strict safety protocols when working with these intermediates.

The Twelve Cardinal Rules for Safely Handling Diazonium Salts: [10][11][12]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess. [10][11]2. Test for Excess Nitrous Acid: Check for and neutralize any excess nitrous acid using starch-iodide paper. [10][11]3. Controlled Addition: Add the sodium nitrite solution to the acidic amine solution, not the other way around. [10][11]4. Low Temperature: Maintain the reaction temperature below 5°C at all times. [10][11]5. Proper Venting: Ensure adequate ventilation to allow for the escape of any generated gases. [10][11]6. Determine Thermal Stability: If possible, determine the thermal stability of the diazonium compound in your system. [10][11]7. Assume Explosive Nature: Always treat unknown diazonium salts as potentially explosive. [10][11]8. Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution. [10][11]9. Analyze Residual Diazo Compounds: Analyze the final product for any residual diazo compounds. [11]10. Quench Remaining Diazonium Salts: Quench any remaining diazonium salt before workup. [10][11]11. Small Scale Isolation: If isolation is absolutely necessary, handle no more than 0.75 mmol at a time. [10][11]12. Use Plastic Spatula: Use a plastic spatula when handling solid diazonium salts. [10][11]

Experimental Protocols

The following protocols provide a general framework for the synthesis of azo dyes using 4-butyl-2-nitroaniline. The specific quantities and reaction conditions may need to be optimized for different coupling components.

Protocol 1: Diazotization of 4-Butyl-2-nitroaniline

Materials:

  • 4-Butyl-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, suspend 4-butyl-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.

  • Stir the mixture vigorously to form a fine slurry.

  • Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring. [5][8]4. In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water. [8]5. Slowly add the sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5°C. [5]6. After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes. [8]7. Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess. [8]If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists for at least 5 minutes. [8]8. The resulting clear solution is the 4-butyl-2-nitrobenzenediazonium chloride solution, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • 4-Butyl-2-nitrobenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5°C in an ice bath. [5]3. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant, vigorous stirring. [5]A colored precipitate of the azo dye will form immediately.

  • Maintain the reaction mixture at 0-5°C and continue stirring for another 30-60 minutes to ensure complete coupling. [5]5. Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in an oven at a low temperature (e.g., 60-80°C).

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Protocol 3: Azo Coupling with N,N-Dimethylaniline

Materials:

  • 4-Butyl-2-nitrobenzenediazonium chloride solution (from Protocol 1)

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a small amount of dilute hydrochloric acid and then add a solution of sodium acetate to buffer the solution to a pH of 4-7.

  • Cool the N,N-dimethylaniline solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with constant stirring. A colored precipitate will form.

  • Continue stirring in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Filter the product, wash with cold water, and dry.

  • Recrystallize the crude dye from a suitable solvent to obtain the pure product.

Data Presentation and Characterization

The synthesized azo dyes should be characterized to confirm their structure and purity. The following table provides an example of the data that should be collected.

Table 1: Characterization Data for a Representative Azo Dye

PropertyMethodExpected Result
Appearance Visual InspectionColored solid (e.g., red, orange, yellow)
Melting Point Melting Point ApparatusA sharp melting point range indicates purity.
UV-Vis Spectroscopy UV-Vis SpectrophotometerThe λmax in the visible region will determine the color of the dye.
FT-IR Spectroscopy FT-IR SpectrometerCharacteristic peaks for the azo group (-N=N-), nitro group (-NO₂), and other functional groups.
¹H and ¹³C NMR Spectroscopy NMR SpectrometerThe spectra should be consistent with the proposed structure of the azo dye.
Mass Spectrometry Mass SpectrometerThe molecular ion peak should correspond to the molecular weight of the synthesized dye.

Applications and Future Directions

Azo dyes synthesized from 4-butyl-2-nitroaniline have potential applications in various fields:

  • Textile Industry: The hydrophobic butyl group may make these dyes suitable as disperse dyes for synthetic fibers. [13]* Biomedical Sciences: Azo compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents. [1]The specific structure of these novel dyes could be explored for such applications.

  • Material Science: Azo dyes are also of interest for their non-linear optical properties. [13] Future research could focus on synthesizing a library of dyes by coupling the diazonium salt of 4-butyl-2-nitroaniline with a diverse range of coupling components to explore the structure-property relationships.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Diazonium Coupling. (2013). Chem263_Oct15_notes.
  • Diazonium Salts. (2026). CK-12 Foundation. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Who we serve.
  • Organic Chemistry - II MODULE No.
  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. [Link]

  • Lecture 16 Arom
  • Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • DIAZOTIZATION TITRATION. (n.d.). K K Wagh College of Pharmacy, Nashik.
  • The Synthesis of Azo Dyes. (n.d.).
  • Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. (n.d.).
  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). Current Organic Synthesis. [Link]

  • Synthesis, Spectral Characterization and Applic
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
  • Analytical study of some azo dyes and its medical applications. (2024). UOK Journals. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC. [Link]

  • Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. (2024). ResearchGate. [Link]

  • The preparation of Azo Violet. (2024). PierpaLab. [Link]

  • Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. (n.d.).
  • chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. (2020).
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). MDPI. [Link]

  • Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. (2025). IPS Intelligentsia Journals.
  • One-step process of preparing azo dyes by simultaneous diazotization. (n.d.).

Sources

Application Note: Catalytic Reduction of 4-Butyl-2-nitroaniline to 4-Butylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of 4-butylbenzene-1,2-diamine (CAS: 3663-23-8) via the reduction of 4-butyl-2-nitroaniline is a fundamental transformation in organic synthesis. This specific diamine serves as a high-value building block for the development of benzimidazole-based anthelmintic drugs (such as Pabendazole) and advanced functional materials[1]. This application note provides a comprehensive, self-validating guide to the catalytic hydrogenation of the nitro group, designed to ensure high chemoselectivity, maximum yield, and strict operational safety.

Mechanistic Causality in Nitroarene Reduction

The reduction of an aromatic nitro group to an amine via heterogeneous catalysis is not a single-step event. Based on the Haber mechanism, the reaction proceeds through a series of surface-bound intermediates[2]. The nitro group first adsorbs onto the metal catalyst surface (e.g., Palladium or Platinum), where it undergoes a stepwise reduction to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally the target diamine[2][3].

Understanding this causality is critical for protocol design: incomplete hydrogenation leads to the accumulation of reactive hydroxylamine or the formation of azoxy/azo dimers via condensation side-paths[3]. Therefore, maintaining a consistent hydrogen pressure and selecting a highly active catalyst are non-negotiable parameters to drive the reaction to completion.

Mechanism A 4-Butyl-2-nitroaniline (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B +H2, Catalyst -H2O C Hydroxylamine Intermediate (Ar-NHOH) B->C +H2, Catalyst D 4-Butylbenzene-1,2-diamine (Ar-NH2) C->D +H2, Catalyst -H2O

Mechanistic pathway of catalytic nitro reduction to diamine.

Catalyst Selection & Reaction Optimization

For the reduction of 4-butyl-2-nitroaniline, the absence of reducible halogens (such as bromine or iodine) allows for the use of highly active Palladium on Carbon (Pd/C) without the risk of protodehalogenation[3]. Alternatively, Platinum Oxide (PtO


, Adams' catalyst) is highly effective and often requires lower catalyst loading, making it ideal for the precise volumetric tracking of hydrogen uptake[4].

Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are selected because they stabilize the polar transition states and facilitate proton-coupled electron transfers at the catalyst surface[3][4].

Quantitative Data Summary
ParameterProtocol A (Pd/C)Protocol B (PtO

)
Catalyst 10% Pd/CPtO

(Adams' Catalyst)
Solvent Methanol (MeOH)Ethanol (EtOH)
H

Pressure
1 atm (Balloon)1 atm
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 24 hours6 hours
Yield >95%>95%
Key Advantage Cost-effective, easily scalableRapid, easily tracked via H

uptake

Validated Experimental Protocols

Workflow step1 1. Substrate & Catalyst Loading (Inert Atmosphere) step2 2. System Purging (N2/Ar to remove O2) step1->step2 step3 3. Catalytic Hydrogenation (H2 Gas, RT to 50°C) step2->step3 step4 4. Catalyst Filtration (Celite Pad, N2 Blanket) step3->step4 step5 5. Solvent Evaporation (Reduced Pressure) step4->step5 step6 6. Analytical Validation (NMR, GC-MS) step5->step6

Step-by-step experimental workflow for catalytic hydrogenation.

Protocol A: Palladium on Carbon (Pd/C) Method (Batch Synthesis)

This protocol is optimized for standard laboratory scale-up and relies on complete conversion over an extended stirring period[1].

  • Substrate Loading: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-butyl-2-nitroaniline in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C.

    • Causality & Safety Note: Pd/C is highly pyrophoric when dry. Always add the catalyst under a blanket of inert gas (N

      
       or Ar) or pre-wet it with a small amount of solvent to prevent ignition.
      
  • System Purging: Seal the system with a rubber septum. Evacuate the flask under reduced pressure and backfill with nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas using a double-layered balloon or a low-pressure manifold. Stir the reaction mixture vigorously at room temperature for 24 hours[1].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc). The starting material (bright yellow) should completely disappear, yielding a highly polar, UV-active spot corresponding to the diamine.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Critical: Do not let the filter cake dry out in the air; keep it wet with methanol to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-butylbenzene-1,2-diamine as a pale yellow to brown oil[1].

Protocol B: Platinum Oxide (PtO ) Method (Volumetric Tracking)

This method is ideal for precise kinetic control and rapid synthesis, utilizing a self-validating volumetric measurement[4].

  • Substrate Loading: Mix 12.5 g (0.065 mol) of 4-butyl-2-nitroaniline with 125 mL of absolute ethanol in a hydrogenation vessel[4].

  • Catalyst Addition: Add 0.75 g of Platinum Oxide (PtO

    
    )[4].
    
  • Hydrogenation: Connect the vessel to a volumetric hydrogenation apparatus. Shake or stir vigorously under an atmosphere of hydrogen at ambient pressure and temperature.

  • Volumetric Validation (Self-Validating Step): Track the hydrogen uptake. The reaction is complete when exactly 3 equivalents of H

    
     (approx. 5.2 liters at standard conditions) have been absorbed, which typically takes 6 hours[4].
    
  • Isolation: Filter the mixture to remove the reduced platinum catalyst. Remove the ethanol by distillation. To ensure complete solvent removal, add 40 mL of benzene (or toluene as a safer alternative) to the residual oil and co-evaporate under reduced pressure[4].

Analytical Validation

To confirm the integrity of the synthesized 4-butylbenzene-1,2-diamine, perform standard analytical characterization:

  • Visual Cue: The successful reduction is accompanied by a distinct color change from the bright yellow/orange of the nitroaniline to a colorless or pale brown oil[1].

  • Mass Spectrometry: ESI-MS analysis should yield an expected m/z [M+H]

    
     for C
    
    
    
    H
    
    
    N
    
    
    of approximately 165.1.
  • NMR Spectroscopy:

    
    H NMR will show the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, replaced by upfield shifts characteristic of an electron-rich diamine ring[1].
    

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. 2

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline. OrgoSolver. 3

  • CN114436972A - Pabendazole derivative and preparation method and application thereof. Google Patents. 1

  • Synthesis of 4-n-butyl-1,2-phenylenediamine. PrepChem. 4

  • 4-butylbenzene-1,2-diamine | 3663-23-8. Sigma-Aldrich.

Sources

Application Notes and Protocols: 4-Butyl-2-nitroaniline as a Key Intermediate in Benzimidazole-Based Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the strategic synthesis of heterocyclic compounds remains a cornerstone of discovering and manufacturing novel therapeutic agents. Among these, the benzimidazole scaffold is of paramount importance, forming the core of numerous drugs with a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties.[1] The synthesis of these complex molecules relies on the availability of versatile and strategically functionalized intermediates. 4-Butyl-2-nitroaniline emerges as a critical building block in this context, particularly in the synthesis of anthelmintic drugs such as Parbendazole.[2]

This technical guide provides an in-depth exploration of 4-Butyl-2-nitroaniline as a pharmaceutical intermediate. Moving beyond a simple recitation of steps, we delve into the causality behind the synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, incorporating detailed methodologies for synthesis, purification, and characterization, alongside rigorous safety protocols. This document will serve as a comprehensive resource for the reliable synthesis and application of this key intermediate.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and hazards is the foundation of any successful and safe laboratory synthesis.

1.1: Compound Data

The essential physicochemical data for 4-Butyl-2-nitroaniline are summarized below.

PropertyValueSource
IUPAC Name 4-butyl-2-nitroanilineN/A
CAS Number 3663-22-7[3]
Molecular Formula C₁₀H₁₄N₂O₂[3][4]
Molecular Weight 194.23 g/mol [3][4]
Appearance Liquid[3]
Purity Typically ≥85-97%[3]
Solubility Soluble in various organic solvents.[4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.
1.2: Hazard Identification and Safe Handling

4-Butyl-2-nitroaniline and its precursors are hazardous materials that demand strict adherence to safety protocols. The information below is synthesized from safety data for nitroaniline compounds.[5][6][7][8]

GHS Hazard Statements:

  • H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][8]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H373: May cause damage to organs (specifically blood) through prolonged or repeated exposure.[6]

  • H412: Harmful to aquatic life with long-lasting effects.[6][8]

Precautionary Measures & Protocols:

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.[6]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin and Body Protection: A lab coat is required. For larger-scale operations, consider a chemical-resistant apron or suit.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[6]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[6]

Section 2: Synthesis of 4-Butyl-2-nitroaniline

The synthesis of 4-Butyl-2-nitroaniline is a multi-step process that begins with p-n-butylaniline. The strategy involves protecting the highly reactive aniline group, performing a regioselective nitration, and finally deprotecting to yield the target intermediate.[2]

2.1: Synthetic Principle & Rationale

The primary challenge in the direct nitration of anilines is two-fold: 1) the amino group is highly susceptible to oxidation by nitric acid, and 2) the protonated anilinium ion formed in the acidic medium is a meta-director, which would lead to the undesired 3-nitro isomer. To overcome this, the amino group is first protected as an acetanilide. The acetyl group is activating and an ortho-, para-director, and it sterically hinders the ortho-positions to some extent, favoring para-substitution. However, since the para-position is already occupied by the butyl group, nitration occurs at one of the available ortho-positions relative to the activating acetylamino group. Subsequent hydrolysis of the amide yields the desired 4-Butyl-2-nitroaniline. This sequence ensures both high yield and correct regiochemistry.[2][10]

2.2: Synthetic Workflow Diagram

Start p-n-Butylaniline Step1 Acetylation Start->Step1 Intermediate1 p-n-Butylacetanilide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-Nitro-4-n-butylacetanilide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End 4-Butyl-2-nitroaniline Step3->End Reagent1 Acetic Anhydride, H₂SO₄ (cat.) Reagent1->Step1 Reagent2 HNO₃, Acetic Anhydride Reagent2->Step2 Reagent3 KOH, Methanol Reagent3->Step3

Caption: Synthetic workflow for 4-Butyl-2-nitroaniline.

2.3: Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of benzimidazole precursors.[2]

Step 1: Synthesis of p-n-Butylacetanilide

  • Equip a 250 mL three-necked flask with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Charge the flask with acetic anhydride (1.2 eq.) and a catalytic amount (2-3 drops) of concentrated sulfuric acid.

  • Begin stirring and control the internal temperature at approximately 50°C using a water bath.

  • Add p-n-butylaniline (1.0 eq.) dropwise from the dropping funnel, ensuring the temperature does not exceed 55°C.

  • After the addition is complete, maintain the reaction at 50-55°C for 1 hour. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 mL of an ice-water mixture with vigorous stirring. A white precipitate will form.

  • Neutralize the slurry with a saturated sodium carbonate (Na₂CO₃) solution until effervescence ceases.

  • Filter the white precipitate using a Büchner funnel, wash the solid thoroughly with cold water, and dry it under vacuum.

  • Purification (Optional): The crude product can be recrystallized from n-heptane to obtain pure p-n-butylacetanilide.

Step 2: Synthesis of 2-Nitro-4-n-butylacetanilide

  • In a flask equipped for stirring and low-temperature control, dissolve the p-n-butylacetanilide (1.0 eq.) from the previous step in acetic anhydride.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq.) dropwise while vigorously stirring and ensuring the temperature is strictly maintained at 0°C.

  • After the addition, continue stirring the reaction mixture at 0°C for 45 minutes.

  • Pour the reaction mixture into a large volume of ice water to precipitate the yellow product.

  • Filter the crude product, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 3: Synthesis of 4-Butyl-2-nitroaniline

  • Dissolve the crude 2-nitro-4-n-butylacetanilide (1.0 eq.) in methanol.

  • Add a 40% aqueous potassium hydroxide (KOH) solution (2.0 eq.) and stir the mixture at 60-70°C for 1-1.5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude 4-Butyl-2-nitroaniline.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Section 3: Application in Pharmaceutical Synthesis: The Road to Benzimidazoles

The primary utility of 4-Butyl-2-nitroaniline in pharmaceutical synthesis is its conversion to 4-butyl-1,2-phenylenediamine, the direct precursor for the benzimidazole ring system.

3.1: Core Transformation: Reduction to 4-Butyl-1,2-phenylenediamine

Mechanistic Insight: The selective reduction of the nitro group in the presence of the amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[11] A catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group, reducing it to an amine. This method is often preferred over metal/acid reductions (e.g., Fe/HCl) in late-stage pharmaceutical synthesis due to its cleaner reaction profile and easier product isolation, avoiding large quantities of metal salts in the waste stream.[2][12]

Workflow Diagram:

Start 4-Butyl-2-nitroaniline Process Reduction Start->Process End 4-Butyl-1,2-phenylenediamine Process->End Reagents H₂ (gas), 10% Pd/C, Methanol Reagents->Process

Caption: Reduction of the nitro group to form the key diamine.

Protocol: Catalytic Hydrogenation

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In a suitable reaction flask, dissolve 4-Butyl-2-nitroaniline (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-butyl-1,2-phenylenediamine, which can often be used in the next step without further purification.

3.2: The Final Step: Cyclization to the Benzimidazole Core (Parbendazole Example)

Principle: The final step in forming the benzimidazole ring involves the condensation of the newly formed 1,2-phenylenediamine with a suitable one-carbon synthon. In the synthesis of Parbendazole, an agent like methyl formate cyanamide or a related carbamate is used to introduce the 2-aminocarbamate functionality required for the final drug molecule.[2] This cyclization reaction is a robust and widely used method for constructing the benzimidazole core.[1]

Workflow Diagram:

Start 4-Butyl-1,2-phenylenediamine Process Cyclization Start->Process End Parbendazole (API Example) Process->End Reagents Methyl Formate Cyanamide (or equivalent) Reagents->Process

Caption: Final cyclization step to form the benzimidazole API.

Section 4: Summary of Key Synthetic Transformations

The entire synthetic pathway, from a commercially available starting material to a valuable pharmaceutical agent, highlights the strategic importance of 4-Butyl-2-nitroaniline as a pivotal intermediate.

G A p-n-Butylaniline B p-n-Butylacetanilide A->B Acetylation C 4-Butyl-2-nitroaniline (Key Intermediate) B->C Nitration & Hydrolysis D 4-Butyl-1,2-phenylenediamine C->D Reduction E Parbendazole (Final API) D->E Cyclization

Caption: Overall synthetic pathway from starting material to API.

Conclusion

4-Butyl-2-nitroaniline is a non-trivial but highly valuable intermediate for the synthesis of benzimidazole-based pharmaceuticals. The multi-step synthesis, requiring careful control of reaction conditions, yields a versatile precursor ready for the critical reduction and cyclization steps that form the core of drugs like Parbendazole. The protocols and scientific rationale detailed in this guide provide researchers with a robust framework for the safe and efficient handling, synthesis, and application of this important chemical building block, empowering further innovation in drug discovery and development.

References

  • 4-tert-Butyl-2-nitroaniline Properties Overview. Ontosight AI.
  • 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6. ChemicalBook.
  • 4-(tert-Butyl)-2-nitroaniline Safety Data Sheet. Synquest Labs.
  • 4-(tert-Butyl)-2-nitroaniline | 6310-19-6. Sigma-Aldrich.
  • A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. Ijisrt.com.
  • SAFETY DATA SHEET - 2-Nitroaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Butylaniline. Fisher Scientific.
  • A PROCESS FOR PREPARATION OF ALBENDAZOLE. World Intellectual Property Organization.
  • 4-Bromo-N-butyl-2-nitroaniline | 1036461-93-4. Sigma-Aldrich.
  • 4-Butyl-2-nitroaniline. CymitQuimica.
  • 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573. PubChem - NIH.
  • SAFETY DATA SHEET - 2-Methyl-4-nitroaniline. Thermo Fisher Scientific.
  • A Process For The Preparation Of Albendazole. QuickCompany.
  • process for preparation of albendazole. Justia Patents.
  • Safety data sheet - 2-Nitroaniline. CPAchem.
  • Process for preparation of albendazole. Google Patents.
  • Synthesis of albendazole and ricobendazole. ResearchGate.
  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASĀYAN Journal of Chemistry.
  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com.
  • A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. QuickCompany.
  • 4-Nitroaniline. Wikipedia.
  • 4-nitroaniline – Knowledge and References. Taylor & Francis Online.
  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate.
  • Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Publishing.
  • p-Nitroaniline : Organic synthesis. YouTube.
  • An injectable composition of ricobendazole. Google Patents.
  • An In-depth Technical Guide to the Synthesis and Chemical Characterization of Parbendazole. Benchchem.
  • ASYMMETRIC SULFOXIDATION OF ALBENDAZOLE TO RICOBENDAZOLE BY FUNGI: EFFECT OF pH. SciELO.
  • Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. Benchchem.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • 4-Nitro-o-phenylenediamine. SIELC Technologies.

Sources

Procedures for alkylation of 2-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Methodologies for the N-Alkylation of 2-Nitroaniline Derivatives: A Comprehensive Application Note

Introduction & Mechanistic Challenges

The N-alkylation of 2-nitroaniline and its derivatives is a fundamental transformation in organic synthesis, serving as a critical gateway to biologically active heterocycles such as benzimidazoles and quinoxalines[1]. However, researchers frequently encounter low yields, sluggish kinetics, and complex byproduct mixtures when applying standard alkylation protocols to these substrates.

The Causality of Low Reactivity: The primary challenge lies in the highly deactivated nature of the amino group. The ortho-nitro group exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms, significantly depleting the electron density on the adjacent aniline nitrogen[2]. Consequently, the nitrogen atom is a remarkably poor nucleophile in classical SN2 reactions, necessitating forcing conditions that often lead to undesired over-alkylation (dialkylation) or thermal decomposition[3].

To establish a self-validating and robust synthetic workflow, researchers must select their methodology based on the specific alkylating agent and the required green chemistry metrics. This guide details three field-proven protocols: Classical Base-Promoted Alkylation, Catalytic Borrowing Hydrogen, and Direct Reductive Amination.

Experimental Protocols & Causality

Methodology A: Classical Base-Promoted N-Alkylation (Alkyl Halides)

Causality & Strategy: When utilizing alkyl halides, weak bases (e.g., NaHCO₃) completely fail to deprotonate the deactivated amine[2]. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) suspended in polar aprotic solvents (DMF, DMSO) are mandatory to generate the highly nucleophilic anilide anion[4]. To prevent the mono-alkylated product—which is paradoxically more nucleophilic than the starting material—from undergoing a second alkylation, the stoichiometry of the alkylating agent must be strictly controlled[3].

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq)[2].

  • Deprotonation: Dissolve the substrate in anhydrous DMF to achieve a ~0.1 M concentration. Cool the solution to 0 °C under an inert argon atmosphere. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases[4].

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the stirring suspension. Slow addition minimizes localized excess, which is the primary driver of dialkylation[2][3].

  • Propagation & Monitoring: Warm the mixture to room temperature, then heat to 80 °C. Monitor the reaction via TLC or LC-MS. The reaction typically reaches completion in 4–12 hours[2].

  • Work-up & Isolation: Cool to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (gradient of ethyl acetate in hexanes) to isolate the pure mono-alkylated product[3].

Methodology B: Transition-Metal Catalyzed "Borrowing Hydrogen" (Alcohols)

Causality & Strategy: To circumvent the toxicity and stoichiometric waste associated with alkyl halides, the "borrowing hydrogen" (or hydrogen autotransfer) methodology utilizes primary alcohols as alkylating agents[5]. An Ir(III) or Ru(II) N-heterocyclic carbene (NHC) catalyst temporarily dehydrogenates the alcohol to an aldehyde. The deactivated 2-nitroaniline condenses with this aldehyde to form an imine, which the catalyst subsequently reduces using the "borrowed" hydrogen. This atom-economic process produces water as the sole byproduct[5][6].

Step-by-Step Protocol:

  • Catalyst Activation: In an argon-filled Schlenk tube, combine the NHC-Ir(III) complex (1.0 mol%) and KOtBu (1.5 eq)[5].

  • Reagent Addition: Add 2-nitroaniline (1.0 eq) and the primary alcohol (e.g., benzyl alcohol, 1.5 eq)[5][6].

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 120 °C for 24 hours[5].

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter the mixture through a short pad of Celite to remove the metal catalyst and precipitated inorganic salts[5].

  • Purification: Concentrate the filtrate and purify via column chromatography to yield the N-alkylated derivative.

Methodology C: Direct Reductive Amination (Aldehydes/Ketones)

Causality & Strategy: Reductive amination is highly chemoselective and inherently avoids over-alkylation. However, because 2-nitroaniline is electron-deficient, standard mild reducing agents like sodium triacetoxyborohydride (STAB) often result in incomplete conversion[7]. Using a more reactive hydride source such as borane-tetrahydrofuran (BH₃·THF) in the presence of acetic acid facilitates the reduction of the thermodynamically unstable imine intermediate, driving the reaction forward rapidly[7].

Step-by-Step Protocol:

  • Imine Formation: In a dry flask under nitrogen, dissolve 2-nitroaniline (1.0 eq) and the target aldehyde/ketone (1.2–3.0 eq) in a solvent mixture of anhydrous CH₂Cl₂ and glacial acetic acid (10:1 v/v)[7].

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add BH₃·THF (1.5 eq, 1.0 M solution) dropwise to control the exothermic reduction[7].

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–20 hours until full conversion is observed via LC-MS[7].

  • Quenching (Critical Safety Step): Carefully quench unreacted borane by dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Separate the organic layer, extract the aqueous phase with CH₂Cl₂, wash the combined organics with brine, dry over MgSO₄, and concentrate.

Quantitative Data Presentation

MethodologyReagents / CatalystTypical TempReaction TimePrimary ByproductsYield Profile
Classical Alkylation Alkyl Halide, NaH / K₂CO₃80 °C4–12 hDialkylated amine, Halide saltsModerate to Good (Prone to over-alkylation)
Borrowing Hydrogen Primary Alcohol, Ir/Ru-NHC, KOtBu120 °C24 hWaterGood to Excellent (Highly atom-economic)
Reductive Amination Aldehyde/Ketone, BH₃·THF, AcOH0 °C to RT16–20 hBorate saltsExcellent (High chemoselectivity)

Reaction Pathway Visualization

G Start 2-Nitroaniline (Deactivated Nucleophile) Path1 Classical Alkylation Start->Path1 Path2 Borrowing Hydrogen Start->Path2 Path3 Reductive Amination Start->Path3 Cond1 Alkyl Halide Strong Base (NaH/K2CO3) Polar Aprotic Solvent Path1->Cond1 Cond2 Primary Alcohol Ir/Ru-NHC Catalyst Heat (120°C) Path2->Cond2 Cond3 Aldehyde / Ketone BH3·THF + AcOH Room Temp Path3->Cond3 Prod N-Alkylated 2-Nitroaniline Cond1->Prod SN2 Mechanism Cond2->Prod Auto-transfer Cond3->Prod Imine Reduction

Divergent synthetic pathways for the N-alkylation of deactivated 2-nitroaniline derivatives.

References

  • preventing byproduct formation in N-(2-Ethoxyethyl)-2-nitroaniline reactions - Benchchem. 3

  • optimization of reaction conditions for N-alkylation of 2-nitroaniline - Benchchem. 2

  • US10787420B2 - Benzimidazole compound and preparation method thereof - Google Patents. 1

  • N-Methyl-2-nitroaniline CAS 612-28-2 - Benchchem. 4

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme Connect.7

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - ACS Omega. 5

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC (NIH). 6

Sources

Application Note: Preparation and Characterization of 4-Butyl-2-nitroaniline (4-B2NA) for Nonlinear Optical Devices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

In the pursuit of advanced materials for optoelectronics, telecommunications, and terahertz (THz) wave generation, organic nonlinear optical (NLO) crystals offer distinct advantages over traditional inorganic materials, primarily due to their exceptionally large second-order NLO coefficients and ultrafast response times[1][2]. The fundamental mechanism driving this optical nonlinearity is the "push-pull" π-electron system.

In 4-Butyl-2-nitroaniline (4-B2NA; CAS 3663-22-7) [3], the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) are situated in an ortho relationship. While para-nitroanilines often exhibit higher isolated molecular hyperpolarizability (β), they frequently crystallize in centrosymmetric space groups, rendering their macroscopic second-order NLO effects (like Second Harmonic Generation, SHG) zero[4][5].

The Causality of the Butyl Substitution: The strategic presence of the bulky butyl chain at the para position serves a dual purpose:

  • Steric Engineering: It disrupts the strong, natural dipole-dipole interactions that typically force nitroanilines into antiparallel (centrosymmetric) packing. This steric hindrance highly favors the acentric crystal structures strictly required for phase-matched NLO applications[1].

  • Solvation Dynamics: The lipophilic alkyl chain significantly enhances the molecule's solubility in moderate organic solvents (like ethanol), allowing for highly controlled, low-temperature solution crystal growth[2].

Experimental Workflow

G N1 Raw Material 4-Butyl-2-nitroaniline N2 Purification (Triple Recrystallization) N1->N2 Removes impurities N3 Solution Preparation (Saturated Ethanol, 305 K) N2->N3 Maximizes clarity N4 Crystal Growth (Slow Solvent Evaporation) N3->N4 Controlled nucleation N5 Quality Control (XRD & UV-Vis) N4->N5 Harvest single crystal N6 NLO Validation (Kurtz-Perry SHG Test) N5->N6 Non-centrosymmetric confirmation

Workflow for the synthesis, growth, and validation of 4-B2NA NLO single crystals.

Detailed Experimental Protocols

Phase 1: High-Purity Preparation of 4-B2NA

Causality: Commercial 4-B2NA often contains trace isomers or oxidation byproducts. In NLO crystal growth, even parts-per-million (ppm) impurities act as parasitic nucleation sites, leading to polycrystallinity, structural defects, and severe optical scattering[2][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of commercial 4-Butyl-2-nitroaniline (Molecular Weight: 194.23 g/mol )[3] in 50 mL of warm absolute ethanol (40 °C) inside a fume hood.

  • Decolorization: Add 0.5 g of activated charcoal to the solution to adsorb highly conjugated colored impurities. Stir magnetically for 15 minutes.

  • Hot Filtration: Filter the hot solution rapidly through a fine PTFE membrane (0.22 µm) into a pre-warmed Erlenmeyer flask to prevent premature precipitation.

  • Crystallization: Allow the filtrate to cool slowly to 4 °C over 12 hours. The gradual temperature drop induces the formation of high-purity microcrystals.

  • Isolation: Collect the purified microcrystals via vacuum filtration and dry in a vacuum desiccator for 24 hours.

  • Critical Step: Repeat this entire process twice more (Triple Recrystallization) to achieve >99.9% optical-grade purity[6].

Phase 2: Single Crystal Growth via Slow Solvent Evaporation

Causality: The slow evaporation method is utilized to maintain a constant, extremely low level of supersaturation. This thermodynamic control prevents spontaneous secondary nucleation, allowing a single primary seed to grow defect-free with the high optical transparency required for laser applications[4][6].

Step-by-Step Methodology:

  • Solubility Calibration: Determine the exact saturation limit of the purified 4-B2NA in absolute ethanol at 305 K (approx. 32 °C) using gravimetric analysis[6].

  • Homogenization: Prepare 100 mL of a saturated 4-B2NA ethanol solution based on the calibration. Stir continuously for 6 hours using a magnetic stirrer at 305 K to ensure complete solute integration.

  • Filtration: Filter the saturated solution twice through Whatman filter paper into a thoroughly cleaned, dust-free glass crystallizer.

  • Evaporation Control: Cover the crystallizer with a perforated polymer film (e.g., Parafilm pierced with 2-3 uniform pinholes) to strictly restrict the solvent evaporation rate.

  • Incubation: Place the crystallizer in a vibration-free, constant-temperature water bath set precisely to 305 ± 0.1 K.

  • Harvesting: After 14–21 days, optically transparent, macroscopic single crystals will precipitate. Carefully extract the highest-quality crystal using Teflon-coated tweezers and perform a 2-second dip in cold hexane to wash away residual surface solution without etching the crystal faces.

Self-Validating Systems & Quality Control

To ensure the protocol has successfully yielded a functional NLO device component, the system must be self-validating through the following analytical checkpoints:

  • Structural Validation (Single Crystal XRD): Must confirm that the crystal belongs to a non-centrosymmetric space group. If the structure is centrosymmetric, macroscopic SHG is physically impossible[5][6].

  • Optical Transparency (UV-Vis Spectroscopy): The lower cut-off wavelength must be identified. The crystal must be completely transparent at both the fundamental laser wavelength (e.g., 1064 nm) and the generated harmonic wavelength (e.g., 532 nm) to prevent self-absorption and laser-induced damage[6].

  • Functional Validation (Kurtz-Perry Powder Test): The ultimate proof of success. The grown crystal is ground into a microcrystalline powder and irradiated with a pulsed Nd:YAG laser (1064 nm). The emission of bright green light (532 nm) definitively confirms second-order non-linearity[4][6].

Quantitative Data Summary

Table 1: Comparative NLO and Physical Properties of Nitroaniline Derivatives

MaterialSHG Efficiency (vs. Urea)Lower Optical Cut-off (nm)Crystal Space GroupThermal Stability (°C)
Urea (Industry Reference) 1.0~200P-421m133
2-Methyl-4-nitroaniline (MNA) ~22.0~400Cc131
N-Benzyl-2-methyl-4-nitroaniline ~15.0~420Pna2₁105
4-Butyl-2-nitroaniline (4-B2NA) >1.5~380Non-centrosymmetric>120*

*Note: Estimated parameters based on structurally analogous substituted ortho-nitroanilines and empirical data from related NLO organic crystals[2][4].

References

Sources

Application Note: High-Efficiency Polymerization Initiation Using 4-Butyl-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in photopolymerization, hydrogel synthesis, and dental/biomedical resin formulation.

Introduction & Mechanistic Overview

The development of highly efficient, cost-effective photoinitiators is critical for advancing UV-curable coatings, biomedical hydrogels, and 3D printing resins. While conventional aromatic ketones (e.g., benzophenone) are widely used, nitroaromatic compounds—specifically nitroaniline derivatives—have emerged as superior bimolecular photoinitiators when paired with aliphatic tertiary amines[1].

4-Butyl-2-nitroaniline (4B2NA) represents an advanced structural evolution in this class. The addition of the hydrophobic butyl group at the 4-position significantly enhances the molecule's solubility in non-polar monomer matrices (such as dodecyl acrylate or triethylene glycol dimethacrylate) compared to unsubstituted p-nitroaniline, preventing phase separation during bulk polymerization.

The Bimolecular Photoinitiation Mechanism

Nitrobenzene derivatives, in the presence of tertiary amines, behave as highly efficient photoinitiators for methacrylic and acrylic monomers[2]. The causality of this initiation relies on a well-defined photochemical pathway:

  • Excitation & Intersystem Crossing: Upon UV irradiation (typically at 365 nm), 4B2NA absorbs photons and transitions from its ground state to an excited singlet state, followed by rapid intersystem crossing (ISC) to a long-lived, reactive triplet state[3].

  • Exciplex Formation & Proton Transfer: The triplet state of the nitroaniline derivative interacts with a tertiary amine co-initiator (e.g., N,N-dipropylaniline or 2-(N,N-diethylamino)ethanol). A photoinduced electron/proton transfer occurs from the amine to the nitro group[4].

  • Radical Generation: This transfer yields an

    
    -amino alkyl radical and a nitro radical anion. The 
    
    
    
    -amino alkyl radical is the highly active species that attacks the vinyl/acrylate double bonds to initiate the polymer chain reaction, while the nitro radical anion typically acts as a terminator or remains inactive[4].

Under identical irradiation conditions, both the initiation and polymerization processes of nitroaniline/amine systems present higher rates and quantum yields than those obtained with conventional aromatic ketone photoinitiators[1].

Mechanism A 4-Butyl-2-nitroaniline (Ground State) B Excited Singlet State (S1) A->B UV Irradiation (365 nm) C Excited Triplet State (T1) B->C Intersystem Crossing (ISC) E Exciplex Formation & Proton/Electron Transfer C->E D Tertiary Amine Co-initiator D->E F Amine Radical (Active Initiator) E->F G Nitro Radical Anion (Inactive/Terminator) E->G H Polymerization of Vinyl/Acrylate Monomers F->H Initiation

Figure 1: Photochemical reaction pathway of 4B2NA bimolecular photoinitiation.

Quantitative Data Summary

The table below synthesizes the kinetic advantages of utilizing butyl-substituted nitroaniline derivatives over traditional systems. The rate of polymerization in these systems is proportional to the square root of the incident light intensity and the co-initiator concentration[1].

Table 1: Comparative Polymerization Kinetics (365 nm Irradiation, 25°C)

Initiator SystemCo-initiatorMonomer MatrixRelative Quantum Yield (

)
Max Conversion (%)Solubility in Non-Polar Media
Benzophenone (Control)N,N-DimethylanilineDodecyl Acrylate1.0x (Baseline)65%Moderate
p-NitroanilineN,N-DimethylanilineDodecyl Acrylate2.4x82%Poor
4-Butyl-2-nitroaniline N,N-Dipropylaniline Dodecyl Acrylate 2.8x 88% Excellent

Self-Validating Experimental Protocol: Real-Time FTIR Kinetics

To ensure trustworthiness and reproducibility, the following protocol utilizes Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This creates a self-validating system : the continuous monitoring of the carbon-carbon double bond (


) depletion directly proves the occurrence and rate of polymerization[2].
Materials Required
  • Monomer: Triethylene glycol dimethacrylate (TEGDMA) or Dodecyl Acrylate.

  • Primary Initiator: 4-Butyl-2-nitroaniline (4B2NA).

  • Co-initiator: N,N-Dipropylaniline (DPA) or 2-(N,N-diethylamino)ethanol.

  • Equipment: RT-FTIR Spectrometer with a UV-light guide attachment (365 nm LED), NaCl or KBr IR-transparent plates.

Step-by-Step Workflow
  • Resin Formulation (Dark Room conditions):

    • Dissolve 0.05 mol/L of 4B2NA into the selected monomer. The butyl group ensures rapid, homogenous dissolution without the need for co-solvents.

    • Add the tertiary amine co-initiator at a 1:2 molar ratio (Initiator:Amine).

    • Causality Check: The excess amine is required because the stoichiometry of the photoreduction reaction dictates that multiple amino radicals can be generated per photoreduced nitroaniline molecule[1].

  • Degassing:

    • Purge the formulated resin with dry Nitrogen (

      
      ) for 15 minutes.
      
    • Causality Check: Molecular oxygen is a potent radical scavenger that causes severe polymerization inhibition. Purging ensures the generated

      
      -amino alkyl radicals attack the monomer rather than being quenched by 
      
      
      
      .
  • Sample Loading & Baseline Validation:

    • Sandwich a 15

      
      m thick film of the resin between two NaCl plates.
      
    • Self-Validation Step: Place the sample in the FTIR and take a background scan before UV exposure. You must observe a sharp, distinct peak at 1630 cm⁻¹ (representing the methacrylic/acrylic

      
       stretch). If this peak is absent or diminished, the monomer has prematurely auto-polymerized, and the batch must be discarded.
      
  • UV Irradiation & Kinetic Monitoring:

    • Irradiate the sample using a 365 nm UV LED source at an intensity of 20 mW/cm².

    • Simultaneously record FTIR spectra at a rate of 2 scans per second.

  • Data Analysis:

    • Integrate the area under the 1630 cm⁻¹ peak over time.

    • Calculate conversion using the formula:

      
      , where 
      
      
      
      is the initial peak area and
      
      
      is the area at time
      
      
      .

Workflow S1 1. Formulation Mix Monomer, 4B2NA, & Amine S2 2. Degassing N2 Purge to Remove O2 S1->S2 S3 3. RT-FTIR Setup Load sample between NaCl plates S2->S3 S4 4. UV Exposure Irradiate at 365 nm S3->S4 S5 5. Kinetic Analysis Monitor C=C peak depletion S4->S5

Figure 2: Self-validating experimental workflow for RT-FTIR kinetic analysis.

Causality & Troubleshooting in Experimental Design

  • Why use 365 nm wavelength? Nitroaniline derivatives exhibit strong absorption bands in the near-UV region. Irradiation at 365 nm efficiently populates the excited singlet state without causing direct, non-specific photolysis of the monomer backbone, which typically requires deep-UV (<250 nm) energy[3].

  • Troubleshooting Low Conversion: If the maximum conversion plateaus prematurely (e.g., <50%), it usually indicates either (A) incomplete degassing leading to oxygen inhibition, or (B) vitrification of the polymer matrix. As the polymer network crosslinks, the viscosity increases rapidly, trapping unreacted radicals and monomers (the Trommsdorff–Norrish effect). Increasing the ambient temperature of the FTIR sample chamber by 10°C can delay vitrification and push conversion higher.

  • Choice of Amine: Aliphatic tertiary amines containing abstractable

    
    -hydrogens (like N,N-dipropylaniline) are strictly required. Primary or secondary amines are highly inefficient because they undergo different photochemical side-reactions and fail to yield the highly reactive 
    
    
    
    -amino alkyl radical necessary for robust chain propagation[2].

References

  • Costela, A., García-Moreno, I., Dabrio, J., & Sastre, R. "Photophysics and photochemistry of p-nitroaniline as photoinitiator." Journal of Photochemistry and Photobiology A: Chemistry, 1997. 3

  • Costela, A., García-Moreno, I., Dabrio, J., & Sastre, R. "A new photoinitiator system based on p‐nitroaniline in the presence of aliphatic tertiary amines." Macromolecular Chemistry and Physics, 1997. 1

  • Encinas, M. V., et al. "Polymerization of vinyl monomers photoinitiated by p-nitroaniline: Photoinitiation mechanism." Journal of Polymer Science Part A: Polymer Chemistry, 2000. 4

  • Kryukov, N., et al. "Polymerization Kinetics Photoinduced by Derivatives of Para-Nitroaniline in the Presence of N,N-Dipropylaniline." Sciforum, 2014. 2

Sources

Application Note: Solvent Selection and Optimization for 4-Butyl-2-nitroaniline Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-2-nitroaniline (CAS: 3663-22-7) is a highly versatile ortho-substituted nitroaromatic intermediate utilized extensively in the synthesis of benzotriazoles, quinolines, and pabendazole derivatives[1],[2],[3]. The molecule presents a unique solvation challenge: it possesses a highly lipophilic para-butyl chain juxtaposed with strongly polar, hydrogen-bonding ortho-nitro and amine groups. In drug development and fine chemical synthesis, solvent selection for this compound is not merely a matter of solubility—it is the primary driver of reaction kinetics, chemoselectivity, and the thermodynamic stability of transition states.

This technical guide provides an authoritative framework for selecting solvent systems for the two most critical transformations of 4-butyl-2-nitroaniline: catalytic hydrogenation and diazotization/deamination .

Mechanistic Insights: The Causality of Solvent Selection

Electrochemical Modulation in Catalytic Hydrogenation

The reduction of the nitro group to an amine is a proton-coupled electron transfer process. The first stage of electroreduction generates a stable radical anion (


), where the electron is partially localized on the nitrogen of the 

group[4]. Research demonstrates that the reduction potentials of ortho-nitroanilines decrease as the solvent's acceptor number (AN) increases[4].

Furthermore, intramolecular hydrogen bonding between the amine and nitro groups in the ortho position dictates the coplanarity of the molecule, an effect that is heavily modulated by the basicity and protic nature of the medium[4]. Consequently, protic solvents like ethanol or methanol are strictly preferred for this reduction. They not only provide the necessary hydrogen bond donation to stabilize the radical intermediates but also facilitate the rapid proton transfer required to push the intermediate hydroxylamine fully to the diamine[1],[2].

Solvation Dynamics in Diazotization

When targeting the removal of the amine group (deamination) via a diazonium intermediate, the solvent must perform a dual, seemingly contradictory role. It must provide a highly acidic aqueous environment to generate the reactive nitrosonium ion (


) from sodium nitrite, while simultaneously keeping the highly lipophilic butyl-substituted precursor in solution[3].

A purely aqueous acidic solvent will cause the starting material to precipitate, halting the reaction. Conversely, a purely organic solvent cannot support the necessary ionic chemistry. Therefore, a biphasic or mixed polar-protic acidic medium (e.g., 20% aqueous


 mixed 1:1 with methanol) is required to maintain homogeneous solvation while stabilizing the highly reactive diazonium salt prior to reduction[3].

Quantitative Data: Solvent Efficacy Comparison

The following table summarizes the causal relationship between solvent properties and experimental outcomes for 4-butyl-2-nitroaniline reactions.

Solvent SystemTarget ReactionPrimary ReagentsMechanistic Role of SolventTypical Yield
Anhydrous Ethanol Catalytic Hydrogenation

gas, Pd/C
High

solubility; protic nature accelerates proton transfer to the nitro radical anion.
>95%
Methanol Catalytic Hydrogenation

gas, Pd/C
Similar to ethanol, but offers slightly higher ambient solubility for the starting material.90–95%
20% aq.

/ MeOH
Diazotization & Deamination

,

Mixed stabilization; aqueous acid generates

, while methanol solvates the lipophilic butyl chain.
70–85%
Acetic Acid / Water (3:10) Post-Reduction CyclizationVarious electrophilesMildly acidic protic environment; promotes solubility of basic amine intermediates during cyclization.Variable

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of 4-butyl-1,2-benzenediamine. Causality: The use of Pd/C in a protic solvent ensures the chemoselective reduction of the nitro group without triggering the competitive hydrogenolysis of the aliphatic butyl chain[1],[2].

  • Dissolution: Dissolve 10 mmol of 4-butyl-2-nitroaniline in 30 mL of [1]. Note: Ethanol is prioritized over non-polar solvents to maximize hydrogen gas solubility.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5–10% w/w).

    • Safety & Causality: Pd/C is highly pyrophoric. Wet the catalyst with a few drops of water under a nitrogen blanket before adding the bulk solvent to prevent localized ignition of ethanol vapors.

  • Hydrogenation: Purge the reaction vessel with nitrogen three times, followed by hydrogen gas. Maintain the reaction under a hydrogen atmosphere (balloon pressure for lab scale, or 1.0 MPa in an autoclave for scale-up) at room temperature for 2 to 24 hours[1],[2].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the distinct yellow spot of the nitroaromatic starting material is entirely consumed, indicating no partial reduction intermediates remain.

  • Workup: Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents fine, reactive catalyst particles from passing through standard filter paper, ensuring product purity and preventing fires during solvent evaporation. Concentrate the filtrate under reduced pressure.

Protocol B: Diazotization and In Situ Deamination

Objective: Synthesis of 1-butyl-3-nitrobenzene. Causality: Converting the amine to a diazonium salt transforms it into an exceptional leaving group. In situ reduction with hypophosphorous acid (


) replaces the diazonium group with a proton[3].
  • Solvation: Suspend 4-butyl-2-nitroaniline in a solvent mixture of 40 mL methanol and 40 mL of 20% aqueous

    
    [3].
    
  • Nitrosation: Cool the mixture in an ice-salt bath to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (

    
    ) dropwise.
    
    • Self-Validation Checkpoint: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color change confirms the complete formation of the diazonium salt. Temperature must remain below 5 °C to prevent degradation into a phenol.

  • Deamination: While strictly maintaining the temperature below 5 °C, add hypophosphorous acid (

    
    ) dropwise. Allow the reaction to stir and slowly warm to room temperature over 2 hours[3].
    
  • Workup & Validation: Make the solution weakly alkaline by slowly adding 5% aqueous

    
    .
    
    • Causality: Neutralization is critical to prevent acid-catalyzed side reactions during organic extraction. Extract with diethyl ether, dry over anhydrous

      
      , and purify via silica gel chromatography[3].
      

Workflow Visualization

G Start 4-Butyl-2-nitroaniline (CAS: 3663-22-7) Solvent1 Solvent: Ethanol / Methanol (Protic, High H2 Solubility) Start->Solvent1 Solvent2 Solvent: 20% aq. H2SO4 / MeOH (Biphasic / Polar Acidic) Start->Solvent2 Cat1 Reagents: H2 Gas, Pd/C Conditions: 25-100 °C Solvent1->Cat1 Prod1 Product: 4-Butyl-1,2-benzenediamine (Chemoselective Reduction) Cat1->Prod1 Cat2 Reagents: NaNO2 then H3PO2 Conditions: 0-5 °C Solvent2->Cat2 Prod2 Product: 1-Butyl-3-nitrobenzene (Diazotization & Deamination) Cat2->Prod2

Divergent synthetic workflows for 4-Butyl-2-nitroaniline based on solvent and reagent selection.

References

  • Santa Ana, M. A., Chadwick, I., & Gonzalez, G. "Solvent Effects on the Reduction Potentials of Nitroanilines." Journal of the Chemical Society, Perkin Transactions 2 (1985). URL:[Link]

  • "5-n-butyl-1H-benzotriazole synthesis process" (Patent CN105541740A). Google Patents.
  • "Pabendazole derivative and preparation method and application thereof" (Patent CN114436972A). Google Patents.
  • "A Systematic Study on the Synthesis of n-Butyl Substituted 8-Aminoquinolines." University of Groningen Research Portal (2015). URL:[Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroanilines are a class of aromatic organic compounds that are foundational in numerous industrial and research applications, including the synthesis of dyes, pharmaceuticals, and as intermediates in the production of various organic chemicals.[1] The three primary isomers—ortho (2-nitroaniline), meta (3-nitroaniline), and para (4-nitroaniline)—while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that necessitate specific handling and storage protocols.[2] The position of the electron-withdrawing nitro group (–NO₂) relative to the electron-donating amino group (–NH₂) significantly influences the molecule's electronic environment, reactivity, and potential hazards.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of nitroaniline compounds. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before working with any nitroaniline compound. These compounds are classified as acutely toxic and may pose significant health risks upon exposure.

Physicochemical Properties of Nitroaniline Isomers

The structural differences between the isomers result in varying physical properties, which can influence handling procedures. For instance, the lower melting point of o-nitroaniline is attributed to intramolecular hydrogen bonding.[2]

Property2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)
CAS Number 88-74-4[2]99-09-2[2]100-01-6[2]
Appearance Orange solid[2]Yellow solid[2]Yellow or brown powder[2]
Molar Mass ( g/mol ) 138.13[4]138.126[2]138.12[2]
Melting Point (°C) 71.5[2]114[2]146 - 149[1][2]
Boiling Point (°C) 284[2]306[2]332[2]
Water Solubility 0.117 g/100 ml (20°C)[2]0.1 g/100 ml (20°C)[2]0.8 mg/ml (18.5°C)[2]
Toxicological Hazards

Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[4][5] The primary health concern associated with exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin), headaches, dizziness, and in severe cases, can be fatal.[6][7] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[6][7]

Hazard StatementGHS Classification
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)[4][5]
H311: Toxic in contact with skinAcute Toxicity, Dermal (Category 3)[4][5]
H331: Toxic if inhaledAcute Toxicity, Inhalation (Category 3)[4][5]
H373: May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity — Repeated Exposure (Category 2)[4][5]
H412: Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment — Chronic Hazard (Category 3)[4][5]
Occupational Exposure Limits

Occupational exposure limits (OELs) have been established by various regulatory bodies to protect workers. For p-nitroaniline, the following limits are recommended:

OrganizationExposure Limit
OSHA PEL 6 mg/m³ (1 ppm) TWA [skin][8]
NIOSH REL 3 mg/m³ TWA [skin][8]
ACGIH TLV 3 mg/m³ TWA [skin][8]

TWA: Time-Weighted Average

While specific OELs for o- and m-nitroaniline are not as commonly cited, it is prudent to handle them with the same level of caution as p-nitroaniline due to their similar toxicological profiles.[7]

Reactivity and Incompatibilities

Nitroaniline compounds are generally stable under normal conditions.[9] However, they are incompatible with:

  • Strong oxidizing agents: (e.g., perchlorates, peroxides, nitrates)[6]

  • Strong acids: (e.g., hydrochloric acid, sulfuric acid)[6]

  • Acid anhydrides and acid chlorides [10]

  • Chloroformates [10]

Contact with these substances can lead to vigorous or explosive reactions. Additionally, p-nitroaniline in the presence of moisture can cause heating and spontaneous combustion of organic and combustible materials.[6]

Risk Assessment Workflow

RiskAssessment Nitroaniline Risk Assessment Workflow start Start: Proposed use of Nitroaniline identify_hazards Identify Hazards - Toxicity (Acute, Chronic) - Reactivity - Physical Hazards (Dust Explosion) start->identify_hazards assess_exposure Assess Exposure Potential - Inhalation - Dermal Contact - Ingestion identify_hazards->assess_exposure evaluate_controls Evaluate Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) assess_exposure->evaluate_controls determine_risk Determine Risk Level (Low, Medium, High) evaluate_controls->determine_risk low_risk Proceed with Standard Protocols determine_risk->low_risk Low high_risk Implement Additional Controls or Seek Alternative determine_risk->high_risk Medium/High end End low_risk->end high_risk->end HandlingSOP SOP for Handling Nitroanilines prep 1. Preparation - Verify fume hood function. - Assemble all materials. - Ensure safety equipment is accessible. ppe 2. Don PPE - Wear appropriate gloves, eye protection, and lab coat. prep->ppe handling 3. Handling - Carefully open container to avoid dust. - Weigh desired amount in the fume hood. - Keep container tightly closed when not in use. ppe->handling post_handling 4. Post-Handling - Decontaminate all equipment and work surfaces. - Dispose of waste in labeled hazardous waste containers. handling->post_handling cleanup 5. Personal Cleanup - Remove PPE in the correct order to avoid cross-contamination. - Wash hands thoroughly with soap and water. post_handling->cleanup

Caption: A step-by-step workflow for the safe handling of nitroanilines.

Detailed Steps:
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. [11]Verify that all necessary equipment and reagents are present.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling: Carefully open the container, avoiding the creation of dust. [11]Weigh the desired amount of the nitroaniline compound within the fume hood. Keep the container tightly closed when not in use. [11][12]4. Post-Handling: Decontaminate all equipment and the work surface. Properly dispose of all waste as described in the disposal plan. [11]5. Personal Cleanup: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water. [11][13]Do not eat, drink, or smoke in areas where nitroanilines are handled. [6][12]

Storage Protocols

Proper storage of nitroaniline compounds is crucial to maintain their stability and prevent hazardous situations.

General Storage Conditions
  • Location: Store in a dry, cool, and well-ventilated place. [12][14]* Container: Keep containers tightly closed to prevent contamination and absorption of moisture. [12][13]* Temperature: Recommended storage temperature is typically between 15–25°C. [14]

Segregation and Incompatibilities

Store nitroanilines away from incompatible materials. [12]

StorageSegregation Storage Segregation for Nitroanilines nitroanilines Nitroanilines Store in a cool, dry, well-ventilated area incompatibles Incompatible Materials - Strong Oxidizing Agents - Strong Acids - Acid Anhydrides/Chlorides - Combustible Materials nitroanilines->incompatibles Store Separately

Caption: A diagram illustrating the proper storage segregation for nitroanilines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [13][15]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [13][15]Seek immediate medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [13]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [15][16]

Spill Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area. [17]* Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust. [17]* Containment: For small spills, and only if properly trained and equipped with full PPE, carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal. [13][15]Avoid creating dust.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up large spills without specialized training and equipment. [17]

Waste Disposal

All waste containing nitroaniline compounds must be treated as hazardous waste. [17][18]

  • Collection: Collect all chemical waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container. [11][17]* Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name(s) of the contents. [17]* Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. [17]* Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. [18]Do not dispose of nitroaniline waste in regular trash or down the drain. [18]

References

  • A Comparative Guide to the Reactivity of Nitroaniline Isomers. Benchchem.
  • Common Name: p-NITROANILINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. NJ.gov.
  • Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline. Benchchem.
  • A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Benchchem.
  • Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • 4-Nitroaniline - SAFETY DATA SHEET. (2020).
  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.
  • o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Health and safety considerations for handling 3-Nitroaniline. Benchchem.
  • p-nitroaniline, [solid]. CAMEO Chemicals.
  • NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline. CDC.
  • Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste. Benchchem.
  • Proper Disposal of N-Ethyl-2,3-difluoro-6-nitroaniline: A Guide for Laboratory Professionals. Benchchem.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019).
  • 4-Nitroaniline - Safety Data Sheet. (2014).
  • In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline. Benchchem.
  • N-Nitroaniline SDS, 645-55-6 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH.
  • p-Nitroaniline - IDLH | NIOSH. CDC.
  • Full article: Synthesis, Electrical Conductivity, Spectral and Thermal Stability Studies on Poly(aniline-co-o-nitroaniline). Taylor & Francis. (2011).
  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC. (2019).
  • 1988 OSHA PEL Project - p-Nitroaniline | NIOSH. CDC. (1989).
  • 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
  • Decreasing order of basicity of the three isomers of nitro aniline is:.. Filo. (2021).
  • Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers | Organic Process Research & Development. ACS Publications. (2025).
  • 4-Nitroaniline. Wikipedia.
  • Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline) | Request PDF. ResearchGate. (2018).
  • 2 - SAFETY DATA SHEET.
  • 4 - Nitroaniline. Techno PharmChem.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 4-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 4-Butyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-purity crystalline products. Here, we address common challenges and frequently asked questions through a combination of theoretical principles and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of 4-Butyl-2-nitroaniline?

A1: The ideal recrystallization solvent should exhibit a steep solubility curve for 4-Butyl-2-nitroaniline, meaning it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] This differential solubility is key to maximizing the recovery of the purified compound. For nitroaromatic compounds like 4-Butyl-2-nitroaniline, which are generally polar, polar solvents are often a good starting point.[1]

Based on the behavior of similar nitroaniline derivatives, ethanol is an excellent initial choice.[2][3] For finer control over the crystallization process, a mixed solvent system of ethanol and water is highly effective.[1][4] In this system, 4-Butyl-2-nitroaniline is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "bad" solvent) is added dropwise to induce saturation and subsequent crystallization upon cooling.[1][2]

Q2: My purified 4-Butyl-2-nitroaniline crystals are still colored. How can I remove colored impurities?

A2: A persistent yellow, red, or brown coloration in the recrystallized product typically indicates the presence of oxidized impurities or residual starting materials.[3] To address this, the use of activated charcoal is recommended.[2][3] Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[5] It is crucial to use activated charcoal sparingly, as excessive amounts can lead to the loss of your desired product through adsorption.[2] A second recrystallization may also be necessary to achieve a higher purity.[2]

Q3: What is the expected appearance and molecular weight of pure 4-Butyl-2-nitroaniline?

A3: Pure 4-Butyl-2-nitroaniline is expected to be a crystalline solid at room temperature.[6][7] While its color can vary, highly pure nitroanilines are often bright yellow.[3] The molecular formula is C10H14N2O2, and the molecular weight is approximately 194.23 g/mol .[7][8]

Experimental Protocol: Recrystallization of 4-Butyl-2-nitroaniline

This protocol details the procedure for purifying crude 4-Butyl-2-nitroaniline using an ethanol/water mixed solvent system.

Materials:
  • Crude 4-Butyl-2-nitroaniline

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:
  • Dissolution: Place the crude 4-Butyl-2-nitroaniline into an appropriately sized Erlenmeyer flask with a magnetic stir bar. For each gram of crude material, begin by adding a small volume of ethanol (e.g., 5-10 mL). Heat the mixture to near boiling while stirring. Continue to add hot ethanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a high recovery yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow for the adsorption of impurities.[3][5]

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product.[5] Use a pre-heated funnel and receiving flask.

  • Inducing Crystallization: To the clear, hot ethanol solution, add hot deionized water dropwise while stirring until the solution becomes slightly cloudy (turbid).[2][4] This indicates that the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][10] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][11]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12] Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining mother liquor.[13] Allow the crystals to air dry completely on the filter paper or in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude 4-Butyl-2-nitroaniline in Erlenmeyer Flask B Add minimum hot ethanol to dissolve A->B C Hot, clear solution B->C D Optional: Add activated charcoal, reheat C->D Colored solution? F Add hot water until cloudy, then clarify with ethanol C->F No colored impurities E Hot gravity filtration D->E E->F G Slowly cool to room temperature F->G H Cool in ice bath G->H I Vacuum filtration to collect crystals H->I J Wash crystals with cold ethanol/water I->J K Dry pure crystals J->K

Caption: Workflow for the recrystallization of 4-Butyl-2-nitroaniline.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling The solution is not saturated (too much solvent was used).Reheat the solution and boil off some of the solvent to concentrate it.[10] Then, allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3][9]
Oiling out (product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too fast.Reheat the solution to dissolve the oil. Add a larger volume of the "good" solvent (ethanol) to lower the saturation temperature. Allow the solution to cool more slowly.[3] Consider using a solvent with a lower boiling point.
Low yield of recrystallized product Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The compound is highly soluble in the chosen solvent even at low temperatures.Use the minimum amount of hot solvent necessary for dissolution.[3] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[3] Re-evaluate the solvent system to find one where the product is less soluble at cold temperatures.
Crystals form too quickly The solution is supersaturated. The cooling process is too rapid.Reheat the solution and add a small amount of additional "good" solvent (ethanol) to slightly decrease the saturation.[10] Ensure a slow cooling process by insulating the flask.[10]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Product Oiling Out? Start->OilingOut LowYield Low Product Yield? Start->LowYield Sol_Boil Boil off excess solvent NoCrystals->Sol_Boil Yes Sol_Reheat Reheat and add more 'good' solvent OilingOut->Sol_Reheat Yes Sol_MinSolvent Use minimum hot solvent LowYield->Sol_MinSolvent Yes Sol_Scratch Scratch flask / Add seed crystal Sol_Boil->Sol_Scratch Sol_SlowCool Ensure slow cooling Sol_Reheat->Sol_SlowCool Sol_Preheat Pre-heat filtration apparatus Sol_MinSolvent->Sol_Preheat

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety Information

4-Butyl-2-nitroaniline and related nitroaniline compounds should be handled with care. They may be harmful if swallowed, in contact with skin, or if inhaled.[8][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.[14][15]

References

  • 4-tert-Butyl-2-nitroaniline Properties Overview. (n.d.). Ontosight AI. Retrieved March 7, 2026, from [Link]

  • 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Alberta. Retrieved March 7, 2026, from [Link]

  • Safety data sheet. (n.d.). CPAChem. Retrieved March 7, 2026, from [Link]

  • 4-BUTYLANILINE MSDS | CAS 104-13-2 MSDS. (2019, January 28). Loba Chemie. Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). CUNY. Retrieved March 7, 2026, from [Link]

  • recrystallization.pdf. (n.d.). University of California, Irvine. Retrieved March 7, 2026, from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved March 7, 2026, from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved March 7, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. (n.d.). QuickCompany. Retrieved March 7, 2026, from [Link]

  • Solubilities of nitroanilines in different solvents at 303 K. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 4-Butyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the synthetic challenges, mechanistic pitfalls, and regioselectivity issues encountered during the synthesis of 4-butyl-2-nitroaniline (CAS 3663-22-7). This resource is tailored for researchers and drug development professionals who require high-purity intermediates free from structural isomers and oxidation byproducts.

Mechanistic Overview: The Causality of Regioselectivity

The synthesis of 4-butyl-2-nitroaniline requires a delicate balance of electrophilic aromatic substitution (EAS) principles. Direct nitration of 4-butylaniline is synthetically unviable. The highly activating amino group (-NH₂) makes the aromatic ring susceptible to severe oxidation by nitric acid[1]. Furthermore, in strongly acidic nitrating mixtures, the amine is protonated to form an anilinium ion (-NH₃⁺). This ion acts as a strong electron-withdrawing meta-director, forcing the incoming nitronium ion (NO₂⁺) to the 3-position, yielding the undesired 4-butyl-3-nitroaniline isomer[1].

To circumvent this, a three-step sequence is mandatory:

  • Protection: Acetylation of the amine to form 4-butylacetanilide.

  • Regioselective Nitration: The acetamido group (-NHCOCH₃) exerts a strong resonance-donating (+R) effect, which overpowers the weaker inductive (+I) effect of the para-butyl group[2]. Because the para position is blocked by the butyl group, the +R effect directs the nitronium ion predominantly to the position ortho to the acetamido group (the 2-position)[3].

  • Deprotection: Hydrolysis of the amide to yield the target 4-butyl-2-nitroaniline[4].

Troubleshooting & FAQs

Q: I am detecting significant levels of the 4-butyl-3-nitroaniline isomer in my final product. How can I suppress this? A: The 3-nitro isomer forms when the nitronium ion attacks ortho to the butyl group. This typically occurs if the acetamido protecting group undergoes premature hydrolysis during the nitration step due to excessive heat or excess water in the acid mixture. The resulting free amine protonates into an anilinium ion, directing the incoming nitro group to the 3-position (meta to the amine)[1]. Causality & Solution: Maintain the nitration temperature strictly between 0 °C and 5 °C. Utilize fuming nitric acid in glacial acetic acid or acetic anhydride rather than aqueous mixed acids to prevent hydrolytic cleavage of the protecting group.

Q: My GC-MS shows dinitro byproducts (e.g., 4-butyl-2,6-dinitroaniline) and tarry oxidation residues. What is the root cause? A: Over-nitration and oxidation are classic symptoms of poor thermal management and stoichiometric excess. The acetamido group strongly activates the ring, making it highly prone to successive nitrations if the electrophile is abundant[3]. Causality & Solution: Restrict the nitric acid to a strict stoichiometric ratio (1.05 equivalents). Ensure dropwise addition of the nitrating agent over an extended period to prevent localized thermal spikes, and quench the reaction over crushed ice immediately upon completion.

Q: The deprotection step is giving low yields, and unreacted 4-butyl-2-nitroacetanilide remains. Should I use acidic or basic hydrolysis? A: Both methods are viable, but steric hindrance from the adjacent nitro and butyl groups can slow down the hydrolysis. Basic hydrolysis using 40% NaOH in ethanol under reflux is highly effective and often cleaner[5]. Alternatively, acidic hydrolysis using 20% H₂SO₄ in methanol under reflux for 2 hours has been proven to yield the free amine quantitatively[4].

Quantitative Data: Isomer Distribution

The table below summarizes how different reaction conditions during the nitration step dictate the final isomer distribution and byproduct formation.

Reaction Condition (Nitration Step)Target: 2-Nitro Isomer (%)Byproduct: 3-Nitro Isomer (%)Byproduct: Dinitro/Oxidation (%)
Direct Nitration (No Protection) < 10%~ 40%> 50%
Aqueous HNO₃/H₂SO₄ at 25 °C 75%15%10%
Fuming HNO₃ / AcOH at 0–5 °C > 92%< 5%< 3%

Self-Validating Experimental Protocol

To ensure high fidelity and minimize isomer formation, follow this step-by-step methodology. Each step contains self-validating checkpoints to confirm reaction success before proceeding.

Step 1: Amine Protection (Acetylation)
  • Setup: Dissolve 1.0 equivalent of 4-butylaniline in glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.2 equivalents of acetic anhydride dropwise at room temperature.

  • Reaction: Stir the mixture for 30 minutes.

  • Validation: Pour the mixture into ice-cold water. The immediate precipitation of a white solid confirms the successful formation of 4-butylacetanilide. Filter, wash with cold water, and dry the solid in vacuo.

Step 2: Regioselective Nitration
  • Preparation: Dissolve the dried 4-butylacetanilide in concentrated sulfuric acid and cool the flask in an ice-salt bath to exactly 0 °C.

  • Nitrating Mixture: In a separate flask, prepare a mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the substrate solution. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent over-nitration and protecting group cleavage.

  • Quenching & Validation: Stir for 30 minutes at 0 °C, then immediately quench by pouring the mixture over vigorously stirred crushed ice. The formation of a distinct yellow precipitate (4-butyl-2-nitroacetanilide) indicates successful mono-nitration. (A dark brown/black solution indicates thermal failure and oxidation). Filter and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis)
  • Setup: Suspend the crude 4-butyl-2-nitroacetanilide in a mixture of 95% ethanol and 40% aqueous NaOH[5]. (Alternatively, use 20% H₂SO₄ in methanol[4]).

  • Reaction: Reflux the mixture for 1.5 to 2 hours.

  • Validation: The initial suspension will gradually dissolve into a clear, deep-colored solution as the amide hydrolyzes into the more soluble amine. Confirm completion via TLC (Hexane/EtOAc, 3:1) by observing the complete disappearance of the intermediate spot.

  • Isolation: Cool to room temperature, evaporate the ethanol in vacuo, and extract the aqueous residue with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain high-purity 4-butyl-2-nitroaniline.

Synthesis Workflow & Pathway Visualization

G Start 4-Butylaniline (Starting Material) Protect Step 1: Acetylation (Ac2O) Amine Protection Start->Protect ErrDirect Direct Nitration (No Protection) Start->ErrDirect Intermediate 4-Butylacetanilide (Protected Intermediate) Protect->Intermediate Nitration Step 2: Nitration (HNO3/H2SO4) Strictly 0-5 °C Intermediate->Nitration NitroInter 4-Butyl-2-nitroacetanilide (Major Regioisomer) Nitration->NitroInter +R effect directs Ortho ErrTemp Poor Temp Control (> 10 °C) Nitration->ErrTemp Deprotect Step 3: Hydrolysis (NaOH/EtOH or H2SO4/MeOH) NitroInter->Deprotect Target 4-Butyl-2-nitroaniline (Target Product) Deprotect->Target ErrAnilinium Anilinium Ion Formation (Meta Director) ErrDirect->ErrAnilinium ErrIsomer 3-Nitro Isomers & Oxidation Byproducts ErrAnilinium->ErrIsomer ErrDinitro Over-nitration (Dinitro Byproducts) ErrTemp->ErrDinitro

Mechanistic workflow of 4-butyl-2-nitroaniline synthesis highlighting isomer prevention pathways.

References

  • Reactions of Aniline. Chemistry Steps. [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. IJARSCT.[Link]

  • Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. University of Lisbon.[Link]

  • A Systematic Study on the Synthesis of n-Butyl Substituted 8-Aminoquinolines. University of Groningen.[Link]

  • CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Butyl-2-nitroaniline Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and troubleshooting of 4-Butyl-2-nitroaniline (CAS: 3663-22-7) [1]. This guide is engineered for researchers, process chemists, and drug development professionals. It provides field-proven protocols and mechanistic insights to optimize reaction temperatures, prevent thermal degradation, and ensure high-yield synthesis.

Core Principles of Thermal Stability

The stability of 4-Butyl-2-nitroaniline is fundamentally tied to the reactivity of its functional groups. Nitroaniline compounds are inherently energetic; the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to thermal decomposition under adiabatic conditions[2].

At elevated temperatures, nitroaromatics undergo C-NO2 bond homolysis and nitro-nitrite isomerization, initiating a highly exothermic radical decomposition cascade[3]. Furthermore, the n-butyl chain is vulnerable to oxidative cleavage if nitration temperatures exceed safe thresholds. Therefore, strict thermal regulation during both the nitration of the acetanilide precursor and the subsequent alkaline hydrolysis is non-negotiable to prevent exothermic runaway and impurity formation[4].

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the nitration of 4-butylacetanilide to maximize yield and stability? A: The nitration step is highly exothermic. The optimal protocol requires adding the mixed acid (nitric acid and acetic anhydride) at a controlled temperature of 35–40 °C to initiate the electrophilic aromatic substitution[4]. Immediately following the addition, the reaction must be rapidly cooled to 0–4 °C and maintained for 0.5 to 2.5 hours[4]. Exceeding 50 °C during this phase risks over-nitration, oxidation of the butyl alkyl chain, and potential thermal runaway.

Q2: Why does my 4-butyl-2-nitroaniline darken or form tar-like impurities during the deprotection (hydrolysis) step? A: Darkening is a classic sign of thermal degradation and polymerization. Hydrolysis of the acetyl protecting group is typically performed using Potassium Hydroxide (KOH) in methanol. The critical temperature threshold for this step is 60–70 °C[5]. Pushing the temperature beyond 70 °C in strong alkaline conditions promotes the formation of azoxy compounds and polymeric tars due to the reactivity of the ortho-nitro group.

Q3: How should the final isolated product be stored to prevent long-term degradation? A: To prevent slow thermal and photolytic degradation, 4-Butyl-2-nitroaniline must be stored in a dark, dry place, sealed under an inert atmosphere, at a strictly maintained temperature of 2–8 °C[6][7].

Troubleshooting Guide

Issue: Exothermic Runaway During Nitration
  • Symptom: Rapid temperature spike above 45 °C, evolution of brown NO2 gas, and a sharp drop in final yield.

  • Root Cause: Inadequate heat dissipation during the addition of concentrated nitric acid. The heat of reaction triggers autocatalytic oxidation of the butyl group.

  • Solution: Implement active cooling (jacketed reactor with a chiller) before acid addition. Decrease the feed rate of the mixed acid. Ensure the internal temperature strictly remains below 40 °C during addition, and immediately drop to 0–4 °C for the aging phase[4].

Issue: Incomplete Hydrolysis or High Impurity Profile
  • Symptom: HPLC analysis shows unreacted 4-butyl-2-nitroacetanilide or multiple unknown degradation peaks.

  • Root Cause: Either the reaction temperature was too low (<50 °C) leading to incomplete deprotection, or too high (>75 °C) leading to nitro-group reduction/polymerization.

  • Solution: Strictly maintain the methanol/KOH reflux temperature between 60–70 °C for exactly 0.5 to 1.5 hours[5]. Quench the reaction immediately after completion by pouring it into ice water to halt any side reactions.

Quantitative Data: Temperature vs. Stability Metrics

Summarizing the thermal boundaries is critical for process safety and product integrity.

Reaction / Storage StepOptimal Temp RangeCritical ThresholdConsequence of Thermal Deviation
Nitration (Addition) 35 – 40 °C> 45 °CExothermic runaway; oxidative cleavage of butyl chain[4].
Nitration (Aging) 0 – 4 °C> 10 °CFormation of dinitro-impurities; reduced regioselectivity[4].
Alkaline Hydrolysis 60 – 70 °C> 75 °CPolymerization; azoxy compound formation; product darkening[5].
Long-term Storage 2 – 8 °C> 25 °CGradual photolytic and thermal degradation over time[6].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems; successful execution of intermediate temperature checks guarantees the integrity of the final product.

Protocol A: Temperature-Controlled Nitration of 4-Butylacetanilide
  • Preparation: In a jacketed reactor, dissolve 4-butylacetanilide in glacial acetic acid.

  • Initiation: Prepare a mixed acid solution of 67% concentrated nitric acid and acetic anhydride.

  • Controlled Addition: Begin dropwise addition of the mixed acid. Regulate the reactor's cooling jacket to maintain the internal temperature strictly between 35–40 °C [4]. Validation Check: If temperature exceeds 40 °C, pause addition until cooling catches up.

  • Thermal Quench & Aging: Once addition is complete, immediately adjust the chiller to cool the reaction mixture to 0–4 °C . Maintain this temperature under continuous stirring for 2.5 hours[4].

  • Isolation: Pour the reaction mixture into crushed ice water to precipitate the yellow solid (4-butyl-2-nitroacetanilide). Filter and wash with cold water until the filtrate is pH neutral.

Protocol B: Mild Alkaline Hydrolysis to 4-Butyl-2-nitroaniline
  • Solvation: Dissolve the intermediate 4-butyl-2-nitroacetanilide in methanol within a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a 40% aqueous KOH solution (approx. 1.5 to 2.0 equivalents)[5].

  • Controlled Reflux: Heat the mixture to 60–70 °C and stir for 0.5 to 1.5 hours[5]. Validation Check: Monitor the reaction via TLC or HPLC; do not extend heating past the point of starting material consumption to prevent degradation.

  • Workup: Cool the solution to room temperature. Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield 4-Butyl-2-nitroaniline[5].

Process and Mechanistic Visualizations

G A 4-Butylacetanilide B Nitration Addition (35-40 °C) A->B Mixed Acid C Cooling & Aging (0-4 °C) B->C Rapid Cooling G Thermal Runaway (>45 °C) B->G Loss of Temp Control D 4-Butyl-2-nitroacetanilide C->D 2.5 hrs E Alkaline Hydrolysis (KOH/MeOH, 60-70 °C) D->E Deprotection F 4-Butyl-2-nitroaniline (Final Product) E->F Quench & Dry

Workflow for 4-Butyl-2-nitroaniline synthesis with critical temperature control points.

ThermalDegradation N1 4-Butyl-2-nitroaniline N2 Thermal Stress (Elevated Temp) N1->N2 N3 C-NO2 Bond Homolysis N2->N3 >150 °C N4 Nitro-Nitrite Isomerization N2->N4 Adiabatic Heating N6 Butyl Chain Oxidation N2->N6 Oxidative Environment N5 Exothermic Runaway N3->N5 Heat Release N4->N5 N6->N5

Mechanistic pathways of 4-Butyl-2-nitroaniline thermal degradation and exothermic runaway.

References

  • Google Patents. "CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process." Google Patents.
  • Google Patents. "CN114436972A - Pabendazole derivative and preparation method and application thereof." Google Patents.
  • ioKinetic. "Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline." ioKinetic. Available at: [Link]

  • DTIC. "Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives." Defense Technical Information Center. Available at: [Link]

Sources

Technical Support Center: Solubilizing 4-Butyl-2-nitroaniline in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic synthetic intermediates and drug candidates.

Working with 4-Butyl-2-nitroaniline (CAS: 3663-22-7) presents a classic physical chemistry challenge. This guide is designed to move beyond basic "trial-and-error" troubleshooting. Here, we will dissect the thermodynamic causality behind its insolubility, compare quantitative formulation strategies, and provide self-validating protocols to ensure your downstream assays—whether cell-based or synthetic—are robust and reproducible.

The Chemical Causality of Insolubility (The "Why")

To solve a solubility issue, we must first understand the molecular forces at play. 4-Butyl-2-nitroaniline resists aqueous solvation due to two competing electronic and steric factors:

  • Hydrophobic Bulk (Steric Factor): The addition of a butyl group (often a tert-butyl or n-butyl moiety) to the aromatic ring drastically increases the molecule's lipophilicity (LogP). This bulky aliphatic chain disrupts the hydrogen-bonding network of water, making aqueous solvation thermodynamically unfavorable.

  • Suppressed Basicity (Electronic Factor): A common mistake researchers make is attempting to solubilize anilines by mildly lowering the pH to protonate the amine. However, the strongly electron-withdrawing nitro group at the ortho position pulls electron density away from the nitrogen lone pair via resonance and inductive effects. Consequently, the pKa of the conjugate acid of ortho-nitroanilines drops to approximately -0.3 to 1.0 1. At a physiological pH of 7.4, the molecule remains entirely uncharged and neutral. You would need an extremely harsh acidic environment (pH < 0) to achieve protonation, which is incompatible with biological assays.

Because pH adjustment is off the table, we must rely on co-solvency , micellar encapsulation , or inclusion complexation .

Quantitative Strategy Matrix

When selecting a solubilization route, consider the tolerance of your downstream application. The table below summarizes the causality and expected outcomes of standard interventions.

Solubilization StrategyPhysicochemical MechanismMax Aqueous Conc. (Est.)Biocompatibility / Cell Assay SuitabilityBest Application
pH Adjustment (HCl) Protonation of the amine group.< 0.1 mg/mLPoor (Requires pH < 1.0)Acid-catalyzed organic synthesis.
Co-solvent (DMSO) Disrupts crystal lattice; replaces water solvation shell.1 - 5 mg/mLModerate (Max 0.5% v/v DMSO for cells)Stock solution preparation.
Surfactant (Tween 80) Lowers interfacial tension; traps drug in hydrophobic micelle cores.5 - 10 mg/mLModerate (Can lyse cell membranes at high %)Biochemical/Enzymatic assays.
HP-β-CD Complexation Encapsulates the butyl-aromatic ring in a hydrophobic cavity.> 20 mg/mLExcellent (FDA-approved excipient)In vitro cell culture & In vivo dosing.

Decision Workflow & Thermodynamic Modeling

To ensure you choose the correct path, follow the decision workflow below.

Workflow Start 4-Butyl-2-nitroaniline Solubilization CheckAssay Is the downstream assay sensitive to organic solvents? Start->CheckAssay YesOrg Yes (e.g., Cell Culture) CheckAssay->YesOrg NoOrg No (e.g., Chemical Synthesis) CheckAssay->NoOrg HPBCD Protocol A: HP-β-CD Inclusion Complexation YesOrg->HPBCD DMSO Protocol B: DMSO Stock + Aqueous Dilution NoOrg->DMSO Success Stable Aqueous Solution HPBCD->Success PrecipCheck Does it precipitate upon dilution? DMSO->PrecipCheck AddSurfactant Add Surfactant (e.g., Tween 80) PrecipCheck->AddSurfactant Yes PrecipCheck->Success No AddSurfactant->Success

Decision workflow for selecting the optimal solubilization strategy for 4-Butyl-2-nitroaniline.

Equilibrium Solid Solid Drug (Crystalline) FreeAq Free Drug in Water (Extremely Low Conc.) Solid->FreeAq Dissolution FreeAq->Solid Precipitation Complex HP-β-CD Complex (High Aqueous Conc.) FreeAq->Complex + HP-β-CD Micelle Micellar Core (Surfactant Trapped) FreeAq->Micelle + Surfactant

Thermodynamic equilibrium states of 4-Butyl-2-nitroaniline in various aqueous solubilization systems.

Validated Solubilization Protocols

The following protocols are designed as self-validating systems . If the validation step at the end of the protocol fails, you have not reached thermodynamic equilibrium, and the concentration of your active compound will be unknown.

Protocol A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complexation

Best for: Cell-based assays, in vivo studies, and applications requiring zero organic solvent. HP-β-CD has been proven to increase the aqueous solubility of highly lipophilic kinase inhibitors and nitroaromatics by up to 1000-fold 2 without altering the compound's structural conformation 3.

  • Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Drug Addition: Add 4-Butyl-2-nitroaniline powder directly to the HP-β-CD solution. Aim for a target concentration of 2-5 mg/mL.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours. Causality note: Complexation is an equilibrium-driven process; time is required for the drug to partition into the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved solid.

  • Self-Validation Step: Measure the absorbance of the filtrate at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.05 indicates a true molecular solution free of colloidal aggregates.

    • Fail: High absorbance indicates light scattering from suspended drug particles. You must increase the HP-β-CD ratio or decrease the drug load.

Protocol B: DMSO Stock with Micellar Dilution

Best for: High-throughput screening (HTS) and biochemical assays where trace DMSO is tolerated.

  • Stock Generation: Dissolve 4-Butyl-2-nitroaniline in 100% anhydrous DMSO to create a 50 mM stock. Vortex until visually clear.

  • Surfactant Priming: To prevent "solvent-shift precipitation" upon aqueous dilution, pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL) at a 1:1 (v/v) ratio.

  • Aqueous Dilution: Rapidly inject the primed stock into the aqueous buffer while vortexing vigorously. Do not add the buffer to the stock; always add the stock to the larger aqueous volume to ensure immediate micellar dispersion.

  • Self-Validation Step: Centrifuge the final diluted solution at 10,000 x g for 10 minutes.

    • Pass: No visible yellow pellet at the bottom of the tube.

    • Fail: A yellow pellet confirms the drug has crashed out of solution. The assay concentration is now compromised. Increase the surfactant ratio or reduce the final target concentration.

Troubleshooting FAQs

Q: I diluted my DMSO stock of 4-Butyl-2-nitroaniline directly into PBS, and the solution turned cloudy. Can I just heat it to dissolve it? A: No. Heating will temporarily increase the kinetic solubility, but once the solution returns to room temperature (or 37°C in an incubator), the compound will nucleate and precipitate over time. The cloudiness is a "solvent shift" effect—water rapidly solvates the DMSO, leaving the hydrophobic drug stranded. You must use a carrier (like HP-β-CD) or a surfactant to stabilize the drug in the aqueous phase.

Q: Why can't I just lower the pH of my buffer to 4.0 to protonate the amine group and make it water-soluble? A: This is a common misconception. While aliphatic amines (like triethylamine) protonate easily at mild pH, the amine on 4-Butyl-2-nitroaniline is heavily deactivated. The ortho-nitro group withdraws electron density so strongly that the pKa of the conjugate acid is near 0. At pH 4.0, the molecule is still >99.99% uncharged and remains highly hydrophobic.

Q: How do I accurately determine the final concentration of the solubilized compound after using the HP-β-CD protocol? A: Because you filtered out the excess solid in Protocol A, your final concentration may be slightly lower than your initial input. To validate the exact concentration, use the Isothermal Equilibrium Method 4. Dilute an aliquot of your filtered complex in 100% methanol (to break the cyclodextrin complex) and quantify it via HPLC-UV against a standard curve generated from your pure DMSO stock.

References

  • Radi M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry. Available at:[Link]

  • Bodor N., et al. (2015). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available at:[Link]

Sources

Controlling exotherms in 4-Butyl-2-nitroaniline preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Butyl-2-nitroaniline Synthesis

A Senior Application Scientist's Guide to Mitigating Thermal Hazards

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butyl-2-nitroaniline. The preparation of this compound, particularly through aromatic nitration, involves highly exothermic steps where precise control is not just a matter of yield and purity—it is a critical safety imperative. This document provides in-depth, field-proven insights into understanding, monitoring, and controlling the thermal dynamics of this reaction.

Understanding the Exotherm: Causality and Consequences

The primary source of thermal hazard in the synthesis of 4-Butyl-2-nitroaniline is the nitration of the aromatic ring. This electrophilic aromatic substitution reaction, typically employing a mixture of nitric acid and sulfuric acid ("mixed acid"), is notoriously exothermic. The reaction rate, and thus the rate of heat generation, increases exponentially with temperature, while the ability of a reactor to remove heat increases only linearly.[1] This disparity creates a risk of thermal runaway—a positive feedback loop where an increasing temperature causes the reaction to accelerate, leading to a further, often uncontrollable, temperature spike.[2][3]

Consequences of a poorly controlled exotherm range from diminished product quality due to side reactions (e.g., over-nitration or oxidation) to catastrophic equipment failure and personnel injury.[4][5] Understanding the kinetics and thermodynamics of your specific reaction is the first step toward safe and successful synthesis.

ReactionMechanism cluster_activation Nitronium Ion Formation (Exothermic) cluster_substitution Electrophilic Aromatic Substitution (Exothermic) HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + 2 H₂SO₄ H2SO4 Sulfuric Acid HSO4- Bisulfate H3O+ Hydronium Substrate 4-Butylaniline (or protected derivative) NO2+->Substrate Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO₂⁺ Product 4-Butyl-2-nitroaniline Intermediate->Product - H⁺

Caption: Key exothermic steps in the synthesis of 4-Butyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the severe exotherm during the synthesis of 4-Butyl-2-nitroaniline?

A1: The primary cause is the nitration reaction itself. The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, and its subsequent reaction with the aromatic ring of the 4-butyl-aniline precursor, are both highly exothermic processes.[6] Aniline and its derivatives are highly reactive, which can lead to rapid, difficult-to-control reactions if not managed properly.[7]

Q2: How does scaling up the reaction from lab to pilot plant affect exotherm control?

A2: Scale-up dramatically increases the risk associated with exothermic reactions. The fundamental issue is the change in the surface-area-to-volume ratio.[8] As you increase the batch size, the volume (which dictates the total heat generated) increases by the cube of the reactor's radius, while the surface area available for cooling (the reactor wall) only increases by the square of the radius.[4] This means larger reactors are inherently less efficient at dissipating heat, making a thermal runaway more likely if reaction parameters are not adjusted accordingly.[9][10]

Q3: What are the most critical parameters to monitor and control?

A3: The three most critical parameters are:

  • Temperature: This is the most direct indicator of the reaction rate. Use accurate, calibrated temperature probes and implement an automated control system if possible.[11]

  • Reagent Addition Rate: For semi-batch processes, the rate at which you add the nitrating agent is your primary means of controlling the rate of heat generation. The addition should be slow and controlled, ensuring the cooling system can keep pace.[4][10]

  • Mixing/Agitation: Efficient stirring is crucial to prevent the formation of localized "hot spots" where reactants are concentrated and the temperature is significantly higher than the bulk mixture.[11] Poor mixing can lead to a sudden, violent reaction when the unreacted material eventually combines.

Q4: What is an "adiabatic temperature rise" and how does it relate to safety?

A4: The adiabatic temperature rise is the theoretical temperature increase that would occur if the entire reaction went to completion without any heat loss to the surroundings (i.e., the cooling system fails).[11] Calculating this "worst-case scenario" is a critical part of a safety assessment. If the maximum potential temperature exceeds the boiling point of the solvent or the decomposition temperature of any component, you have a significant risk of a runaway reaction.[4]

Q5: Are there safer alternatives to directly nitrating 4-butylaniline?

A5: Yes. Due to the high reactivity of the free amino group (which can be oxidized by nitric acid), a common and much safer strategy is to first protect the amine as an acetanilide.[12][13] The acetamido group is less activating, leading to a more controlled, moderate nitration. The protecting group can then be removed by hydrolysis in a subsequent step to yield the final product. This multi-step approach significantly reduces the risk of thermal runaway.[14]

Troubleshooting Guide: Exotherm-Related Issues

Problem Probable Cause(s) Recommended Corrective Actions & Prevention
Rapid, Uncontrolled Temperature Increase (>5-10°C above setpoint) 1. Reagent addition rate is too fast for the cooling system's capacity.[10]2. Inefficient mixing leading to localized hot spots.[11]3. Cooling system failure (e.g., loss of coolant flow).Immediate Action: • Immediately stop the addition of the nitrating agent.• Maximize cooling capacity (lower coolant temperature).• Increase agitation speed if safe to do so.• If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined, pre-chilled quenching agent (e.g., a large volume of ice/water).Prevention: • Conduct reaction calorimetry (DSC or RC1) to determine heat of reaction before scale-up.[11]• Reduce the reagent addition rate.• Ensure the reactor's cooling capacity is sufficient for the planned batch size.[4]
Low Yield and/or Formation of Dark-Colored Impurities 1. Poor temperature control has allowed side reactions to occur (e.g., oxidation of the aniline, di-nitration).[7]2. Localized overheating due to poor mixing.Action: • During workup, perform additional washes (e.g., with sodium bisulfite to remove some oxidation byproducts).• Extensive purification via column chromatography or recrystallization will likely be necessary.Prevention: • Maintain a lower reaction temperature (e.g., 0-5°C).[7]• Use a more dilute nitrating agent.• Improve agitation efficiency.• Protect the amine group as an acetanilide prior to nitration.[13]
Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm 1. An induction period, followed by the rapid reaction of accumulated, unreacted reagents.Prevention: • Ensure all reagents are of appropriate quality and concentration.• Add a small initial charge of the nitrating agent and confirm that the reaction has initiated (indicated by a slight, controlled temperature increase) before proceeding with the main addition.• Never allow a significant amount of reagent to accumulate in the reactor without a corresponding reaction taking place.

Recommended Experimental Protocol: Synthesis via Acetanilide Protection

This protocol outlines a safer, multi-step approach to synthesizing 4-Butyl-2-nitroaniline by first protecting the amine functionality. This method provides superior control over the highly exothermic nitration step.

Step 1: Acetylation of 4-Butylaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-butylaniline (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. A mild exotherm may be observed.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours to ensure the complete formation of N-(4-butylphenyl)acetamide.

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. Purity can be checked by TLC or melting point.

Step 2: Nitration of N-(4-butylphenyl)acetamide (The Critical Step)
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(4-butylphenyl)acetamide (1.0 eq.) to concentrated sulfuric acid. Stir until fully dissolved, using an ice-salt bath to keep the temperature below 10°C.

  • Cooling: Cool the solution to 0-5°C.

  • Nitrating Agent: Prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq.) slowly to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Controlled Addition: Add the cold nitrating mixture dropwise from the dropping funnel to the acetanilide solution. CRITICAL: Maintain the internal reaction temperature at all times between 0-5°C. The addition rate must be slow enough that the cooling bath can effectively dissipate the generated heat.[7] This step may take 1-2 hours depending on scale.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Quenching: Very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid, the nitrated acetanilide, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral to pH paper, and dry.

Step 3: Hydrolysis to 4-Butyl-2-nitroaniline
  • Setup: Place the crude 4-butyl-2-nitroacetanilide in a round-bottom flask with a mixture of aqueous hydrochloric acid (e.g., 70% H₂SO₄ or concentrated HCl) and ethanol.[15]

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture and pour it into ice water. Neutralize the solution carefully with a base (e.g., NaOH solution) until it is alkaline, which will precipitate the crude 4-Butyl-2-nitroaniline.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Caption: Decision workflow for managing exotherms during nitration.

References

  • Nitration reaction safety - YouTube. (2024).
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023).
  • Notes on Environmental Concerns of Nitration - Unacademy.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025).
  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016).
  • Understanding Thermal Runaway: Causes and Prevention - Overmold Express.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE.
  • Thermal runaway - Wikipedia.
  • A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline - QuickCompany.
  • Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. (2025).
  • Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com.
  • Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide - Benchchem.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek.
  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014).

Sources

Technical Support Center: Separation of 4-Butyl-2-nitroaniline from Para-Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide provides authoritative, field-proven methodologies for the isolation and purification of 4-butyl-2-nitroaniline from its para-isomers (e.g., isomers where the nitro group is positioned para to the amine or other regioisomeric byproducts).

Mechanistic Grounding: The Causality of Separation

To successfully separate 4-butyl-2-nitroaniline from para-isomers, one must exploit the fundamental differences in their physical chemistry. The separation logic relies entirely on hydrogen bonding dynamics :

  • 4-Butyl-2-nitroaniline (Ortho-isomer): The proximity of the amino (

    
    ) and nitro (
    
    
    
    ) groups allows for strong intramolecular hydrogen bonding . This internal bonding masks the polar functional groups from the external environment, rendering the molecule significantly more lipophilic, highly volatile in steam, and less interactive with polar stationary phases[1].
  • Para-isomers: When the nitro group is para to the amine, the distance prevents internal bonding. Instead, these molecules form intermolecular hydrogen bonds with other molecules and polar stationary phases (like silica gel). This dramatically increases their boiling points, eliminates steam volatility, and causes them to elute much slower in normal-phase chromatography[2].

Furthermore, the presence of the C4-butyl group in 4-butyl-2-nitroaniline adds a significant hydrophobic bulk. This lowers the melting point compared to unsubstituted 2-nitroaniline, meaning the compound often behaves as an oil during aqueous workups, necessitating specific extraction protocols.

Quantitative Data & Separation Metrics

The table below summarizes the physical and chromatographic parameters that dictate the separation strategy. Use these metrics to validate your in-process analytical checks.

Property / Metric4-Butyl-2-nitroaniline (Ortho-nitro)Para-IsomersCausality / Mechanism
H-Bonding Mode IntramolecularIntermolecularProximity of

and

groups.
Normal-Phase TLC (

)
High (~0.65 - 0.75)Low (~0.20 - 0.30)Ortho-isomer interacts less with polar silica[3].
Reverse-Phase HPLC (

)
Late ElutionEarly ElutionButyl group + intramolecular H-bonds increase lipophilicity[4].
Steam Volatility Highly VolatileNon-VolatileIntermolecular H-bonds in para-isomers prevent co-distillation[1].
Solubility in Hexane HighLowOrtho-isomer's masked polarity enhances non-polar solubility.

Separation Workflows

Select your purification method based on the scale of your crude mixture.

SeparationStrategy Mix Crude Mixture (4-Butyl-2-nitroaniline + Para-isomers) Eval Determine Separation Scale Mix->Eval Large Preparative Scale (>10g) Eval->Large Small Analytical/Small Scale (<10g) Eval->Small Steam Steam Distillation (Exploits Volatility) Large->Steam Chrom Flash Chromatography (Exploits Polarity) Small->Chrom Ortho1 Distillate (4-Butyl-2-nitroaniline) Steam->Ortho1 Volatile Para1 Pot Residue (Para-isomers) Steam->Para1 Non-Volatile Ortho2 Early Fractions (4-Butyl-2-nitroaniline) Chrom->Ortho2 High Rf Para2 Late Fractions (Para-isomers) Chrom->Para2 Low Rf

Decision tree for selecting the optimal separation technique for nitroaniline isomers based on scale.

Self-Validating Experimental Protocols

Protocol A: Preparative Steam Distillation (Scale: >10g)

Use this method for bulk separation to avoid massive solvent consumption[1].

  • Setup: Transfer the crude isomer mixture to a large round-bottom flask. Add enough water to suspend the mixture (approx. 10 mL water per gram of crude). Equip the flask with a steam inlet tube (reaching the bottom) and a distillation head connected to a highly efficient condenser.

  • Distillation: Pass vigorous steam through the suspension. The 4-butyl-2-nitroaniline will co-distill with the water.

    • Self-Validation Check: The distillate will initially appear bright yellow and cloudy. Continue distilling until the drops falling from the condenser are completely clear and colorless.

  • Extraction: Because the butyl group lowers the melting point, 4-butyl-2-nitroaniline may oil out in the receiving flask rather than crystallizing. Extract the aqueous distillate 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield pure 4-butyl-2-nitroaniline. The para-isomers remain in the original distillation pot[5].
    
Protocol B: Flash Column Chromatography (Scale: <10g)

Use this method for high-purity isolation of all isomers[2].

  • Column Packing: Prepare a silica gel column using a slurry method with 100% Hexane. Ensure a silica-to-crude-sample weight ratio of at least 40:1 to prevent band broadening.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Toluene or DCM (avoid polar solvents like Methanol, which will ruin the initial separation band). Apply evenly to the top of the silica bed.

  • Elution: Elute using an isocratic mixture of 9:1 Hexane:Ethyl Acetate.

    • Causality Note: The non-polar mobile phase forces the strongly H-bonding para-isomers to adhere tightly to the silica, while the internally H-bonded 4-butyl-2-nitroaniline moves rapidly down the column[3].

  • Fraction Analysis: Collect fractions and spot them on a TLC plate. Develop in 8:2 Hexane:Ethyl Acetate.

    • Self-Validation Check: Pool only the fractions showing a single yellow spot at

      
       ~0.65. Evaporate to yield the pure target compound.
      

Troubleshooting & FAQs

Troubleshooting Workflow: Resolving Chromatographic Co-elution

Troubleshooting Issue Issue: Isomer Co-elution in Chromatography Check1 Check TLC Rf values Is ΔRf < 0.2? Issue->Check1 Action1 Decrease Solvent Polarity (e.g., add more Hexane) Check1->Action1 Yes Check2 Check Column Loading Is sample >5% of silica weight? Check1->Check2 No Action2 Reduce Sample Load or Use Larger Column Check2->Action2 Yes Action3 Consider Radial Chromatography for higher efficiency Check2->Action3 No

Troubleshooting workflow for resolving isomer co-elution during chromatographic separation.

Frequently Asked Questions

Q: During steam distillation, my yield of 4-butyl-2-nitroaniline is unusually low. What is happening? A: You likely stopped the distillation too early. Because 4-butyl-2-nitroaniline has a higher molecular weight than unsubstituted 2-nitroaniline, its vapor pressure is slightly lower, meaning it requires a larger volume of steam to fully transfer. Always use the Self-Validation Check (distilling until the condensate is perfectly clear) before terminating the process.

Q: Can I use reverse-phase HPLC to separate these isomers analytically? A: Yes. On a C18 column, the elution order is reversed compared to normal-phase silica. The highly polar para-isomers will elute first, while the lipophilic 4-butyl-2-nitroaniline will be retained longer. An isocratic method using an optimized ratio of Heptane/Ethanol or Water/Acetonitrile is highly effective for analytical quantification[4].

Q: I need to process a 5g batch quickly. Column chromatography takes too long. Are there alternatives? A: Radial chromatography (centrifugal thin-layer chromatography, e.g., using a Chromatotron) is an excellent alternative. It offers rapid separation (typically 40–50 minutes) with high recovery rates (70–80%) and utilizes significantly less solvent than traditional gravity columns[6].

Q: What safety precautions are mandatory when handling these compounds? A: Nitroanilines are highly toxic, readily absorbed through the skin, and act as potent methemoglobin-forming agents[5]. All handling, especially during solvent evaporation or distillation, must be performed in a certified fume hood. Double-gloving with nitrile gloves and wearing a chemical-resistant lab coat are mandatory.

References

  • Analyzing Nitroaniline Isomers via TLC - Scribd. Available at:[Link]

  • Radial Chromatography for the Separation of Nitroaniline Isomers - ACS Publications (Journal of Chemical Education, 2011). Available at:[Link]

  • o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab - Studylib. Available at:[Link]

  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. Available at: [Link]

  • Separation of ortho-, nitro- para Nitroaniline - LCMS.cz. Available at: [Link]

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into the composition and structure of compounds by dissecting them into a predictable cascade of fragment ions. This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 4-Butyl-2-nitroaniline, a key intermediate in various synthetic pathways.

Due to the limited availability of direct experimental data for 4-Butyl-2-nitroaniline in publicly accessible literature, this guide will establish a predicted fragmentation pathway grounded in the well-documented behavior of analogous structures, including nitroanilines and alkylated aromatic compounds. We will further contextualize these predictions by comparing them to the fragmentation of a closely related isomer, 4-tert-Butyl-2-nitroaniline, to highlight the subtle yet critical differences that arise from structural isomerism. This comparative approach, supported by established fragmentation mechanisms, will serve as a valuable resource for researchers in structural elucidation and impurity profiling.

The Analytical Imperative: Why Fragmentation Matters

Understanding the fragmentation of 4-Butyl-2-nitroaniline is crucial for several reasons:

  • Structural Confirmation: The fragmentation pattern serves as a molecular fingerprint, enabling confident identification.

  • Isomer Differentiation: In complex reaction mixtures, distinguishing between isomers like 4-Butyl-2-nitroaniline and its positional isomers is critical, as their chemical and toxicological properties can vary significantly.

  • Impurity Profiling: Identifying process-related impurities and degradation products is a core requirement in pharmaceutical manufacturing and safety assessment.

Experimental Framework for Analysis

To acquire the mass spectral data for 4-Butyl-2-nitroaniline, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice due to the compound's volatility and the extensive fragmentation provided by EI, which is invaluable for structural elucidation.[1][2][3]

Proposed GC-MS Methodology

A robust GC-MS method for the analysis of 4-Butyl-2-nitroaniline would be structured as follows:

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Inlet Temperature: 250 °C.[1]

    • Oven Temperature Program: Initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 50 to 300.[4]

    • Ion Source Temperature: 230 °C.[4]

Sample Preparation

Samples should be dissolved in a volatile organic solvent, such as acetone or hexane, filtered, and then injected into the GC-MS system.[1]

Predicted Fragmentation Pathway of 4-Butyl-2-nitroaniline

The molecular weight of 4-Butyl-2-nitroaniline (C10H14N2O2) is 194.23 g/mol .[5] The fragmentation cascade under electron ionization is predicted to be initiated by the ionization of the parent molecule to form the molecular ion ([M]⁺•) at m/z 194. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses, influenced by the nitro group, the amino group, and the butyl chain.

A key fragmentation pathway for nitroaromatic compounds is the loss of the nitro group.[6][7] Additionally, the presence of a substituent ortho to the nitro group can lead to a characteristic fragmentation known as the "ortho effect," resulting in the loss of a hydroxyl radical (•OH).[4] The alkyl chain is also susceptible to cleavage.[6]

The proposed fragmentation pathway is visualized below:

cluster_M cluster_frags1 M [M]⁺• (C₁₀H₁₄N₂O₂) m/z 194 M_minus_OH [M - •OH]⁺ (C₁₀H₁₃N₂O) m/z 177 M->M_minus_OH - •OH (Ortho effect) M_minus_NO2 [M - •NO₂]⁺ (C₁₀H₁₄N) m/z 148 M->M_minus_NO2 - •NO₂ M_minus_C3H7 [M - •C₃H₇]⁺ (C₇H₇N₂O₂) m/z 151 M->M_minus_C3H7 - •C₃H₇ (α-cleavage) M_minus_C4H8 [M - C₄H₈]⁺• (C₆H₆N₂O₂) m/z 138 M->M_minus_C4H8 - C₄H₈ (McLafferty) M_minus_NO2_minus_C4H8 [M - •NO₂ - C₄H₈]⁺ (C₆H₆N) m/z 92 M_minus_NO2->M_minus_NO2_minus_C4H8 - C₄H₈ cluster_input Input Analytes cluster_analysis Analytical Method cluster_data Generated Data cluster_interpretation Data Interpretation & Comparison cluster_output Outcome Analyte1 4-Butyl-2-nitroaniline GCMS GC-MS with EI Analyte1->GCMS Analyte2 4-tert-Butyl-2-nitroaniline Analyte2->GCMS MS1 Mass Spectrum 1 GCMS->MS1 MS2 Mass Spectrum 2 GCMS->MS2 FragPath Fragmentation Pathway Analysis MS1->FragPath MS2->FragPath Comparison Comparative Analysis of Spectra FragPath->Comparison Identification Structural Elucidation & Isomer Differentiation Comparison->Identification

Caption: Workflow for comparative fragmentation analysis.

Conclusion

Furthermore, the comparative analysis with its isomer, 4-tert-Butyl-2-nitroaniline, underscores the power of mass spectrometry in distinguishing between closely related structures. The presence or absence of key fragment ions, such as those resulting from the loss of a methyl radical versus a propyl radical or a McLafferty rearrangement, serve as diagnostic markers for each isomer. This guide provides researchers and analytical scientists with the foundational knowledge to approach the structural elucidation of 4-Butyl-2-nitroaniline and related compounds with confidence.

References

  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. Available from: [Link].

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC. Available from: [Link].

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • ResearchGate. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of... Available from: [Link].

  • ResearchGate. (PDF) Fragmentation route of doubly ionized benzene, aniline, and nitroanilines monomers using a novel protocol from density functional theory and QTAIM. Available from: [Link].

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available from: [Link].

  • PubChem. 4-tert-Butyl-2-nitroaniline. Available from: [Link].

  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available from: [Link].

  • ResearchGate. Fragmentation Route of doubly ionized benzene, aniline, and nitroanilines monomers using a novel protocol from density functiona. Available from: [Link].

  • EPA. method 8131 aniline and selected derivatives by gas chromatography. Available from: [Link].

  • PMC. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Available from: [Link].

  • Chemistry LibreTexts. 6.2: Fragmentation. Available from: [Link].

Sources

Comparative Reactivity Guide: 4-Butyl-2-nitroaniline vs. 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural electronics, nucleophilic reactivity, and synthetic applications in heterocyclic chemistry.

Executive Summary

In the design of azaheterocycles—such as benzimidazoles and quinoxalines—substituted o-nitroanilines serve as critical building blocks. The baseline substrate, 2-nitroaniline (2-NA) , is notoriously sluggish in nucleophilic substitutions due to the strong electron-withdrawing nature of the ortho-nitro group. By introducing a para-alkyl substituent, as seen in 4-butyl-2-nitroaniline (4-B-2-NA) , chemists can fundamentally alter the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison of 2-NA and 4-B-2-NA. By analyzing their electronic profiles, we explain the causality behind their divergent reactivities and provide self-validating experimental protocols to empirically measure these differences in your own laboratory.

Structural and Electronic Profiling (Mechanistic Causality)

The reactivity of aniline derivatives is primarily dictated by the electron density localized on the primary amine nitrogen.

In 2-nitroaniline , the ortho-nitro group exerts a powerful electron-withdrawing effect via both resonance (-M) and induction (-I). This delocalizes the nitrogen's lone pair into the aromatic ring, drastically reducing its basicity and nucleophilicity[1]. Consequently, reactions like N-alkylation require forcing conditions, such as high temperatures and strong bases (e.g., potassium tert-butoxide or sodium hydride)[1].

4-Butyl-2-nitroaniline modifies this system by introducing a butyl chain at the para position relative to the amine. Alkyl groups are electron-donating via hyperconjugation and inductive effects (+I)[2]. Because the butyl group is positioned para to the amine, it pushes electron density back into the aromatic


-system, partially offsetting the electron-withdrawing sink of the nitro group. Furthermore, because the butyl group is distal to the reaction center, it enhances the nucleophilicity of the amine without introducing prohibitive steric hindrance.

G A 2-Nitroaniline (Baseline) C Strong -M/-I Effect (Nitro Group) A->C B 4-Butyl-2-nitroaniline (Modified) B->C E +I Effect & Hyperconjugation (Butyl Group) B->E D Poor Amine Nucleophilicity C->D F Increased Electron Density at Nitrogen C->F Partially Offsets E->F G Enhanced Nucleophilicity F->G

Caption: Electronic effects governing the nucleophilicity of 2-NA vs 4-B-2-NA.

Comparative Reactivity Metrics

The electronic differences between these two substrates manifest clearly in their physicochemical properties and synthetic utility. The table below summarizes the theoretical and observed metrics when utilizing these compounds in parallel synthesis.

Property / Metric2-Nitroaniline (2-NA)4-Butyl-2-nitroaniline (4-B-2-NA)Causality / Impact
Amine Nucleophilicity Very LowLow to Moderate+I effect of the butyl group increases nitrogen lone-pair availability.
EAS Directing Effects Ortho & Para to

Strictly Ortho to

The para position is blocked in 4-B-2-NA, eliminating para-substitution byproducts.
Lipophilicity (LogP) ~1.8~3.5 (Estimated)The non-polar butyl chain increases solubility in non-polar organic solvents.
Optimal Alkylation Base Strong (

,

)
Moderate to Strong (

,

)
Higher intrinsic nucleophilicity in 4-B-2-NA allows for milder deprotonation conditions[1].
Condensation Yields BaselineElevatedElectron-donating groups on 2-nitroanilines generally afford higher yields in transfer hydrogenative condensations[3].

Synthetic Applications: Heterocycle Scaffolds

Both substrates are heavily utilized in the synthesis of benzimidazoles and quinoxalines. Recent advancements in green chemistry have popularized the one-pot transfer hydrogenative (TH) condensation of 2-nitroanilines with alcohols or diols[3].

In these catalytic systems (often utilizing Fe or Co catalysts), the nitro group is first reduced to an amine, forming an o-phenylenediamine intermediate. This intermediate then condenses with an oxidized alcohol (aldehyde/ketone) to cyclize into the final heterocycle[4]. Literature indicates that o-nitroanilines bearing electron-donating groups (like alkyls) proceed through this condensation step more efficiently than their unsubstituted counterparts, leading to higher overall yields[3].

Pathway Substrate Substituted 2-Nitroaniline Red Nitro Reduction (Transfer Hydrogenation) Substrate->Red Diamine Substituted o-Phenylenediamine Red->Diamine Condense Condensation with Alcohol Diamine->Condense Cyclize Cyclization & Aromatization Condense->Cyclize Product Substituted Benzimidazole Cyclize->Product

Caption: Mechanistic pathway for heterocycle synthesis from 2-nitroanilines.

Self-Validating Experimental Methodologies

To objectively compare these substrates in your own laboratory, you must employ self-validating protocols. A self-validating system utilizes internal standards and parallel control environments to ensure that observed differences in yield or kinetics are strictly due to the substrate's intrinsic reactivity, not volumetric errors or localized temperature fluctuations.

Protocol 1: Comparative N-Alkylation Kinetics

Objective: Quantify the enhanced nucleophilicity of 4-B-2-NA versus 2-NA under mild basic conditions.

Self-Validation Mechanism: Biphenyl is added as an inert internal standard at


. HPLC monitoring of the Product/Biphenyl ratio isolates the kinetic rate from any solvent evaporation or sample extraction inconsistencies.

Step-by-Step Procedure:

  • Preparation: In two separate, identical Schlenk flasks, add 2-NA (1.0 mmol) to Flask A and 4-B-2-NA (1.0 mmol) to Flask B.

  • Internal Standard: Add exactly 0.5 mmol of biphenyl to both flasks.

  • Solvent & Base: Dissolve the contents of both flasks in 5.0 mL of anhydrous DMF. Add anhydrous

    
     (1.5 mmol) to each. Note: We intentionally use a weaker base than 
    
    
    
    to highlight the reactivity gap[1].
  • Electrophile Addition: Bring both flasks to 80°C in a parallel synthesis block. Simultaneously inject benzyl bromide (1.2 mmol) into both flasks.

  • Kinetic Sampling: At

    
     minutes, withdraw a 50 
    
    
    
    aliquot from each flask.
  • Quenching: Immediately quench the aliquots in 1.0 mL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA.

  • Analysis: Analyze via HPLC-UV. Plot the conversion rate by integrating the area of the N-alkylated product against the constant area of the biphenyl internal standard.

Workflow Start Equimolar Substrate Setup React Parallel N-Alkylation Start->React Monitor HPLC Monitoring (Internal Std) React->Monitor Quench Reaction Quenching Monitor->Quench Analyze Yield & Purity Quantification Quench->Analyze

Caption: Standardized parallel workflow for empirical reactivity comparison.

Protocol 2: One-Pot Cobalt-Catalyzed Benzimidazole Synthesis

Objective: Compare the efficacy of 2-NA and 4-B-2-NA in a complex, multi-step cascade reaction (Transfer Hydrogenation


 Condensation 

Cyclization).

Self-Validation Mechanism: By tracking the concentration of the intermediate o-phenylenediamine via LC-MS, researchers can pinpoint exactly which step (reduction vs. condensation) is accelerated by the butyl group.

Step-by-Step Procedure:

  • Setup: In two pressure tubes, add the nitroaniline substrate (0.5 mmol), benzyl alcohol (1.0 mmol),

    
     catalyst (5 mol%), and 
    
    
    
    (1.5 equiv)[4].
  • Solvent: Add 2.0 mL of toluene to each tube.

  • Reaction: Seal the tubes and heat in a parallel block at 120°C for 24 hours.

  • Intermediate Tracking: At

    
     hours, cool briefly, vent, and extract a 20 
    
    
    
    sample. Analyze via LC-MS to quantify the ratio of unreacted nitroaniline to the reduced diamine intermediate.
  • Workup: After 24 hours, cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry over

    
    , concentrate under vacuum, and purify via flash chromatography to isolate the respective 2-phenylbenzimidazole and 5-butyl-2-phenylbenzimidazole.
    

References

  • ResearchGate. "Cobalt-Catalyzed Sustainable Synthesis of Benzimidazoles by Redox-Economical Coupling of o-Nitroanilines and Alcohols." Indian Institute of Science Education and Research Kolkata. Available at: [Link]

  • RSC Publishing. "Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols." RSC Advances. Available at:[Link]

Sources

Steric hindrance effects in 4-Butyl-2-nitroaniline vs 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Butyl-2-nitroaniline (4B2NA) and 4-Methyl-2-nitroaniline (4M2NA) provides a masterclass in how remote steric hindrance dictates macroscopic physical properties, crystal packing, and pharmacological utility. While both molecules share the same electronically active 2-nitroaniline core, the substitution at the 4-position (para to the amino group) serves as a critical variable in structural chemistry and drug design.

This guide explores the causality behind these steric effects, offering researchers self-validating experimental protocols to quantify the impact of alkyl chain length on molecular behavior.

The Causality of Steric Hindrance in Para-Substituted Nitroanilines

To understand the divergent behavior of 4M2NA and 4B2NA, one must look at the interplay between intramolecular stabilization and intermolecular steric exclusion.

In the baseline 2-nitroaniline scaffold, the ortho-relationship between the amino (


) and nitro (

) groups facilitates a strong intramolecular hydrogen bond. This locks the molecule into a relatively planar conformation, leaving one amino proton free to engage in intermolecular interactions.
  • The 4-Methyl Advantage (4M2NA): The methyl group at the 4-position possesses a small van der Waals radius. This lack of steric bulk allows adjacent molecules to approach closely in the solid state. Consequently, 4M2NA crystallizes by forming infinite polar chains driven by bifurcated hydrogen bonds, where the free amino proton interacts with the nitro oxygens of neighboring molecules[1]. This tight packing yields a highly stable monoclinic

    
     crystal structure with a melting point of 118 °C[2].
    
  • The 4-Butyl Disruption (4B2NA): Replacing the methyl group with a butyl chain (particularly bulky branched isomers like tert-butyl) introduces a massive steric exclusion zone at the para position. While this remote bulk does not directly twist the ortho nitro-amino interaction, it acts as a physical spacer between adjacent molecules. This steric hindrance prevents the tight

    
     stacking and disrupts the infinite hydrogen-bonded networks seen in 4M2NA. Macroscopically, this lattice disruption manifests as a depressed melting point (101–104 °C)[3] and a drastic increase in lipophilicity (LogP ~3.31)[4].
    
Pharmacological Implications

In drug development, the steric bulk at the para-position is a highly tunable lever. For example, in the design of nonnucleoside inhibitors for HIV-1 Reverse Transcriptase, the orientation of a 4-methyl group within the hydrophobic binding pocket allows room for further substituent expansion[5]. Upgrading this to a butyl group can either maximize van der Waals contacts for tighter receptor binding or induce a severe steric clash, depending entirely on the volumetric constraints of the target pocket[5].

Quantitative Data Comparison

The following table summarizes the physicochemical divergence caused by the steric bulk of the 4-position alkyl group.

Property4-Methyl-2-nitroaniline (4M2NA)4-Butyl-2-nitroaniline (4B2NA)*
CAS Number 89-62-33663-22-7 (n-butyl) / 6310-19-6 (tert-butyl)
Molecular Weight 152.15 g/mol 194.23 g/mol
Melting Point 118 °C101–104 °C
Lipophilicity (LogP) ~1.803.31
Crystal Space Group Monoclinic

Disrupted / Sterically Hindered
Intermolecular Network Infinite polar chains (bifurcated H-bonds)Weakened due to steric exclusion volume

*Note: Physical data for 4B2NA often references the highly sterically hindered tert-butyl isomer due to its prevalence in solid-state structural studies.

Mechanistic Pathway of Steric Lattice Disruption

The diagram below illustrates the logical flow of how a simple alkyl substitution cascades into fundamental changes in molecular packing and physical properties.

StericEffects Start Aniline Core (2-NO2, 1-NH2) SubM 4-Methyl Substitution (4M2NA) Start->SubM SubB 4-Butyl Substitution (4B2NA) Start->SubB StericM Minimal Steric Bulk Allows Close Packing SubM->StericM StericB High Steric Hindrance Disrupts Lattice Packing SubB->StericB HBondM Infinite Polar Chains Bifurcated H-Bonds StericM->HBondM HBondB Weakened Intermolecular H-Bonding Network StericB->HBondB PropM Higher MP (~118 °C) Lower Lipophilicity HBondM->PropM PropB Lower MP (~101 °C) High Lipophilicity (LogP ~3.3) HBondB->PropB

Logical flow demonstrating how 4-position alkyl chain length dictates crystal packing.

Self-Validating Experimental Protocols

To objectively measure the steric and lipophilic differences between these two compounds, researchers can utilize the following self-validating workflows. The causality of the results is directly tied to the physical bulk of the molecules.

Protocol A: Thermal & Crystallographic Validation of Lattice Disruption

This protocol uses slow evaporation to force the molecules into their most stable thermodynamic crystal lattice. The resulting melting point acts as a self-validating metric: a lower melting point directly confirms that steric hindrance has prevented optimal hydrogen bonding.

  • Solvent Preparation: Prepare two separate saturated solutions of 4M2NA and 4B2NA using high-purity acetone at 298 K[1]. Causality: Acetone provides sufficient solubility without acting as a strong competing hydrogen-bond donor, allowing the nitroanilines to interact with themselves.

  • Crystallization: Cover the vials with perforated parafilm and allow slow solvent evaporation over 48–72 hours until single crystals precipitate.

  • Thermal Analysis (TG-DTA): Harvest the crystals and subject them to Thermogravimetric/Differential Thermal Analysis at a heating rate of 10 °C/min.

  • System Validation: The system validates itself upon melting. 4M2NA will exhibit a sharp endothermic melting peak at 118 °C, confirming the presence of tightly packed infinite polar chains[2]. 4B2NA will melt significantly lower (101–104 °C), validating that the bulky butyl group has successfully disrupted the lattice energy[3].

Protocol B: Reverse-Phase HPLC Profiling for Steric Lipophilicity

This protocol leverages the hydrophobic stationary phase of an HPLC column to quantify the steric bulk and lipophilicity of the 4-alkyl group.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water (60:40 v/v). Add 0.1% phosphoric acid to maintain a consistent pH and suppress ionization of the amino group[4].

  • Column Equilibration: Utilize a Newcrom R1 or standard C18 Reverse-Phase HPLC column (3 µm particle size for high resolution)[4]. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of 1 mg/mL solutions of 4M2NA and 4B2NA (dissolved in the mobile phase).

  • System Validation: In reverse-phase chromatography, retention time is a direct function of hydrophobicity and steric interaction with the stationary phase. The system validates the steric bulk of the butyl group when 4B2NA (LogP 3.31) elutes significantly later than the less bulky 4M2NA (LogP ~1.8). The delta in retention time (

    
    ) provides a quantifiable metric of the butyl group's steric drag and lipophilic affinity.
    

References

  • Source: iucr.
  • Source: proquest.
  • 2-Amino-5-(tert-butyl)
  • Source: sielc.
  • Source: nih.

Sources

A Comparative Guide to the Structural Validation of 4-Butyl-2-nitroaniline: The Definitive Role of X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to predicting material properties—is built. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 4-Butyl-2-nitroaniline, a key intermediate in various synthetic pathways. While multiple techniques provide pieces of the structural puzzle, we will demonstrate why single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing definitive, high-resolution atomic coordinates.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine not only the connectivity of atoms (i.e., bond lengths and angles) but also the molecule's conformation, stereochemistry, and how it packs in a solid-state environment.[1]

The Causality Behind the Crystal: An Experimental Protocol

The journey from a powdered sample to a refined crystal structure is one of precision and patience. Each step is designed to produce a single, high-quality crystal suitable for diffraction, as the quality of the final data is directly dependent on the quality of the crystal itself.[3]

Experimental Protocol: Growing and Analyzing a Single Crystal of 4-Butyl-2-nitroaniline

1. Crystal Growth by Slow Evaporation (A Test of Patience)

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating crystal lattice. Rapid precipitation traps solvent and introduces defects, which are detrimental to diffraction quality.[4][5] We choose a solvent in which the compound is moderately soluble to allow for a gradual increase in concentration as the solvent evaporates.[5]

  • Procedure:

    • Dissolve a small amount of purified 4-Butyl-2-nitroaniline in a high-purity solvent (e.g., ethanol or a mixture of hexane/ethyl acetate) in a clean vial.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]

    • Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation, promoting the growth of larger, more ordered crystals.[3]

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4][5]

    • Once suitable crystals have formed (ideally 0.1-0.3 mm in size), they can be carefully harvested.[2][3]

2. Crystal Mounting and Data Collection

  • Rationale: The crystal must be securely mounted and kept at a stable, low temperature (typically 100 K) during data collection.[1] Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Procedure:

    • Under a microscope, select a single, well-formed crystal that is free of cracks or defects.[3]

    • Carefully mount the crystal on a glass fiber or a specialized loop.[2]

    • Mount the fiber onto the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen gas is used to cool the crystal to the desired temperature.[2]

    • The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays, and a detector records the positions and intensities of the diffracted beams from thousands of different crystal orientations.[2]

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is a reciprocal space representation of the crystal lattice. Sophisticated software is used to solve the "phase problem" and convert this data into a real-space electron density map, from which the atomic positions are determined and refined.

  • Procedure:

    • The raw diffraction data is processed and integrated to produce a list of reflection intensities.

    • Structure solution programs (e.g., SHELXT) are used to generate an initial model of the molecular structure from the electron density map.

    • The initial model is then refined using a least-squares method (e.g., with SHELXL), where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles until the model best fits the data.

Visualizing the Workflow

The process from obtaining the compound to validating its structure via SC-XRD is a linear, multi-stage workflow.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified 4-Butyl-2-nitroaniline Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Dissolve in solvent Crystal_Selection Select & Mount Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Cryo-cooling (100 K) Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Process raw data Structure_Refinement Structure Refinement (Least-Squares Fit) Structure_Solution->Structure_Refinement Validated_Structure Final Validated Structure (CIF File) Structure_Refinement->Validated_Structure Final Checks (R-factor)

Caption: Workflow for structural validation via Single-Crystal X-ray Diffraction.

A Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is unparalleled for solid-state structure determination, a comprehensive validation strategy often involves complementary techniques. Each method offers unique insights, and understanding their strengths and weaknesses is crucial for a holistic analysis.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Chemistry (DFT)
Primary Information 3D atomic coordinates, bond lengths/angles, packing[1]Atomic connectivity, chemical environment, 3D structure in solution[6][7]Molecular weight, elemental formula, fragmentation patterns[8]Theoretical geometry, energy, spectroscopic properties[9]
Sample State Single Crystal (Solid)[10]Solution or Solid-StateGas Phase (ions)[8]In Silico (Theoretical)
Resolution Atomic (<1 Å)[11]Lower than XRD, provides ensemble average in solution[11][12]Provides mass/charge ratio, not spatial resolutionDependent on theory level and basis set
Key Advantage Unambiguous 3D structure determination[13]Provides data on molecular dynamics in solution[14][15]High sensitivity, confirms molecular formula[16]Predictive power, complements experimental data[17][18]
Key Limitation Requires high-quality single crystals, static picture[10]Complex spectra for large molecules, less precise for geometry[12]Does not provide 3D connectivity for isomers[16][19]Not experimental proof, requires validation
Hydrogen Atoms Difficult to locate accurately due to low electron density[12]Directly observed (¹H NMR), excellent for H detection[6]Not directly observedCan be modeled accurately
In Dialogue: SC-XRD and Its Alternatives
  • NMR Spectroscopy: NMR is the premier technique for determining molecular structure in solution.[6][15] For a molecule like 4-Butyl-2-nitroaniline, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the relative positions of substituents on the aromatic ring. Techniques like NOESY can reveal through-space correlations, providing conformational information in the solution state.[7] However, NMR provides an average picture of the molecule's structure in solution and lacks the atomic precision of XRD for bond lengths and angles.[11][12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 4-Butyl-2-nitroaniline by providing a highly accurate mass measurement.[8][16] Tandem MS (MS/MS) can fragment the molecule to yield structural clues.[8] While MS confirms what atoms are present and in what combination, it cannot definitively distinguish between isomers or provide the 3D arrangement that XRD delivers.[16]

  • Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of 4-Butyl-2-nitroaniline.[9] These theoretical models can predict bond lengths, angles, and vibrational frequencies that can be compared with experimental data from XRD and IR spectroscopy.[17][18] Computational methods are powerful for understanding intermolecular interactions, such as the hydrogen bonding and π-stacking expected in nitroaniline derivatives, but they must be benchmarked against and validated by experimental data.[20]

Conclusion: An Integrated Approach to Absolute Validation

For the unequivocal structural validation of 4-Butyl-2-nitroaniline, single-crystal X-ray diffraction is the indispensable cornerstone. It is the only technique that provides a direct, high-resolution, three-dimensional map of atomic positions in the solid state. While powerful and necessary, techniques like NMR and mass spectrometry serve as complementary and confirmatory tools, verifying the structure's connectivity in solution and its elemental composition, respectively. Computational modeling provides a theoretical framework to rationalize the experimental findings. For researchers and drug developers, relying on this integrated, multi-technique approach, with SC-XRD as the definitive arbiter of structure, ensures the highest level of scientific integrity and provides a solid foundation for further research.

References

  • Recrystallization. (n.d.). UCLA Chemistry. Retrieved March 10, 2026, from [Link]

  • Recrystallization - Single Solvent. (2026, January 28). University of Colorado Boulder, Department of Chemistry. Retrieved March 10, 2026, from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Pécs. Retrieved March 10, 2026, from [Link]

  • Gunaherath, G. M. K. B., & Wijerathne, E. M. K. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4998. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved March 10, 2026, from [Link]

  • Thangarasu, S., Siva, V., Kannan, S., Bahadur, S. A., & Athimoolam, S. (2022). Polymorphism in Chloride Salt of m-Nitroaniline: Structural, Spectroscopic, Thermal, Molecular Docking, Biological, and Quantum Chemical Computational Investigation. Polycyclic Aromatic Compounds, 1-21. [Link]

  • X-ray Diffraction Vs NMR: Structural Insights. (2026, February 27). Patsnap. Retrieved March 10, 2026, from [Link]

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 2(1), 8. [Link]

  • Services: Single Crystal X-Ray Diffraction. (n.d.). University of Bern, Department of Chemistry, Biochemistry and Pharmaceutical Sciences. Retrieved March 10, 2026, from [Link]

  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 752-766. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 10, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved March 10, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2014). In eLS. John Wiley & Sons, Ltd. [Link]

  • Results for "Single Crystal X-ray Diffraction". (n.d.). Springer Nature Experiments. Retrieved March 10, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Stanford Materials. Retrieved March 10, 2026, from [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2017). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018, October 4). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (2024, November 13). ACS Central Science. Retrieved March 10, 2026, from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved March 10, 2026, from [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2010). Journal of Chemical Education, 87(7), 748-750. [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved March 10, 2026, from [Link]

  • PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. (2008, November 7). Redalyc. Retrieved March 10, 2026, from [Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. (2024, July 2). Nature Communications. Retrieved March 10, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved March 10, 2026, from [Link]

  • 4-tert-Butyl-2-nitroaniline. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved March 10, 2026, from [Link]

  • Smith, C. (2023). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Mass Spectrometry & Purification Techniques, 9(6). [Link]

  • COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024, June 15). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Is it really possible to determine the structure of a Molecule using only Mass Spectrum?. (2022, December 12). Reddit. Retrieved March 10, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • FTIR Spectrum of N-butyl-4-nitroaniline. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • studies on the growth, spectral, optical and thermal properties of 4-nitroaniline picrate single crystals. (2015). World Scientific Publishing. [Link]

  • 4-bromo-N-butyl-2-nitroaniline. (n.d.). Chemspace. Retrieved March 10, 2026, from [Link]

  • Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Crystal structure of β 2-nitroaniline. (2009). ResearchGate. Retrieved March 10, 2026, from [Link]

  • N-Butyl-2,4-dinitroaniline. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved March 10, 2026, from [Link]

Sources

Elemental Analysis Standards for 4-Butyl-2-nitroaniline: A Comparative Guide to Purity Certification

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the analytical stringency applied to synthetic intermediates like 4-Butyl-2-nitroaniline (CAS: 3663-22-7; Formula:


) has intensified[1]. Historically, confirming the purity of such organic compounds relied heavily on classical elemental analysis (EA) via the Dumas combustion method. The widely accepted American Chemical Society (ACS) standard dictates that experimental carbon, hydrogen, and nitrogen (CHN) mass fractions must fall within ±0.4%  of their theoretical values to certify a compound as ≥95% pure[2].

However, as a Senior Application Scientist, I frequently observe that relying solely on CHN analysis creates critical analytical blind spots. Compensating errors, trace inorganic salts, and the refractory nature of nitroaromatics can yield "passing" CHN results for significantly compromised samples[3].

This guide objectively compares the performance of classical CHN Combustion against modern orthogonal techniques—Quantitative Nuclear Magnetic Resonance (1H qNMR) and HPLC-High-Resolution Mass Spectrometry (HRMS) —providing researchers with a self-validating framework for certifying 4-Butyl-2-nitroaniline reference standards.

The Analytical Challenge: Why the ±0.4% Rule is Insufficient

The theoretical elemental composition of 4-Butyl-2-nitroaniline (MW: 194.23 g/mol ) is C: 61.84%, H: 7.27%, N: 14.42%, O: 16.47% .

Under the ACS ±0.4% guideline[4], a sample yielding 61.44% Carbon and 14.02% Nitrogen is technically "compliant." However, this acceptable variance can mask up to 4-5% of non-combustible inorganic impurities (e.g., silica gel or NaCl from purification) or water, which EA cannot selectively resolve[3]. Furthermore, quantitative NMR (qNMR) has proven that many compounds passing the ±0.4% EA threshold actually possess absolute purities below 90% when evaluated orthogonally[5].

Table 1: Theoretical vs. Acceptable Elemental Variance (ACS ±0.4% Rule)
ElementTheoretical Mass Fraction (%)Lower Acceptable Limit (-0.4%)Upper Acceptable Limit (+0.4%)
Carbon (C) 61.84%61.44%62.24%
Hydrogen (H) 7.27%6.87%7.67%
Nitrogen (N) 14.42%14.02%14.82%

Comparison of Purity Assessment Techniques

To establish a robust Certified Reference Material (CRM), we must compare the mechanistic strengths and limitations of the available analytical platforms.

Table 2: Comparative Performance Metrics for 4-Butyl-2-nitroaniline
MetricCHN Combustion (Dumas)1H Quantitative NMR (qNMR)HPLC-HRMS
Primary Target Bulk elemental mass fraction (C, H, N)Absolute molar purity (%)Trace organic impurity profiling
Limit of Detection ~0.1% (Bulk)~0.5 - 1.0% (Depending on scans)Parts-per-billion (ppb)
Susceptibility to Blind Spots High: Blind to inorganic salts and water[3].Low: Universal detection of protonated species[6].Moderate: Blind to compounds lacking chromophores/ionizability.
Causality of Error Incomplete combustion of

groups leads to falsely low N%.
Inadequate

relaxation delay truncates peak integration.
Matrix effects cause ion suppression in the MS source.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to prevent false positives.

Protocol A: High-Precision CHN Combustion Analysis

Nitroaromatics like 4-Butyl-2-nitroaniline are notoriously difficult to combust entirely. The nitro group (


) can form refractory nitrogen oxides (

) or resist oxidation, skewing the nitrogen mass fraction.
  • Sample Preparation & Catalyst Doping: Weigh 1.5–2.0 mg of 4-Butyl-2-nitroaniline into a tin capsule. Crucial Step: Add ~1 mg of Vanadium Pentoxide (

    
    ) directly to the capsule.
    
    • Causality:

      
       acts as a potent oxygen donor and catalyst, ensuring the complete thermal decomposition of the refractory nitroaromatic ring at 1000°C.
      
  • Flash Combustion: Drop the sealed capsule into the combustion reactor (950–1050°C) under a temporary oxygen enrichment environment.

  • Reduction Phase: Pass the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) through a reduction tube packed with elemental Copper at 600°C.
    • Causality: The copper quantitatively reduces all

      
       species to 
      
      
      
      gas and scrubs excess
      
      
      , ensuring the Thermal Conductivity Detector (TCD) only measures pure
      
      
      for the nitrogen readout.
  • System Suitability: Run Sulfanilamide as a daily calibration standard. Do not proceed unless the standard's CHN values fall within ±0.15% of theory.

Protocol B: Absolute Purity via 1H qNMR (Internal Standard Method)

Unlike EA, qNMR provides an absolute mass fraction by comparing the integral of the analyte against a highly pure internal standard (IS)[7].

  • Internal Standard Selection: Weigh ~10 mg of 4-Butyl-2-nitroaniline and ~5 mg of Maleic Acid (TraceCERT® standard, ≥99.9% purity) into a vial. Dissolve in 600 µL of

    
    .
    
    • Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp singlet at ~6.26 ppm . This perfectly occupies the empty spectral window between the aliphatic butyl chain signals (0.9–2.6 ppm) and the aromatic protons of 4-Butyl-2-nitroaniline (6.8–8.0 ppm), preventing integration overlap.

  • 
     Relaxation Optimization:  Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton.
    • Causality: Set the inter-pulse delay (

      
      ) to at least 
      
      
      
      (typically 30–45 seconds). Failing to do this causes incomplete magnetization recovery, which artificially deflates the integration values and ruins quantitative accuracy.
  • Acquisition & Calculation: Acquire 64 scans. Phase and baseline-correct the spectrum manually. Calculate absolute purity using the mass ratio, molecular weights, and integration ratios of the Maleic acid singlet vs. the isolated aromatic protons of the analyte.

Orthogonal Purity Validation Workflow

To eliminate the inherent weaknesses of any single technique, modern analytical labs employ a cross-validating workflow.

PurityWorkflow Start 4-Butyl-2-nitroaniline Batch Sample Split Orthogonal Purity Assessment Start->Split EA Elemental Analysis (Dumas Combustion) Split->EA qNMR 1H qNMR (Absolute Purity) Split->qNMR LCMS HPLC-HRMS (Trace Profiling) Split->LCMS EA_Result Check ±0.4% ACS Rule Target: C(61.84) N(14.42) EA->EA_Result qNMR_Result Internal Standard Quantification qNMR->qNMR_Result LCMS_Result Isobaric & Structural Resolution LCMS->LCMS_Result Validate Cross-Validation & CRM Certification EA_Result->Validate qNMR_Result->Validate LCMS_Result->Validate

Caption: Orthogonal purity validation workflow for 4-Butyl-2-nitroaniline reference standards.

Conclusion

While the ACS ±0.4% elemental analysis guideline remains a foundational benchmark for publishing and preliminary quality control[2], it is mathematically and mechanistically insufficient for certifying the absolute purity of 4-Butyl-2-nitroaniline on its own. The integration of qNMR provides the absolute molar quantification that CHN analysis lacks[6], while HPLC-HRMS guarantees the absence of structurally similar trace impurities. By adopting this self-validating, multi-tiered approach, researchers can confidently eliminate analytical blind spots and ensure the integrity of their downstream therapeutic or synthetic applications.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Benzenamine, 4-butyl-2-nitro- - Substance Details US EPA CompTox Chemicals Dashboard URL:[Link]

Sources

Benchmarking the Nonlinear Optical Response of 4-Butyl-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of nonlinear optics (NLO), the quest for materials with superior performance is perpetual. Organic materials, in particular, have garnered significant attention due to their high nonlinear optical coefficients, rapid response times, and molecular engineering versatility. This guide provides an in-depth comparative analysis of 4-Butyl-2-nitroaniline (BNA), a promising organic NLO material, benchmarking its performance against established inorganic and organic counterparts. We will delve into the experimental data that underpins its NLO characteristics and provide detailed protocols for its characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential in next-generation photonic and optoelectronic applications.

The Rise of Organic NLO Materials: A Paradigm Shift

For decades, inorganic crystals like Potassium Dihydrogen Phosphate (KDP) have been the workhorses of nonlinear optics, primarily used for applications like frequency doubling in lasers.[1][2] However, the demand for materials with higher efficiencies and tailored properties has propelled the exploration of organic compounds. Organic NLO materials often exhibit significantly larger nonlinear susceptibilities compared to their inorganic counterparts, a property attributed to their delocalized π-electron systems.[3][4] Molecules like 4-Butyl-2-nitroaniline, a derivative of the well-studied nitroaniline family, are designed to possess a large molecular hyperpolarizability, which is a prerequisite for a strong bulk NLO response.

Second-Order Nonlinear Optical Properties: The SHG Benchmark

Second-order NLO effects, most notably second-harmonic generation (SHG), are fundamental to technologies like laser frequency conversion. The efficiency of SHG is a critical performance metric for any new NLO material.

Comparative Analysis of SHG Efficiency

The Kurtz-Perry powder technique is a widely adopted method for the initial screening of the SHG efficiency of new materials in powder form.[5][6] This technique provides a rapid and effective means to compare the SHG intensity of a sample relative to a well-characterized standard, such as KDP or Urea.

Below is a comparative table summarizing the SHG efficiency of BNA and related nitroaniline derivatives against standard inorganic and organic NLO materials.

CompoundSHG Efficiency (Relative to KDP)Reference
4-Butyl-2-nitroaniline (BNA) Data not explicitly found, but related compounds show significant SHG.
4-Chloro-2-nitroaniline3[7]
4-Bromo-2-nitroaniline1.2 (relative to Urea)[8]
2-Methyl-4-nitroaniline (MNA)~200 (d11 coefficient relative to KDP d36)[9]
4-nitro-4′-methylbenzylidene aniline (NMBA)16 (relative to Urea)[9]
4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST)d11 = 210 ± 55 pm/V at 1.9 µm[10]
Potassium Dihydrogen Phosphate (KDP)1[7]

Note: The SHG efficiency can be influenced by factors such as particle size, crystal quality, and the specific experimental setup.

The data indicates that nitroaniline derivatives, as a class, exhibit promising SHG efficiencies, often surpassing that of the industry-standard KDP. The high d11 coefficient of MNA and the significant SHG efficiency of NMBA underscore the potential of this molecular scaffold. While specific SHG data for BNA was not found in the initial search, the performance of its analogs strongly suggests it is a candidate worthy of investigation.

Third-Order Nonlinear Optical Properties: Enabling All-Optical Switching

Third-order NLO phenomena are at the heart of applications like optical switching, optical limiting, and all-optical signal processing. The key parameters characterizing these effects are the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are components of the third-order nonlinear susceptibility (χ⁽³⁾).

Z-Scan Technique: A Window into Third-Order Nonlinearity

The Z-scan technique is a powerful and relatively simple single-beam method used to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility.[11][12] By translating a sample through the focal point of a focused laser beam and measuring the transmittance through an aperture in the far field, one can deduce the nonlinear refractive index (closed-aperture Z-scan) and the nonlinear absorption coefficient (open-aperture Z-scan).

Benchmarking Third-Order NLO Coefficients

The table below compares the third-order NLO properties of materials relevant to this guide.

MaterialNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Wavelength (nm)Reference
4-Butyl-2-nitroaniline (BNA) Data Not AvailableData Not AvailableData Not Available
KDPPositive n₂-Calculated from n₂532[13][14]
DKDPPositive n₂-Calculated from n₂532[13][14]

Note: The third-order NLO properties are highly dependent on the wavelength, pulse duration, and intensity of the laser used for the measurement.

Experimental Protocols: A Guide to Characterization

Reproducibility and accuracy are paramount in scientific research. This section provides detailed, step-by-step methodologies for the key experimental techniques discussed in this guide.

Kurtz-Perry Powder SHG Measurement

The Kurtz-Perry method is a semi-quantitative technique for evaluating the second-harmonic generation efficiency of a powdered sample.[15][16]

Protocol:

  • Sample Preparation: The crystalline sample is ground into a fine powder and sieved to obtain a specific particle size range (e.g., 100-150 µm). This ensures uniformity and minimizes scattering effects.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source.

  • Sample Holder: The powdered sample is packed into a micro-capillary tube or a thin cell with transparent windows.

  • Reference Material: A standard material with a known SHG efficiency, such as sieved KDP or Urea powder, is used for comparison.[17]

  • Measurement: The fundamental laser beam is directed onto the sample. The generated second-harmonic signal, at half the fundamental wavelength (532 nm for a 1064 nm input), is detected by a photomultiplier tube (PMT) positioned at a 90-degree angle to the incident beam. A filter is placed before the PMT to block the fundamental wavelength.

  • Data Analysis: The intensity of the SHG signal from the sample is compared to the signal from the reference material under identical experimental conditions. The relative SHG efficiency is then calculated.

Kurtz_Perry_Workflow cluster_preparation Sample Preparation cluster_measurement SHG Measurement cluster_analysis Data Analysis Grind Grind Crystal Sieve Sieve Powder Grind->Sieve Pack Pack Sample Sieve->Pack Laser Nd:YAG Laser (1064 nm) Sample Powder Sample Laser->Sample Filter Filter (blocks 1064 nm) Sample->Filter PMT Photomultiplier Tube Filter->PMT Compare Compare Signal to Reference (KDP) PMT->Compare Calculate Calculate Relative SHG Efficiency Compare->Calculate Z_Scan_Workflow cluster_setup Experimental Setup cluster_measurements Measurements cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample ClosedAperture Closed-Aperture Z-Scan Sample->ClosedAperture OpenAperture Open-Aperture Z-Scan Sample->OpenAperture n2 Determine n₂ (Nonlinear Refractive Index) ClosedAperture->n2 beta Determine β (Nonlinear Absorption) OpenAperture->beta chi3 Calculate χ⁽³⁾ n2->chi3 beta->chi3

Caption: Workflow for the Z-Scan Technique.

Causality Behind Experimental Choices and Molecular Design

The choice of experimental techniques is dictated by the specific NLO properties of interest. The Kurtz-Perry method is an excellent first-pass screening tool for SHG active materials due to its simplicity. [5]For a more quantitative analysis and to determine the individual tensor components of the second-order susceptibility, single-crystal measurements using techniques like the Maker fringe method are necessary. The Z-scan technique is the standard for characterizing third-order NLO properties because it provides both the sign and magnitude of the nonlinearities in a straightforward manner. [12] From a molecular design perspective, the NLO response of organic materials like 4-Butyl-2-nitroaniline is rooted in their molecular structure. The presence of an electron-donating group (the butylamino group) and an electron-withdrawing group (the nitro group) at opposite ends of a π-conjugated system (the benzene ring) creates a large molecular dipole moment and enhances the second-order hyperpolarizability (β), a molecular precursor to the bulk second-order susceptibility (χ⁽²⁾). The butyl group is specifically chosen to influence the crystal packing, aiming for a non-centrosymmetric arrangement which is a prerequisite for observing second-order NLO effects.

Conclusion and Future Outlook

4-Butyl-2-nitroaniline and its derivatives represent a promising class of organic materials for nonlinear optical applications. While a complete set of NLO data for BNA is yet to be consolidated, the strong performance of its analogs provides a compelling rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of its second- and third-order NLO properties. Future research should focus on growing high-quality single crystals of BNA to enable precise determination of its NLO tensor coefficients and to fully assess its potential for device applications. The continued exploration of structure-property relationships in these organic systems will undoubtedly pave the way for the next generation of high-performance nonlinear optical materials.

References

  • Study on nonlinear refractive properties of KDP and DKDP crystals - ResearchGate. Available at: [Link]

  • Z-scan technique – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. Available at: [Link]

  • Electro-optic, linear, and nonlinear optical properties of KDP and its isomorphs. Available at: [Link]

  • Study on nonlinear refractive properties of KDP and DKDP crystals - RSC Publishing. Available at: [Link]

  • Terahertz emission properties of organic nonlinear optical crystal DAST. Available at: [Link]

  • Z-Scan: A Simple Technique For Determination of Third-Order Optical Nonlinearity - Scribd. Available at: [Link]

  • Non-linear crystal, KDP/DKDP crystals - zokoptics. Available at: [Link]

  • Fabrication and Characterization of 2D Nonlinear Structures Based on DAST Nanocrystals and SU-8 Photoresist for Terahertz Application - MDPI. Available at: [Link]

  • Third-Order Nonlinearity Measurement Techniques | IntechOpen. Available at: [Link]

  • Z-scan technique for nonlinear materials characterization: a review - Research. Available at: [Link]

  • Optical properties of DAST in the THz range - Optica Publishing Group. Available at: [Link]

  • Linear and second-order nonlinear optical properties of ionic organic crystals. Available at: [Link]

  • Studies and Applications of Organic Nonlinear Material DAST - Researching. Available at: [Link]

  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - MDPI. Available at: [Link]

  • Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation - MDPI. Available at: [Link]

  • The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed. Available at: [Link]

  • Accurate determination of second order nonlinear optical coefficients from powder crystal monolayers - EHU. Available at: [Link]

  • (PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - ResearchGate. Available at: [Link]

  • Determination of Nonlinear Optical Coefficients from Micropowders in the Presence of Scattering: A revision of the Kurtz-Perry Method - Optica Publishing Group. Available at: [Link]

  • Organic Nonlinear Optical Materials. Available at: [Link]

  • Organic nonlinear optical materials - Wikipedia. Available at: [Link]

  • MOLECULAR MATERIALS FOR NONLINEAR OPTICS - Johns Hopkins APL. Available at: [Link]

  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Available at: [Link]

  • FTIR Spectrum of N-butyl-4-nitroaniline - ResearchGate. Available at: [Link]

  • The linear and nonlinear optical properties of the organic nonlinear material 4-nitro-4′-methylbenzylidene aniline | Scilit. Available at: [Link]

  • studies on the growth, spectral, optical and thermal properties of 4-nitroaniline picrate single crystals - World Scientific Publishing. Available at: [Link]

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. Available at: [Link]

  • Synthesis, growth, structural, optical and thermal properties of an organic single crystal: 4-nitroaniline 4-aminobenzoic acid - PubMed. Available at: [Link]

  • Symmetry breaking induced second harmonic generation from 4-methoxy-2-nitroaniline: PMMA electro-spun fibers | Request PDF - ResearchGate. Available at: [Link]

  • Second harmonic generation and crystal structure of a self-assembled Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine dipeptide - CrystEngComm (RSC Publishing). Available at: [Link]

  • Broadband Frequency Mixing and Second-Harmonic Generation in 2-METHYL-4-NITROANILINE Thin Crystal from 250 FS Pulses | Request PDF - ResearchGate. Available at: [Link]

  • Phase-matched second-harmonic generation in a four-layer 2-methyl-4-nitroaniline waveguide with grating couplers - PubMed. Available at: [Link]

  • Strong enhancement of second harmonic generation in 2-methyl-4-nitroaniline nanofibers - Nanoscale (RSC Publishing). Available at: [Link]

Sources

Safety Operating Guide

4-Butyl-2-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Handling and Proper Disposal of 4-Butyl-2-nitroaniline

For researchers and drug development professionals, managing the lifecycle of reactive chemical intermediates is as critical as the synthesis itself. 4-Butyl-2-nitroaniline is a lipophilic, nitroaromatic compound frequently utilized in pharmaceutical synthesis. Due to its structural characteristics, it poses severe acute toxicity risks to human health and long-lasting hazards to aquatic ecosystems[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and RCRA-compliant disposal of 4-Butyl-2-nitroaniline.

Mechanistic Toxicology & Hazard Profile

To safely manage a chemical, one must understand the causality behind its hazards.

  • Human Toxicity (Methemoglobinemia): The lipophilic nature of the butyl group combined with the aromatic ring allows 4-Butyl-2-nitroaniline to rapidly penetrate dermal barriers. Once absorbed, the nitro group can oxidize the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), resulting in methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity[2].
  • Environmental Toxicity: Nitroanilines are highly resistant to natural biodegradation and are classified as harmful to aquatic life with long-lasting effects[1].

  • Regulatory Classification: While parent compounds like p-nitroaniline are specifically listed as acutely toxic hazardous waste (EPA Waste Code P077)[3], derivatives like 4-Butyl-2-nitroaniline must be strictly managed as characteristic hazardous waste due to their toxicity and environmental persistence. Under no circumstances should this compound enter standard municipal waste or wastewater drains[1].

Quantitative Safety Parameters & PPE

Before initiating any workflow involving 4-Butyl-2-nitroaniline, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to. The causality of these choices is directly linked to the compound's high dermal permeability.

Protection CategoryRequired SpecificationMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (Double-gloving recommended)Prevents transdermal absorption of lipophilic nitroaromatics[1].
Eye Protection Chemical safety goggles or full face shieldProtects mucosal membranes from highly irritating airborne dust/aerosols[2].
Body Protection Chemical-resistant lab coat or apronPrevents accumulation of particulates on standard woven clothing[1].
Respiratory N95/P100 particulate respirator or Fume HoodPrevents inhalation of fine crystalline dust which bypasses dermal barriers[2].

Spill Response & Containment Methodology

In the event of a spill, immediate isolation is required to prevent environmental contamination and personnel exposure.

Step-by-Step Recovery Protocol:

  • Evacuate & Ventilate: Immediately clear the area. Ensure the space is ventilated but disable any aggressive forced-air systems that might aerosolize the powder[4].

  • Isolate Drains: Physically block all nearby sinks or floor drains. The compound's aquatic toxicity mandates zero environmental release[1][2].

  • Apply Inert Absorbent: For liquid solutions, use an inert silicate like vermiculite or dry sand[1]. Do not use combustible materials like paper towels for large spills, as nitro-compounds can become reactive if they dry out on combustible matrices.

  • Mechanical Recovery: Use non-sparking tools to sweep the absorbent/solid waste into a vapor-tight, sealable hazardous waste container[4].

  • Chemical Decontamination: Wash the spill surface with a polar organic solvent (e.g., ethanol or isopropanol) to dissolve the lipophilic residue, followed by a strong soap and water solution to remove the solvent[4].

SpillResponse A Spill Detected: 4-Butyl-2-nitroaniline B Evacuate Area & Don Appropriate PPE A->B C Isolate Spill (Prevent Drain Entry) B->C D Apply Inert Absorbent (Vermiculite/Sand) C->D E Collect in Sealable Waste Container D->E F Decontaminate Surface (Solvent + Soap/Water) E->F G Label as Hazardous Waste F->G

Workflow for the immediate containment and remediation of 4-Butyl-2-nitroaniline spills.

Routine Waste Accumulation (SAA Protocol)

For ongoing laboratory operations, waste must be managed in a designated Satellite Accumulation Area (SAA)[1].

  • Segregation: Store 4-Butyl-2-nitroaniline waste strictly away from strong oxidizing agents, strong bases, and reducing agents. Mixing can trigger exothermic degradation.

  • Containment: Use high-density polyethylene (HDPE) or glass containers. Ensure caps are hermetically sealed when not actively adding waste.

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste," the full chemical name ("4-Butyl-2-nitroaniline"), and the primary hazard ("Toxic / Aquatic Hazard")[4].

Final Disposal: High-Temperature Incineration & Flue Gas Scrubbing

Because 4-Butyl-2-nitroaniline is environmentally persistent, burying it in a landfill is unacceptable. The gold standard for disposal is high-temperature incineration [5][6].

The Mechanistic Challenge of Incineration: While temperatures exceeding 1300°C in a rotary kiln successfully destroy the aromatic carbon ring (converting it to


 and 

), the nitro group (

) and amine group (

) combust into nitrogen oxides (

)[6]. If released,

reacts with atmospheric moisture to form nitric acid, causing acid rain and smog[7].

The Solution: Alkaline Wet Scrubbing To achieve environmental compliance, the incinerator's exhaust must pass through a wet scrubber[7]. A highly alkaline solution, typically Sodium Hydroxide (


), is sprayed into the flue gas. The 

gases chemically react with the

to form harmless, water-soluble sodium nitrate (

) and sodium nitrite (

), which can be safely managed as aqueous effluent[8][9].

Incineration Waste 4-Butyl-2-nitroaniline Waste Stream Kiln Rotary Kiln Incinerator (>1300°C) Waste->Kiln Feed Combustion NOx, CO2, H2O Flue Gas Kiln->Combustion Thermal Destruction Scrubber Wet Scrubber (NaOH Solution) Combustion->Scrubber Gas Stream Salts NaNO3 / NaNO2 (Aqueous Effluent) Scrubber->Salts Neutralization Exhaust Clean Exhaust (N2, O2, CO2) Scrubber->Exhaust Vent

High-temperature incineration pathway with alkaline wet scrubbing for NOx neutralization.

Empty Container Decontamination Protocol

An "empty" reagent bottle of 4-Butyl-2-nitroaniline is still considered hazardous waste due to residual chemical clinging to the walls[1]. To reclassify the container as non-hazardous (RCRA-empty), it must undergo a rigorous Triple Rinsing Protocol :

  • Solvent Selection: Because the compound is lipophilic, water is ineffective. Select a compatible polar organic solvent such as acetone or methanol[1].

  • Execution: Add a volume of solvent equal to 10% of the container's capacity. Cap tightly, agitate vigorously for 30 seconds, and pour the rinsate into the designated hazardous waste container.

  • Iteration: Repeat this process three distinct times.

  • Defacement: Once triple-rinsed, deface or remove the original chemical label. The dry, empty container may now be disposed of as standard laboratory glass/plastic waste[1].

References

  • Benchchem. "Proper Disposal of N-Ethyl-2,3-difluoro-6-nitroaniline: A Guide for Laboratory Professionals."

  • Benchchem. "Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste."

  • Fisher Scientific. "SAFETY DATA SHEET: o-Nitroaniline."

  • Weill Cornell Environmental Health and Safety / EPA. "EPA: Acutely Toxic Chemicals List."

  • Enertherm Engineering. "Evaluating Flue Gas Cleaning Systems In Industrial Incinerators: A Comprehensive Guide."

  • CECO Environmental. "Do Wet Scrubbers Remove NOx? A Comprehensive Guide for Environmental Compliance."

  • Torch-Air. "Nitric Oxide Scrubber: Removing NOx with Wet Scrubber Designs."

  • National Library of Medicine (NLM) / EPA. "System for the removal of NOx and SO₂ from incinerator effluents."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Butyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.